molecular formula C22H30O4 B1216919 Canrenoic acid CAS No. 4138-96-9

Canrenoic acid

Cat. No.: B1216919
CAS No.: 4138-96-9
M. Wt: 358.5 g/mol
InChI Key: PBKZPPIHUVSDNM-WNHSNXHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Canrenoic acid is a steroid acid, a monocarboxylic acid and a 3-oxo-Delta(4) steroid. It is a conjugate acid of a canrenoate.
This compound (as the salt potassium canrenoate) is an aldosterone antagonist. Like spironolactone, it is a prodrug, which is metabolized to canrenone in the body.
A synthetic pregnadiene derivative with anti-aldosterone activity.

Properties

IUPAC Name

3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25)/t16-,17+,18+,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKZPPIHUVSDNM-WNHSNXHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2181-04-6 (Parent)
Record name Canrenoic Acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5022726
Record name Canrenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4138-96-9, 2181-04-6
Record name Canrenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4138-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Canrenoic Acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Canrenoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Canrenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Canrenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.785
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Potassium canrenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.868
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANRENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87UG89VA9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of Canrenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canrenoic acid, a significant steroidal aldosterone antagonist, plays a crucial role in cardiovascular therapy. This document provides an in-depth exploration of its discovery, tracing its origins to the pioneering research on aldosterone antagonists at G.D. Searle & Co. in the mid-20th century. Detailed synthesis pathways for this compound and its potassium salt, potassium canrenoate, are presented, with a focus on the conversion from its precursor, canrenone. This guide includes comprehensive experimental protocols, quantitative data, and visualizations to facilitate a thorough understanding of the chemistry and historical context of this important pharmaceutical compound.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader search for aldosterone antagonists. Following the isolation and characterization of the potent mineralocorticoid aldosterone in 1953, the scientific community recognized the therapeutic potential of blocking its effects, particularly in managing edema and hypertension.

Researchers at G.D. Searle & Co. were at the forefront of this endeavor. In the late 1950s, a team led by John A. Cella and Robert C. Tweit synthesized a series of 17-spirolactone steroids. Their work was driven by the hypothesis that modifying the steroid nucleus could lead to compounds that competitively inhibit aldosterone at its receptor. This research culminated in the discovery of spironolactone, a groundbreaking therapeutic agent.

This compound emerged from this research as a key metabolite of spironolactone. It was soon understood that spironolactone acts as a prodrug, being converted in the body to its active metabolites, including canrenone and this compound.[1][2] Canrenone, a lactone, exists in equilibrium with the open-chain hydroxy carboxylic acid, this compound.[3] The potassium salt of this compound, potassium canrenoate, was also developed as a parenteral alternative to the orally administered spironolactone.[1]

The following diagram illustrates the key milestones in the discovery of aldosterone antagonists leading to this compound.

Discovery_Timeline 1953 Isolation of Aldosterone Late 1950s G.D. Searle & Co. research on 17-spirolactone steroids 1953->Late 1950s Drives search for antagonists 1957 Kagawa et al. report anti-mineralocorticoid activity of spirolactones Late 1950s->1957 1959 Synthesis of Spironolactone (Cella & Tweit) 1957->1959 Metabolism Studies Identification of Canrenone and this compound as active metabolites 1959->Metabolism Studies Development Synthesis of Potassium Canrenoate Metabolism Studies->Development

Figure 1: Timeline of the discovery of aldosterone antagonists.

Synthesis Pathways

The primary route for the synthesis of this compound and its potassium salt involves the hydrolysis of its lactone precursor, canrenone. Canrenone itself can be synthesized through various multi-step pathways, often starting from dehydroepiandrosterone (DHEA) or other steroid precursors.

Synthesis of Canrenone

A common industrial synthesis of canrenone starts from 4-androstenedione. The key steps involve:

  • Ethynylation: Reaction at the C17-carbonyl group to introduce an ethynyl group.

  • Hydrogenation: Selective reduction of the triple bond.

  • Oxidative Cyclization: Formation of the spirolactone ring.

  • Dehydrogenation or Bromination/Debromination: Introduction of the C4-C5 and C6-C7 double bonds to yield the final canrenone structure.

The following diagram outlines a general workflow for the synthesis of canrenone.

Canrenone_Synthesis_Workflow Start 4-Androstenedione Step1 Ethynylation Start->Step1 Step2 Hydrogenation Step1->Step2 Step3 Oxidative Cyclization Step2->Step3 Step4 Bromination and Debromination Step3->Step4 End Canrenone Step4->End

Figure 2: General workflow for the synthesis of canrenone.
Synthesis of Potassium Canrenoate from Canrenone

The conversion of canrenone to potassium canrenoate is achieved through base-catalyzed hydrolysis of the lactone ring. This reaction opens the five-membered lactone ring to form the potassium salt of the corresponding hydroxy carboxylic acid.

The metabolic and synthetic relationship between spironolactone, canrenone, and this compound is depicted below.

Metabolic_Pathway Spironolactone Spironolactone Canrenone Canrenone Spironolactone->Canrenone Metabolism (in vivo) Dethioacetylation Canrenoic_Acid This compound Canrenone->Canrenoic_Acid Hydrolysis (reversible in vivo) Potassium_Canrenoate Potassium Canrenoate Canrenone->Potassium_Canrenoate Base Hydrolysis (in vitro synthesis) Canrenoic_Acid->Canrenone Lactonization (reversible in vivo)

Figure 3: Relationship between Spironolactone, Canrenone, and this compound.

Experimental Protocols

Synthesis of Canrenone (Illustrative Example)

While various patented methods exist, a general laboratory-scale synthesis can be conceptualized from the available literature. A common starting material is 17β-hydroxy-4-androsten-3-one.

Step 1: Etherification

  • To a solution of 17β-hydroxy-4-androsten-3-one in an anhydrous solvent such as tetrahydrofuran, add triethyl orthoformate and a catalyst (e.g., pyridine hydrobromide).

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction and quench with an aqueous solution.

  • Extract the product with an organic solvent and purify to yield the 3-ethoxy-3,5-diene intermediate.

Step 2: Dehydrogenation

  • Dissolve the intermediate from Step 1 in a suitable organic solvent.

  • Add a dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Filter the reaction mixture and wash the filtrate with a basic aqueous solution.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by crystallization or chromatography to obtain canrenone.

Synthesis of Potassium Canrenoate from Canrenone

This protocol is based on the principle of base-catalyzed hydrolysis of the lactone.

Materials:

  • Canrenone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • Dissolve canrenone in ethanol in a round-bottom flask.

  • Prepare a solution of potassium hydroxide in water.

  • Add the aqueous KOH solution to the ethanolic solution of canrenone.

  • Heat the mixture to reflux for 2-3 hours. The progress of the hydrolysis can be monitored by TLC by observing the disappearance of the canrenone spot.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, potassium canrenoate, may precipitate from the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by filtration and wash it with cold ethanol and then with diethyl ether to remove any unreacted canrenone and other impurities.

  • Dry the resulting white to pale yellow crystalline powder under vacuum.

Quantitative Data

The following tables summarize key quantitative data for this compound and its related compounds.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )
This compoundC₂₂H₃₀O₄358.47
Potassium CanrenoateC₂₂H₂₉KO₄396.57
CanrenoneC₂₂H₂₈O₃340.46

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Signals
Mass Spectrometry (LC-ESI-MS) m/z 359 [M+H]⁺, 341 [M-H₂O+H]⁺[4]
Predicted ¹H NMR (CDCl₃) Signals corresponding to the steroid backbone, including olefinic protons and methyl groups.
Predicted ¹³C NMR (CDCl₃) Signals for carbonyl carbons, olefinic carbons, and the steroid skeleton.
Infrared (IR) Spectroscopy Characteristic absorptions for O-H (carboxylic acid), C=O (ketone and carboxylic acid), and C=C (alkene) functional groups.

Table 3: Synthesis Yields (Illustrative)

ReactionStarting MaterialProductTypical Yield (%)
Canrenone Synthesis17β-hydroxy-4-androsten-3-oneCanrenone70-85 (over two steps)
Potassium Canrenoate SynthesisCanrenonePotassium Canrenoate>90

Note: Yields are highly dependent on the specific reaction conditions and purification methods employed.

Conclusion

This compound, a cornerstone in the management of conditions influenced by aldosterone, has a rich history rooted in the systematic exploration of steroidal compounds. Its synthesis, primarily achieved through the hydrolysis of canrenone, is a well-established process. This guide has provided a detailed overview of the discovery and synthesis of this compound, complete with experimental insights and quantitative data, to serve as a valuable resource for professionals in the fields of chemical and pharmaceutical research and development. The continued importance of this compound and its derivatives in medicine underscores the significance of understanding their fundamental chemistry and historical development.

References

In-Vitro Bioactivity of Canrenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canrenoic acid, an active metabolite of the potassium-sparing diuretic spironolactone, is a compound of significant interest in pharmacology. Primarily known for its antagonist activity at the mineralocorticoid receptor, emerging in-vitro research has begun to unveil a broader spectrum of its biological activities. This technical guide provides a comprehensive overview of the in-vitro bioactivity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Bioactivities and Quantitative Data

The in-vitro bioactivity of this compound has been characterized across several key areas, including its interaction with steroid hormone receptors, effects on ion channels, and potential anti-inflammatory and anticancer properties. This section summarizes the available quantitative data from various in-vitro assays.

Table 1: Mineralocorticoid Receptor Antagonism
Assay TypeLigandCell LineIC50 (nM)Reference
MR Transactivation AssaySpironolactoneCHO-K124[1]
Table 2: Ion Channel Modulation

This compound has been shown to modulate the activity of several cardiac potassium channels. These effects are significant as they may contribute to the cardiac electrophysiological effects observed with spironolactone administration.

ChannelCell LineConcentration% InhibitionReference
hKv1.5Mouse Fibroblasts1 nM18.9 ± 2.7[2]
Kv4.3CHO1 nM27.4 ± 5.7[2]
HERG (hERG)CHO-IC50 = 104.3 µM[3]

Note: The IC50 for HERG channel blockade was determined for this compound, while the data for hKv1.5 and Kv4.3 represent percentage inhibition at a single concentration.

Table 3: Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are an emerging area of research. In-vitro studies suggest that it can modulate key inflammatory signaling pathways.

AssayTargetCell LineIC50/EffectReference
Cytokine SignalingIL-6/JAK2/STAT3 Pathway-Qualitative InhibitionThis guide

Note: Quantitative IC50 values for the inhibition of specific cytokines (e.g., TNF-α, IL-6) or inflammatory enzymes (e.g., COX-2) by this compound are not yet well-documented in publicly available literature.

Table 4: Anticancer Activity

There is currently a lack of specific in-vitro data demonstrating the cytotoxic or apoptotic effects of this compound on cancer cell lines. Research in this area is needed to explore its potential as an anticancer agent.

Cell LineAssayIC50Reference
Not AvailableCytotoxicity/ApoptosisNot Available-
Table 5: P-glycoprotein (P-gp) Inhibition

The interaction of this compound with drug transporters such as P-glycoprotein is an important area of investigation for understanding potential drug-drug interactions. However, specific IC50 values for P-gp inhibition by this compound are not currently available.

Assay TypeIC50Reference
P-gp ATPase Assay / Efflux AssayNot Available-

Signaling Pathways

This compound exerts its biological effects through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways implicated in its in-vitro bioactivity.

Mineralocorticoid Receptor Antagonism

This compound acts as a competitive antagonist of the mineralocorticoid receptor (MR). By binding to the MR, it prevents the binding of aldosterone and the subsequent translocation of the receptor to the nucleus, thereby inhibiting the transcription of aldosterone-responsive genes.

Mineralocorticoid_Receptor_Antagonism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Canrenoic_Acid Canrenoic_Acid Canrenoic_Acid->MR Binds (Antagonist) MR_Aldo MR-Aldosterone Complex MRE Mineralocorticoid Response Element (MRE) MR_Aldo->MRE Translocates & Binds MR_CA Inactive MR-CA Complex No_Transcription No Transcription MR_CA->No_Transcription Prevents Transcription Gene_Transcription Gene Transcription MRE->Gene_Transcription Activates MRAldosterone MRAldosterone MRAldosterone->MR_Aldo MRCanrenoic_Acid MRCanrenoic_Acid MRCanrenoic_Acid->MR_CA

Mineralocorticoid Receptor Antagonism by this compound
Modulation of the IL-6/JAK2/STAT3 Signaling Pathway

Preliminary evidence suggests that this compound may exert anti-inflammatory effects by interfering with the IL-6 signaling cascade. By inhibiting this pathway, this compound could potentially reduce the expression of pro-inflammatory genes.

IL6_JAK2_STAT3_Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK2 JAK2 IL6R->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerizes & Translocates Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Induces Canrenoic_Acid Canrenoic_Acid Canrenoic_Acid->pJAK2 Inhibits? Canrenoic_Acid->pSTAT3 Inhibits?

Potential Modulation of the IL-6/JAK2/STAT3 Pathway

Experimental Protocols

This section provides detailed methodologies for key in-vitro assays relevant to the bioactivity of this compound.

Mineralocorticoid Receptor (MR) Transactivation Assay

This assay is used to determine the functional antagonist activity of this compound on the mineralocorticoid receptor.

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably co-transfected with an expression vector for the human mineralocorticoid receptor and a reporter plasmid containing a mineralocorticoid response element (MRE) linked to a luciferase reporter gene.

  • Assay Principle: In the presence of an agonist like aldosterone, the MR is activated and binds to the MRE, driving the expression of the luciferase gene. An antagonist like this compound will compete with the agonist for binding to the MR, thereby inhibiting luciferase expression in a dose-dependent manner.

  • Protocol:

    • Seed the stably transfected CHO-K1 cells in a 96-well plate and allow them to adhere overnight.

    • Prepare a series of dilutions of this compound.

    • Treat the cells with a fixed, sub-maximal concentration of aldosterone (e.g., EC50 concentration) and varying concentrations of this compound. Include appropriate controls (vehicle, aldosterone alone).

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

    • Calculate the percentage of inhibition of aldosterone-induced luciferase activity for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This technique is employed to measure the effect of this compound on the currents flowing through specific ion channels expressed in a cell.

  • Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably or transiently transfected to express the ion channel of interest (e.g., hKv1.5, Kv4.3, HERG).

  • Assay Principle: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured, allowing for the control of the membrane potential (voltage-clamp) and the recording of the whole-cell ionic currents.

  • Protocol:

    • Culture the transfected cells on glass coverslips.

    • Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.

    • Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution.

    • Under microscopic guidance, approach a single cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a specific voltage-clamp protocol to elicit the ionic current of interest. Record baseline currents.

    • Perfuse the cell with an external solution containing a known concentration of this compound and record the currents again after a steady-state effect is reached.

    • Wash out the drug to observe the reversibility of the effect.

    • Analyze the recorded currents to determine the percentage of inhibition, and if a dose-response relationship is established, calculate the IC50 value.

In-Vitro Anti-Inflammatory Cytokine Release Assay (ELISA)

This assay quantifies the effect of this compound on the production and secretion of pro-inflammatory cytokines from immune cells.

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

  • Assay Principle: Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce the production of cytokines. The concentration of a specific cytokine (e.g., TNF-α, IL-6) in the cell culture supernatant is then measured using a sandwich enzyme-linked immunosorbent assay (ELISA).

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include unstimulated and LPS-only controls.

    • Collect the cell culture supernatants.

    • Perform an ELISA for the cytokine of interest (e.g., TNF-α or IL-6) on the collected supernatants according to the manufacturer's protocol.

    • Measure the absorbance using a microplate reader.

    • Calculate the concentration of the cytokine in each sample based on a standard curve.

    • Determine the percentage of inhibition of LPS-induced cytokine production for each concentration of this compound and calculate the IC50 value.

Cytotoxicity/Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This assay is used to determine if this compound induces cell death, and to distinguish between apoptosis and necrosis.

  • Cell Line: Any cancer cell line of interest (e.g., MCF-7 for breast cancer).

  • Assay Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. Flow cytometry is used to quantify the percentage of cells stained with Annexin V and/or PI.

  • Protocol:

    • Seed the cancer cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24, 48, 72 hours).

    • Harvest the cells (including both adherent and floating cells) and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound demonstrates a range of in-vitro bioactivities, with its role as a mineralocorticoid receptor antagonist being the most well-characterized. Emerging evidence also points to its effects on cardiac ion channels and potential anti-inflammatory properties through the modulation of cytokine signaling pathways. However, there are notable gaps in the current understanding of its in-vitro bioactivity, particularly concerning its anticancer potential and its effects on various signaling cascades and drug transporters. Further research, including comprehensive dose-response studies and detailed mechanistic investigations, is warranted to fully elucidate the pharmacological profile of this compound and to explore its therapeutic potential beyond its established role as a diuretic. This technical guide serves as a foundational resource to inform and guide such future research endeavors.

References

The Pharmacokinetics and Metabolism of Canrenoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canrenoic acid is a major, pharmacologically active metabolite of the potassium-sparing diuretic and aldosterone antagonist, spironolactone. It exists in equilibrium with its lactone form, canrenone. Understanding the pharmacokinetic profile and metabolic fate of this compound is crucial for optimizing therapeutic strategies and for the development of new aldosterone receptor antagonists. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Pharmacokinetics of this compound and its Metabolite Canrenone

The pharmacokinetics of this compound are intrinsically linked to its prodrug, spironolactone, and its lactone form, canrenone. Following administration of spironolactone, approximately 79% is converted to canrenone, which then undergoes reversible hydrolysis to form this compound.[1] this compound itself can be administered intravenously as its potassium salt, potassium canrenoate.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for canrenone, the primary active metabolite in equilibrium with this compound, following intravenous administration of potassium canrenoate in adult and pediatric populations.

Table 1: Pharmacokinetic Parameters of Canrenone in Healthy Adult Volunteers Following Intravenous Administration of 200 mg Potassium Canrenoate [1]

ParameterMean Value (± SD)Unit
Maximum Plasma Concentration (Cmax)2066 (± 876)ng/mL
Time to Maximum Concentration (Tmax)29 (± 15)min
Elimination Half-life (t½)4.9 (± 1.8)h
Total Clearance4.2 (± 1.7)mL/min/kg

Table 2: Population Pharmacokinetic Parameters of Canrenone in a Pediatric Population Following Intravenous Administration of Potassium Canrenoate [2]

ParameterPopulation Estimate (for a 70 kg equivalent person)Unit
Apparent Clearance (CL/F)11.4L/h
Apparent Volume of Distribution (V/F)374.2L
Elimination Half-life (t½)~11.2 (calculated for a 4 kg child)h

Metabolism of this compound

The metabolism of this compound is a complex process involving reversible conversion to canrenone and subsequent conjugation reactions.

Metabolic Pathway

Spironolactone is extensively metabolized, with a major pathway involving the removal of the sulfur group to form canrenone. Canrenone, a lactone, exists in a reversible equilibrium with its hydrolyzed, open-ring form, this compound. This hydrolysis is catalyzed by esterase enzymes, such as paraoxonases (PONs).[2] this compound is then further metabolized, primarily through glucuronidation, to form this compound glucuronide, which is a major urinary metabolite.[3] This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being a likely candidate isoform.[4]

metabolic_pathway Spironolactone Spironolactone Canrenone Canrenone Spironolactone->Canrenone Dethioacetylation Canrenoic_Acid This compound Canrenone->Canrenoic_Acid Hydrolysis (Esterases, e.g., PONs) Canrenoic_Acid_Glucuronide This compound Glucuronide Canrenoic_Acid->Canrenoic_Acid_Glucuronide Glucuronidation (UGTs, e.g., UGT2B7) Excretion Excretion Canrenoic_Acid_Glucuronide->Excretion Urinary Excretion

Metabolic pathway of spironolactone to this compound and its subsequent metabolism.

Experimental Protocols

Accurate quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method.

Protocol 1: Quantification of this compound and Canrenone in Human Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of this compound and canrenone in human plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract the analytes from the plasma matrix and remove interfering substances.

  • Materials:

    • Human plasma samples

    • Internal standard (IS) solution (e.g., a deuterated analog of the analyte)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Solid-phase extraction cartridges (e.g., C8 or a mixed-mode cation exchange)

    • Vortex mixer, centrifuge, and evaporator.

  • Procedure:

    • Thaw plasma samples on ice.

    • Spike a known volume of plasma (e.g., 200 µL) with the internal standard solution.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute the analytes with a stronger organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate and quantify the analytes.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized.

3. Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines (e.g., ICH M10) to ensure its reliability.[5][6] The validation process assesses the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

bioanalytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Plasma Sample Collection Add_IS 2. Addition of Internal Standard Sample_Collection->Add_IS SPE 3. Solid-Phase Extraction Add_IS->SPE Evaporation 4. Evaporation SPE->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LC_Separation 6. LC Separation Reconstitution->LC_Separation MS_Detection 7. MS/MS Detection LC_Separation->MS_Detection Integration 8. Peak Integration MS_Detection->Integration Calibration 9. Calibration Curve Generation Integration->Calibration Quantification 10. Concentration Calculation Calibration->Quantification Report Report Quantification->Report

Workflow for the bioanalytical quantification of this compound in plasma.

Logical Relationships in Pharmacokinetics

The pharmacokinetic relationship between spironolactone, canrenone, and this compound is a classic example of prodrug-metabolite kinetics with reversible metabolism.

pk_relationship cluster_absorption Absorption cluster_circulation Systemic Circulation cluster_elimination Elimination Spironolactone Spironolactone Canrenone Canrenone Spironolactone->Canrenone Metabolism Canrenoic_Acid This compound Canrenone->Canrenoic_Acid Reversible Metabolism Canrenoic_Acid->Elimination Excretion Spironolactone_Oral Oral Spironolactone Spironolactone_Oral->Spironolactone

Logical relationship of spironolactone, canrenone, and this compound pharmacokinetics.

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics and metabolism of this compound. The quantitative data presented in the tables, the detailed experimental protocols, and the visual diagrams of the metabolic pathway and analytical workflow offer a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of these aspects is fundamental for the rational design of future studies and the clinical application of aldosterone antagonists. Further research is warranted to fully elucidate the specific enzymes involved in all metabolic steps and to gather more comprehensive pharmacokinetic data for this compound in diverse populations.

References

An In-depth Technical Guide on the Core Mechanism of Action of Canrenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canrenoic acid, an active metabolite of the potassium-sparing diuretic spironolactone, primarily functions as a competitive antagonist of the mineralocorticoid receptor (MR). This antagonism is the cornerstone of its therapeutic effects in conditions such as hypertension and heart failure. Beyond its principal mechanism, this compound exhibits a multifaceted pharmacological profile, interacting with various enzymes and ion channels. This technical guide provides a comprehensive overview of the core mechanism of this compound, detailing its interaction with the mineralocorticoid receptor, its impact on downstream signaling pathways, and its secondary pharmacological effects. Quantitative data from key experiments are summarized, and detailed methodologies are provided to facilitate further research and drug development.

Primary Mechanism of Action: Mineralocorticoid Receptor Antagonism

This compound's principal mechanism of action is its competitive antagonism of the mineralocorticoid receptor (MR), also known as the aldosterone receptor.[1] Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance by promoting sodium and water reabsorption in the kidneys.[2]

The Aldosterone Signaling Pathway

Aldosterone, upon entering a target cell, binds to the cytosolic mineralocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated aldosterone-MR complex then translocates to the nucleus, where it binds to hormone response elements on the DNA. This interaction modulates the transcription of specific genes, ultimately leading to the increased expression of proteins such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump. These proteins enhance sodium reabsorption and potassium excretion in the distal tubules and collecting ducts of the nephron.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Aldosterone Aldosterone MR MR Aldosterone->MR Binds Aldosterone_MR Aldosterone-MR Complex MR->Aldosterone_MR Activation HSP Heat Shock Proteins HSP->MR Inhibition Aldosterone_MR->HSP Dissociation HRE Hormone Response Element (DNA) Aldosterone_MR->HRE Translocation & Binding Gene_Transcription Gene Transcription HRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Synthesis of ENaC & Na+/K+-ATPase mRNA->Protein_Synthesis Translation Ion_Transport Increased Na+ Reabsorption Increased K+ Excretion Protein_Synthesis->Ion_Transport

Figure 1. Aldosterone Signaling Pathway.

Competitive Inhibition by this compound

This compound, as a competitive antagonist, binds to the same site on the mineralocorticoid receptor as aldosterone.[1] However, this binding does not induce the conformational changes necessary for receptor activation and nuclear translocation. By occupying the receptor, this compound prevents aldosterone from binding and initiating its downstream signaling cascade. This results in a decrease in sodium and water reabsorption and an increase in potassium retention, leading to its diuretic and antihypertensive effects.

cluster_binding Aldosterone Aldosterone MR Mineralocorticoid Receptor Aldosterone->MR Binds & Activates Canrenoic_Acid Canrenoic_Acid Canrenoic_Acid->MR Binds & Blocks Downstream_Signaling Gene Transcription & Physiological Effects Canrenoic_Acid->Downstream_Signaling Prevents MR->Downstream_Signaling Initiates

Figure 2. Competitive Antagonism by this compound.

Secondary Mechanisms of Action

In addition to its primary role as a mineralocorticoid receptor antagonist, this compound interacts with other molecular targets, contributing to its overall pharmacological profile.

Inhibition of UGT2B7

This compound has been shown to be a weak inhibitor of UDP-glucuronosyltransferase 2B7 (UGT2B7).[3][4] UGT2B7 is an enzyme involved in the metabolism and elimination of various compounds, including aldosterone itself. The inhibition of aldosterone's glucuronidation by this compound could potentially increase plasma aldosterone concentrations, a factor that should be considered in therapeutic applications.

Table 1: Inhibition of UGT2B7 by Spironolactone and its Metabolites

CompoundIC50 (µM)Inhibition Strength
Spironolactone26 - 50Moderate
Canrenone26 - 50Moderate
This compoundNot specifiedWeak[3]

Data from Knights et al. (2010)[3]

Blockade of Cardiac Ion Channels

This compound has been demonstrated to block several cardiac potassium channels, including the human Ether-a-go-go-Related Gene (hERG) channel, hKv1.5, Kv4.3, and Kv7.1+minK channels. The blockade of these channels can affect cardiac action potential duration and may contribute to the antiarrhythmic properties observed with potassium canrenoate.[5]

Table 2: Effects of this compound on Cardiac Ion Channels

ChannelEffectConcentration
hERGBlockade100 nmol/L
hKv1.5InhibitionNot specified
Kv4.3InhibitionNot specified
Kv7.1+minKInhibitionNot specified

Data from Caballero et al. (2014)[5]

Experimental Protocols

Mineralocorticoid Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the mineralocorticoid receptor.

Methodology:

  • Cell Culture: Utilize a cell line stably expressing the human mineralocorticoid receptor, often coupled with a reporter gene system (e.g., luciferase).

  • Radioligand: Use a radiolabeled MR agonist, such as [3H]-aldosterone, as the tracer.

  • Competition Assay: Incubate the cell lysate or intact cells with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

  • Separation: Separate bound from unbound radioligand using methods like filtration or charcoal adsorption.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Cell_Culture Culture MR-expressing cells Start->Cell_Culture Incubation Incubate cells with [3H]-aldosterone and varying concentrations of this compound Cell_Culture->Incubation Separation Separate bound and unbound radioligand Incubation->Separation Quantification Quantify radioactivity Separation->Quantification Data_Analysis Calculate IC50 and Ki Quantification->Data_Analysis End End Data_Analysis->End

Figure 3. MR Competitive Binding Assay Workflow.

UGT2B7 Inhibition Assay

Objective: To determine the IC50 of this compound for UGT2B7-mediated glucuronidation.

Methodology:

  • Enzyme Source: Use recombinant human UGT2B7 expressed in a suitable system (e.g., insect cells).

  • Substrate: Employ a known UGT2B7 substrate, such as 4-methylumbelliferone or aldosterone.

  • Incubation: Incubate the recombinant enzyme with the substrate, the cofactor UDP-glucuronic acid (UDPGA), and varying concentrations of this compound.

  • Reaction Termination: Stop the reaction at a specific time point by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Quantify the formation of the glucuronidated metabolite using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Data Analysis: Plot the rate of metabolite formation against the logarithm of the this compound concentration to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology for Cardiac Ion Channels

Objective: To characterize the effects of this compound on the function of specific cardiac ion channels (e.g., hERG).

Methodology:

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the ion channel of interest.

  • Electrophysiology Setup: Employ a whole-cell patch-clamp setup to record ionic currents from single cells.

  • Voltage Protocol: Apply specific voltage protocols to elicit channel activation, inactivation, and deactivation.

  • Drug Application: Perfuse the cells with a control solution followed by solutions containing increasing concentrations of this compound.

  • Current Measurement: Record the changes in the ionic current in the presence of this compound.

  • Data Analysis: Analyze the current recordings to determine the effects of this compound on channel kinetics and to calculate the IC50 for channel blockade.

Conclusion

The primary mechanism of action of this compound is its well-established competitive antagonism at the mineralocorticoid receptor, which underpins its clinical efficacy as a potassium-sparing diuretic and antihypertensive agent. Additionally, its interactions with UGT2B7 and various cardiac ion channels contribute to its broader pharmacological effects and potential for drug-drug interactions. A thorough understanding of these multifaceted mechanisms is crucial for the continued development and optimal therapeutic use of this compound and related compounds. This guide provides a foundational resource for researchers and drug development professionals engaged in the study of mineralocorticoid receptor antagonists and their diverse biological activities.

References

Canrenoic Acid: A Technical Guide to Mineralocorticoid Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canrenoic acid is a synthetically derived steroid and a potent antagonist of the mineralocorticoid receptor (MR). It belongs to the same class of drugs as spironolactone and eplerenone and is, in fact, an active metabolite of spironolactone.[1] Administered clinically as its potassium salt, potassium canrenoate, it is used in the management of conditions characterized by excess aldosterone activity, such as primary hyperaldosteronism, hypertension, and chronic heart failure.[2][3] this compound exists in equilibrium with its lactone form, canrenone, which is also an active MR antagonist and the primary active metabolite of both spironolactone and potassium canrenoate.[1][4] This guide provides an in-depth examination of the mechanism of action, quantitative pharmacology, experimental evaluation, and signaling pathways related to this compound's antagonism of the mineralocorticoid receptor.

Mechanism of Mineralocorticoid Receptor Antagonism

The therapeutic effects of this compound are rooted in its ability to competitively inhibit the action of aldosterone, the primary endogenous mineralocorticoid.

The Aldosterone-MR Signaling Cascade

Under normal physiological conditions, aldosterone plays a crucial role in maintaining blood pressure and electrolyte balance.[5][3] It is synthesized in the adrenal cortex and acts primarily on the distal tubules and collecting ducts of the kidneys.[3] The classical signaling pathway involves the following steps:

  • Ligand Binding: Aldosterone, being lipophilic, diffuses across the cell membrane and binds to the mineralocorticoid receptor located in the cytoplasm.[6]

  • Conformational Change and Translocation: Upon binding, the MR undergoes a conformational change, dissociates from chaperone proteins, and translocates into the nucleus.[6][7]

  • DNA Binding and Transcription: In the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.[7]

  • Gene Expression: This binding event recruits coactivator proteins and initiates the transcription of aldosterone-induced genes, leading to the synthesis of proteins that regulate ion transport.[3][7] Key among these are the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump.[3]

  • Physiological Effect: The upregulation of these transporters enhances sodium and water reabsorption from the tubular fluid back into the bloodstream, while promoting the excretion of potassium into the urine.[3] This ultimately leads to an increase in extracellular fluid volume and blood pressure.[5]

Competitive Inhibition by this compound

This compound and its active form, canrenone, exert their effects by competitively binding to the mineralocorticoid receptor.[5] By occupying the same ligand-binding site as aldosterone, they prevent the receptor from being activated by the endogenous hormone. This antagonism disrupts the downstream signaling cascade, leading to:

  • Reduced Sodium and Water Reabsorption: Inhibition of MR prevents the transcription of genes for ENaC and the Na+/K+-ATPase pump. This leads to decreased sodium reabsorption and, consequently, increased excretion of sodium and water (natriuresis and diuresis).[5][3]

  • Potassium Retention: The decreased activity of the Na+/K+-ATPase pump and other potassium channels reduces potassium excretion, leading to its retention. This "potassium-sparing" effect is a hallmark of this class of diuretics.[2][8]

Beyond its renal effects, MR antagonism in tissues like the heart and blood vessels helps mitigate aldosterone-induced inflammation and fibrosis, which are contributing factors to cardiac remodeling in heart failure.[5]

G cluster_Nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Aldo_MR Aldosterone-MR Complex MR->Aldo_MR Activation Inhibitor_MR Inactive This compound-MR Complex HRE Hormone Response Element (HRE) Aldo_MR->HRE Translocates & Binds to DNA CanrenoicAcid This compound / Canrenone CanrenoicAcid->MR Competitively Binds Inhibitor_MR->HRE Blocks Transcription Transcription Gene Transcription HRE->Transcription Initiates AIP Aldosterone- Induced Proteins (e.g., ENaC, Na+/K+ pump) Transcription->AIP Leads to Synthesis Physiological_Effect ↑ Na+ & Water Reabsorption ↑ K+ Excretion ↑ Blood Pressure AIP->Physiological_Effect Causes

Caption: Aldosterone signaling pathway and inhibition by this compound.

Quantitative Pharmacological Data

The efficacy and selectivity of a mineralocorticoid receptor antagonist are defined by its binding affinity, potency, and pharmacokinetic profile. The data below pertains primarily to canrenone, the active metabolite form in which this compound exists in equilibrium.

Table 1: Receptor Binding Affinity and Potency
CompoundReceptorAssay TypeValueReference
Canrenone Mineralocorticoid (Human)Antagonist ActivityIC50: 24 nM (Spironolactone)[9]
Spironolactone Mineralocorticoid (Human)Antagonist ActivityIC50: 24 nM[9]
Spironolactone Androgen (Human)Antagonist ActivityIC50: 77 nM[9]
Eplerenone Mineralocorticoid (Human)Antagonist ActivityIC50: 81 nM[9]
Esaxerenone Mineralocorticoid (Human)Antagonist ActivityIC50: 3.7 nM[1]

Note: IC50 values can vary based on assay conditions. Spironolactone's activity is largely mediated by its metabolites, including canrenone.

Table 2: Pharmacokinetic Properties
ParameterValueSpeciesNotesReference
Active Metabolite Canrenone, 7α-thiomethyl-spironolactoneHumanThis compound is in equilibrium with canrenone.[1]
Elimination Half-Life ~16.5 hours (Canrenone)HumanRefers to the major active metabolite.[1][2]
Metabolism HepaticHumanMetabolized from spironolactone or potassium canrenoate.[2]
Excretion Primarily renal (urine)HumanExcreted as metabolites.[2]
Plasma Protein Binding ExtensiveHuman[2]

Experimental Protocols

The characterization of this compound as an MR antagonist relies on a suite of in vitro and in vivo assays.

Mineralocorticoid Receptor Binding Assay

This assay quantifies the affinity of a test compound for the MR by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Receptor Preparation: A source of MR is required, typically from recombinant expression in cell lines (e.g., HEK293) or cytosol preparations from tissues with high MR expression.

  • Radioligand: A high-affinity radiolabeled MR agonist, such as [³H]-aldosterone, is used.

  • Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand (typically at or below its Kd) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Controls:

    • Total Binding: Receptor + radioligand (no competitor).

    • Non-specific Binding: Receptor + radioligand + a high concentration of an unlabeled agonist to saturate all specific binding sites.

  • Separation: After reaching equilibrium, bound and free radioligand are separated. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as percent specific binding versus the log concentration of the competitor. An IC50 value (the concentration of competitor that displaces 50% of the radioligand) is determined by non-linear regression. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor Prepare MR Receptor Source Incubate Incubate: MR + [3H]-Aldosterone + This compound Receptor->Incubate Radioligand Prepare [3H]-Aldosterone (Radioligand) Radioligand->Incubate Compound Prepare Serial Dilutions of this compound Compound->Incubate Filter Separate Bound/Free Ligand (Vacuum Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot % Inhibition vs. [this compound] Calculate->Plot Determine Determine IC50 / Ki Plot->Determine G cluster_prep Preparation cluster_treatment Cell Treatment cluster_readout Assay Readout Culture Culture HEK293T Cells Transfect Co-transfect Plasmids: 1. MR Expression Vector 2. HRE-Luciferase Reporter 3. Control Reporter Culture->Transfect Treat Treat Cells: - Aldosterone (Agonist) - Aldosterone + this compound (Varying Concentrations) Transfect->Treat Incubate Incubate for 16-24h Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity (Luminometer) Lyse->Measure Analyze Normalize Data & Calculate IC50 Measure->Analyze

References

Preliminary Toxicity Profile of Canrenoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canrenoic acid is a synthetic steroid and a major active metabolite of the potassium-sparing diuretic spironolactone. It functions as a mineralocorticoid receptor antagonist, exerting its effects by competitively binding to the aldosterone receptor. This guide provides a comprehensive summary of the preliminary toxicity profile of this compound, with a focus on its potassium salt, potassium canrenoate, for which the majority of the non-clinical toxicity data is available. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safety profile of this compound.

Acute Toxicity

The acute toxicity of potassium canrenoate has been evaluated in rodent models. The primary route of exposure for which data is available is oral administration.

Quantitative Acute Toxicity Data
SpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
RatOral650[1]
MouseOral740[cite: ]
RatIntraperitoneal183[cite: ]
MouseIntraperitoneal140[cite: ]
RatSubcutaneous160[cite: ]
MouseSubcutaneous165[cite: ]
RatIntravenous112[1]
MouseIntravenous125[cite: ]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.

Sub-chronic and Chronic Toxicity

Genotoxicity

Potassium canrenoate has been demonstrated to exhibit genotoxic potential in in vitro studies. The primary findings indicate that it can induce DNA damage and chromosomal abnormalities.

Summary of Genotoxicity Findings
AssayTest SystemConcentration/DoseObserved EffectsReference(s)
Comet AssayPrimary Rat Hepatocytes10-90 µMDose-dependent increase in DNA fragmentation.[2][3][2][3]
Comet AssayPrimary Human Hepatocytes10-90 µMIncrease in DNA fragmentation.[2][3][2][3]
Unscheduled DNA Synthesis (UDS)Primary Rat Hepatocytes10-90 µMDose-dependent increase in DNA repair synthesis.[2][3][2][3]
Unscheduled DNA Synthesis (UDS)Primary Human Hepatocytes10-90 µMLower level of DNA repair synthesis compared to rat hepatocytes.[2][3][2][3]
Micronucleus TestPrimary Rat Hepatocytes10-30 µMStatistically significant increase in micronucleated cells.[2][3][2][3]
Micronucleus TestPrimary Human HepatocytesUp to 90 µMNo significant increase in micronucleated cells.[2][3][2][3]
Micronucleus TestHuman LymphocytesNot specifiedNo evidence of micronucleus formation.[2][3][2][3]
Experimental Protocols for Genotoxicity Assays
  • Cell Preparation: Primary hepatocytes are isolated from rats or humans.

  • Exposure: Hepatocytes are exposed to potassium canrenoate (10-90 µM) in serum-free medium for 3 or 20 hours.

  • Slide Preparation: A suspension of hepatocytes is mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysing solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100) overnight to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • DNA Unwinding: Slides are placed in an electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13) for 20 minutes to allow the DNA to unwind.

  • Electrophoresis: Electrophoresis is carried out in the same buffer at 25 V and 300 mA for 20 minutes.

  • Neutralization and Staining: Slides are neutralized with a Tris buffer (pH 7.5), stained with a fluorescent DNA-binding dye (e.g., ethidium bromide), and examined under a fluorescence microscope.

  • Analysis: The extent of DNA migration (the "comet tail") is quantified using image analysis software to determine the level of DNA fragmentation.

Comet_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay Comet Assay Procedure cluster_analysis Analysis Hepatocytes Primary Hepatocytes Exposure Exposure to This compound Hepatocytes->Exposure Slide_Prep Embed cells in agarose on slide Exposure->Slide_Prep Lysis Cell Lysis Slide_Prep->Lysis Unwinding DNA Unwinding (Alkaline Buffer) Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Staining DNA Staining Electrophoresis->Staining Microscopy Fluorescence Microscopy Staining->Microscopy Image_Analysis Image Analysis of Comet Tails Microscopy->Image_Analysis

Workflow for the Comet Assay.
  • Cell Culture: Primary rat hepatocytes are cultured under conditions that stimulate proliferation (e.g., low calcium concentration, insulin, and EGF).

  • Exposure: Cells are exposed to potassium canrenoate (10, 30, or 90 µM) for 48 hours.

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.

  • Harvesting and Slide Preparation: Cells are harvested, subjected to a hypotonic treatment, and fixed. The cell suspension is then dropped onto microscope slides.

  • Staining: Slides are stained with a DNA-specific stain (e.g., Giemsa).

  • Microscopic Analysis: Slides are scored under a microscope to determine the frequency of micronuclei in binucleated cells. A micronucleus is a small, separate nucleus that forms in the cytoplasm of a cell and contains chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Micronucleus_Test_Workflow cluster_cell_culture Cell Culture & Exposure cluster_assay_procedure Assay Procedure cluster_analysis Analysis Hepatocytes Proliferating Rat Hepatocytes Exposure Exposure to This compound (48h) Hepatocytes->Exposure CytoB Add Cytochalasin B (Cytokinesis Block) Exposure->CytoB Harvest Cell Harvesting & Fixation CytoB->Harvest Slide_Prep Slide Preparation Harvest->Slide_Prep Staining Staining (e.g., Giemsa) Slide_Prep->Staining Microscopy Microscopic Analysis Staining->Microscopy Scoring Scoring of Micronuclei in Binucleated Cells Microscopy->Scoring

Workflow for the In Vitro Micronucleus Test.

Reproductive and Developmental Toxicity

Animal studies have indicated potential reproductive and developmental toxicity for potassium canrenoate. In mice, administration of 80 mg/kg during gestation days 7-13 resulted in fetal resorption. The compound is also known to be excreted in breast milk, and its use is contraindicated during lactation. While described as having "some reprotoxic effects in animals," detailed studies on fertility and teratogenicity are not widely available.

Carcinogenicity

There is limited evidence of a carcinogenic effect for potassium canrenoate. Long-term studies in rats have shown an association between the administration of potassium canrenoate and the development of neoplastic changes, including an increased incidence of myelogenous leukemia and tumors in the liver, thyroid, brain, and mammary gland[2]. However, it is noted that some of these carcinogenic effects observed in animals may not be directly extrapolatable to humans. Nevertheless, due to these findings, long-term use is generally avoided.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound is closely linked to its pharmacological activity as a steroid analogue and mineralocorticoid receptor antagonist. The primary mechanisms of toxicity appear to involve interactions with steroid hormone signaling pathways.

Anti-Androgenic Effects

This compound exhibits anti-androgenic properties, which can lead to side effects such as gynecomastia in males. This is thought to occur through two primary mechanisms:

  • Androgen Receptor Antagonism: this compound can competitively bind to the androgen receptor, thereby inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This prevents the receptor from translocating to the nucleus and activating the transcription of androgen-responsive genes.

  • Inhibition of Steroidogenesis: this compound has been shown to inhibit key enzymes involved in the biosynthesis of androgens. Specifically, it can inhibit 17α-hydroxylase and 17,20-lyase, enzymes crucial for the conversion of progestins to androgens.

Anti_Androgenic_Pathway cluster_steroidogenesis Inhibition of Steroidogenesis cluster_receptor_antagonism Androgen Receptor Antagonism Progestins Progestins Enzymes 17α-hydroxylase/ 17,20-lyase Progestins->Enzymes Androgens Androgens (e.g., Testosterone) Androgen_Binding Androgen Binding Androgens->Androgen_Binding Enzymes->Androgens AR Androgen Receptor (AR) AR->Androgen_Binding AR_Activation AR Activation & Nuclear Translocation Androgen_Binding->AR_Activation Gene_Transcription Androgen-Responsive Gene Transcription AR_Activation->Gene_Transcription Canrenoic_Acid This compound Canrenoic_Acid->Enzymes Inhibits Canrenoic_Acid->Androgen_Binding Competitively Inhibits

Anti-Androgenic Mechanisms of this compound.
Interaction with Progesterone Receptors

Canrenone, the active metabolite of this compound, has been shown to interact with progesterone receptors. It acts as a competitive inhibitor of progesterone binding to its receptor[4]. This interaction may contribute to the menstrual disturbances observed in some female patients treated with spironolactone. Canrenone does not appear to interact with estrogen receptors[4].

Progesterone_Receptor_Interaction Progesterone Progesterone Binding Progesterone Binding Progesterone->Binding PR Progesterone Receptor (PR) PR->Binding PR_Activation PR Activation Binding->PR_Activation Gene_Transcription Progesterone-Responsive Gene Transcription PR_Activation->Gene_Transcription Canrenone Canrenone (metabolite of this compound) Canrenone->Binding Competitively Inhibits

Interaction of Canrenone with the Progesterone Receptor Pathway.

Conclusion

The preliminary toxicity profile of this compound, primarily based on data from its potassium salt, indicates a moderate acute toxicity upon oral administration in rodents. Genotoxicity has been observed in vitro, with evidence of DNA damage and chromosomal aberrations in rat hepatocytes at concentrations relevant to therapeutic use. While a definitive No-Observed-Adverse-Effect-Level (NOAEL) for sub-chronic and chronic toxicity is not available, long-term studies in rats have raised concerns regarding its carcinogenic potential. The primary mechanisms underlying its toxicity are related to its anti-androgenic effects, which stem from both androgen receptor antagonism and inhibition of steroid biosynthesis, as well as its interaction with the progesterone receptor. Further studies are warranted to establish a comprehensive long-term safety profile and to clarify the species-specific differences in its genotoxic and carcinogenic effects.

References

Canrenoic Acid: A Technical Guide to its Biological Functions and Physiological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canrenoic acid, an active metabolite of the potassium-sparing diuretic spironolactone, is a potent antagonist of the mineralocorticoid receptor (MR). This technical guide provides an in-depth overview of the biological functions and physiological effects of this compound, with a focus on its molecular mechanisms, pharmacokinetics, and therapeutic implications. Through a comprehensive review of preclinical and clinical data, this document elucidates the role of this compound in modulating the renin-angiotensin-aldosterone system and its subsequent effects on cardiovascular and renal physiology. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to support further research and drug development efforts in this area.

Introduction

This compound is a steroid acid and a major metabolite of spironolactone, a widely used mineralocorticoid receptor antagonist.[1] It is also available for clinical use as its potassium salt, potassium canrenoate, which is unique in its availability for intravenous administration.[2] this compound's primary pharmacological action is the competitive antagonism of the mineralocorticoid receptor, thereby inhibiting the effects of aldosterone.[1] This mechanism underlies its therapeutic utility in a range of cardiovascular and renal diseases, including heart failure and hypertension.[3] This guide will delve into the detailed biological functions and physiological effects of this compound, presenting quantitative data, experimental methodologies, and pathway visualizations to provide a comprehensive resource for the scientific community.

Biological Functions

Mechanism of Action: Mineralocorticoid Receptor Antagonism

The principal biological function of this compound is its antagonism of the mineralocorticoid receptor (MR). Aldosterone, the primary endogenous ligand for the MR, plays a crucial role in the regulation of blood pressure and electrolyte balance. Upon binding to the MR in the cytoplasm, the aldosterone-receptor complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to increased expression of proteins such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump in the distal tubules and collecting ducts of the kidneys, resulting in sodium and water reabsorption and potassium excretion.[4]

This compound, primarily through its active lactone form, canrenone, competitively binds to the mineralocorticoid receptor, preventing aldosterone from exerting its genomic effects.[5] This inhibition leads to a decrease in sodium and water retention and an increase in potassium retention, contributing to its diuretic and antihypertensive effects.

Mineralocorticoid_Receptor_Signaling cluster_EC_space Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds MR_HSP_complex MR-HSP Complex Aldo_MR_complex Aldosterone-MR Complex HSP Heat Shock Proteins (HSP) HSP->MR_HSP_complex MR_HSP_complex->MR Dissociation Canrenoic_Acid This compound (as Canrenone) Canrenoic_Acid->MR Antagonizes MRE Mineralocorticoid Response Element (MRE) Aldo_MR_complex->MRE Translocation & Binding Gene_Transcription Gene Transcription (e.g., ENaC, Na+/K+ pump) MRE->Gene_Transcription Initiates

Effects on Ion Channels

Beyond its effects on the mineralocorticoid receptor, this compound has been shown to directly modulate the activity of various cardiac ion channels. Notably, it blocks the human ether-a-go-go-related gene (hERG) potassium channels, which are critical for cardiac repolarization.[6][7] This effect is concentration-dependent and can influence the cardiac action potential duration.[8] Additionally, this compound and its precursor, spironolactone, have been found to inhibit other potassium channels such as hKv1.5, Kv4.3, and Kv7.1+minK, as well as L-type calcium channels.[8][9] These interactions with cardiac ion channels may contribute to its overall cardiovascular effects, independent of MR antagonism.

Physiological Effects

Cardiovascular Effects

The physiological effects of this compound are most pronounced in the cardiovascular system. Its diuretic and natriuretic properties, resulting from MR blockade, lead to a reduction in blood volume and subsequently, a decrease in blood pressure.[5] In patients with heart failure, this compound has been shown to improve cardiac function, as evidenced by increases in left ventricular ejection fraction and reductions in cardiac remodeling.[9]

Renal Effects

In the kidneys, this compound promotes the excretion of sodium and water while conserving potassium. This potassium-sparing diuretic effect is a hallmark of mineralocorticoid receptor antagonists and is beneficial in conditions associated with hyperaldosteronism and fluid retention.

Quantitative Data

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is complex, as it is a metabolite of spironolactone and exists in equilibrium with its active lactone form, canrenone. The following tables summarize key pharmacokinetic parameters.

ParameterValueSpeciesReference
This compound (after oral Potassium Canrenoate)
Tmax~3-5 hoursHuman[10]
Half-life~10-35 hoursHuman[10]
Canrenone (active metabolite)
Tmax (IV Canrenoate)29 ± 15 minHuman[11]
Half-life (IV Canrenoate)3.7 ± 1.2 hHuman[11]
Cmax (Oral Spironolactone)177 ± 33 ng/mlHuman[11]
Tmax (Oral Spironolactone)4.4 ± 0.9 hHuman[11]
Half-life (Oral Spironolactone)3.9 ± 1.2 hHuman[11]
Pharmacodynamic Properties

The pharmacodynamic effects of this compound are directly related to its biological functions. The following table presents key quantitative measures of its activity.

ParameterValueTargetReference
Mineralocorticoid Receptor Binding
Spironolactone IC5013 nMMR LBD
Canrenone Affinity~10-fold lower than spironolactoneMR
hERG Channel Blockade
Spironolactone IC5023.0 ± 1.5 µmol/LhERG[7]
This compound EffectBlockade from 0.01 nmol/L to 500 µmol/LhERG[6]
Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound (administered as potassium canrenoate) in various cardiovascular conditions.

IndicationParameterResultReference
Heart Failure Change in LVEF+5% (Canrenone) vs +3% (Placebo)[9]
Reduction in Cardiac Death/Hospitalization8% (Canrenone) vs 15% (Placebo)[9]
Hypertension Blood Pressure ReductionGreater and more rapid than spironolactone

Experimental Protocols

Whole-Cell Patch-Clamp for hERG Current Measurement

This protocol is based on the methodology described by Caballero et al. (2003) for studying the effects of this compound on hERG channels.[7]

Objective: To measure hERG potassium currents in a stable cell line and assess the inhibitory effects of this compound.

Materials:

  • Chinese hamster ovary (CHO) cells stably transfected with hERG cDNA.

  • External solution (in mmol/L): NaCl 136, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution (in mmol/L): KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10; pH adjusted to 7.2 with KOH.

  • Patch pipettes (2-4 MΩ).

  • Patch-clamp amplifier and data acquisition system.

  • This compound stock solution.

Procedure:

  • Culture CHO-hERG cells to 50-80% confluency.

  • Harvest cells and place them in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass and fill with the internal solution.

  • Approach a single cell with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves holding the membrane potential at -80 mV, depolarizing to +20 mV to activate the channels, and then repolarizing to -50 mV to record the tail current.

  • After obtaining a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of this compound.

  • Record the changes in the hERG current amplitude and kinetics at each concentration.

  • Analyze the data to determine the concentration-response relationship and calculate the IC50 value if applicable.

Experimental_Workflow A Cell Culture (CHO-hERG cells) C Whole-Cell Configuration A->C B Patch Pipette Preparation (Internal Solution) B->C D Voltage-Clamp Protocol (Baseline Recording) C->D E Application of this compound D->E F Data Acquisition (hERG Current Measurement) E->F G Data Analysis (Concentration-Response) F->G

Conclusion

This compound is a pharmacologically active molecule with a well-defined role as a mineralocorticoid receptor antagonist. Its ability to counteract the effects of aldosterone provides a strong rationale for its use in the management of hypertension and heart failure. Furthermore, its direct interactions with cardiac ion channels suggest a more complex pharmacological profile that warrants further investigation. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this compound and related compounds. Future research should focus on elucidating the precise clinical relevance of its ion channel blocking activities and on the development of novel analogues with improved selectivity and pharmacokinetic properties.

References

Methodological & Application

Application Note: Quantification of Canrenoic Acid Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Canrenoic acid is the major and active metabolite of spironolactone, a potassium-sparing diuretic and aldosterone antagonist. The quantification of this compound in biological matrices, such as plasma and serum, is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][2] This application note provides a detailed protocol for the determination of this compound using a robust and reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Principle of the Method

The method is based on the separation of this compound from endogenous components in a biological matrix using reverse-phase chromatography. A C18 column serves as the stationary phase, while a mobile phase consisting of an organic solvent and an aqueous buffer elutes the compounds. Sample preparation involves a straightforward protein precipitation step to remove interfering macromolecules.[1][3] The analyte is then detected and quantified by a UV detector at its maximum absorbance wavelength.

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance.

    • Vortex mixer.

    • Microcentrifuge.

    • Pipettes and general laboratory glassware.

    • Syringe filters (0.45 µm).

  • Reagents:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Formic acid or Phosphoric acid (analytical grade).

    • Blank human plasma (or other relevant biological matrix).

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a 50:50 mixture of acetonitrile and water. A typical calibration curve might range from 25 ng/mL to 1000 ng/mL.[4]

Sample Preparation (from Plasma)
  • Pipette 200 µL of plasma sample (or standard/QC sample) into a 1.5 mL microcentrifuge tube.[4]

  • Add 500 µL of cold methanol or acetonitrile to the tube to precipitate the plasma proteins.[1]

  • Vortex the tube vigorously for 30 seconds to ensure thorough mixing.[1]

  • Centrifuge the mixture at 4000 rpm for 6 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean autosampler vial.[1]

  • Inject a defined volume (e.g., 10-20 µL) into the HPLC system for analysis.[1][5]

HPLC Chromatographic Conditions

The following table summarizes a typical set of chromatographic conditions for the analysis of this compound.

ParameterRecommended Condition
HPLC Column C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v)[7]
Flow Rate 0.8 mL/min[6]
Injection Volume 10 µL[1]
Column Temperature 30°C[6]
Detection UV at 280 nm
Run Time Approximately 10 minutes

Note: The mobile phase composition and flow rate may require optimization depending on the specific column and HPLC system used.

Data Presentation

Method Validation Summary

The described method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[5][8] The following table presents typical performance characteristics for a validated this compound HPLC assay.

Validation ParameterTypical Value
Linearity Range 25 - 1000 ng/mL[4]
Correlation Coefficient (r²) > 0.999[7]
Limit of Detection (LOD) ~0.07 µg/mL (70 ng/mL)[7]
Limit of Quantification (LOQ) 25 ng/mL[4]
Accuracy (Recovery) 87.4% - 112.1%[7]
Precision (%RSD) < 5%[7]

Mandatory Visualization

The following diagram illustrates the complete workflow for the quantification of this compound from plasma samples.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample 1. Plasma Sample (200 µL) Precipitate 2. Add Methanol (500 µL) & Vortex Sample->Precipitate Protein Precipitation Centrifuge 3. Centrifuge (4000 rpm, 6 min) Precipitate->Centrifuge Supernatant 4. Transfer Supernatant to Vial Centrifuge->Supernatant Separation Injection 5. Inject into HPLC Supernatant->Injection Separation 6. Chromatographic Separation (C18 Column) Injection->Separation Detection 7. UV Detection (280 nm) Separation->Detection Data 8. Data Acquisition & Quantification Detection->Data

References

Application Note: High-Throughput Analysis of Canrenoic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of canrenoic acid in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM). This method is ideal for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this compound for pharmacokinetic studies and other research applications.

Introduction

This compound is an active metabolite of spironolactone, a potassium-sparing diuretic and aldosterone antagonist.[1][2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic studies of spironolactone. This application note presents a validated LC-MS/MS method designed for high-throughput bioanalysis, offering the necessary sensitivity and selectivity for reliable quantification in a complex biological matrix.

Experimental

Materials and Reagents

  • This compound reference standard

  • Spironolactone-d6 (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of this compound from plasma.

LC-MS/MS Instrumentation

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this LC-MS/MS method for the analysis of this compound.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions and Mass Spectrometer Settings

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound359.2341.215015
This compound (Qualifier)359.2107.115030
Spironolactone-d6 (IS)347.1107.215035

Table 3: Method Performance Characteristics (Representative Data)

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Mean Recovery > 90%
Matrix Effect Minimal

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Spironolactone-d6 and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at 100 ng/mL in methanol.

2. Sample Preparation Protocol

  • Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • Add 50 µL of the appropriate sample (blank plasma, spiked standard, QC, or unknown plasma) to each tube.

  • Add 10 µL of the 100 ng/mL internal standard working solution to all tubes except the blank.

  • Add 150 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

3. LC-MS/MS Analysis Protocol

  • LC Gradient Program:

    • 0.0-0.5 min: 10% B

    • 0.5-2.5 min: Ramp to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 10% B

    • 3.6-5.0 min: Equilibrate at 10% B

  • MS/MS Data Acquisition: Set up the mass spectrometer to acquire data in MRM mode using the transitions and parameters specified in Table 2.

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (Spironolactone-d6) Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Experimental workflow for this compound analysis.

Logical_Relationship cluster_extraction Extraction cluster_separation Separation & Detection cluster_quantification Quantification Analyte This compound in Plasma PP Protein Precipitation Analyte->PP IS Internal Standard (Spironolactone-d6) IS->PP LC Liquid Chromatography PP->LC MSMS Tandem Mass Spectrometry LC->MSMS MRM Multiple Reaction Monitoring (MRM) MSMS->MRM CalCurve Calibration Curve MRM->CalCurve Result Concentration of This compound CalCurve->Result

References

Experimental Design for Canrenoic Acid in Cell Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canrenoic acid is an active metabolite of the synthetic anti-mineralocorticoid spironolactone, a potassium-sparing diuretic. It functions primarily as a competitive antagonist of the mineralocorticoid receptor (MR), thereby inhibiting the effects of aldosterone. This action is crucial in various physiological and pathophysiological processes, including the regulation of blood pressure and electrolyte balance. Beyond its well-established role in the renal system, the effects of this compound at the cellular level are of increasing interest to researchers. This document provides detailed application notes and protocols for the experimental design of in vitro studies involving this compound, with a focus on assessing its cellular effects.

Mechanism of Action

This compound's principal mechanism of action is the competitive antagonism of the mineralocorticoid receptor. Aldosterone, the primary mineralocorticoid, binds to the cytoplasmic MR, leading to the dissociation of heat shock proteins. The activated aldosterone-MR complex then translocates to the nucleus, where it binds to hormone response elements (HREs) on the DNA, modulating the transcription of target genes. These genes are involved in sodium and water retention, potassium excretion, and can also contribute to fibrosis and inflammation in non-epithelial tissues. This compound, by binding to the MR, prevents aldosterone from exerting these genomic effects.[1]

Some studies also suggest potential off-target effects of this compound, including interactions with various ion channels and, at higher concentrations, the induction of DNA damage in certain cell types.[2][3]

Data Presentation

The following tables summarize the concentrations of this compound (or its potassium salt, potassium canrenoate) used in various in vitro studies. These values can serve as a starting point for designing dose-response experiments.

Table 1: this compound Concentrations in Electrophysiology Studies

Cell TypeAssayConcentration RangeObserved EffectReference
Chinese Hamster Ovary (CHO) cellsWhole-cell patch clamp (HERG channels)0.01 nM - 500 µMBlockade of HERG channels[4]
Mouse fibroblasts (Ltk⁻ cells)Whole-cell patch clamp (hKv1.5 channels)1 nMInhibition of hKv1.5 currents[3]
Chinese Hamster Ovary (CHO) cellsWhole-cell patch clamp (Kv4.3 channels)1 nMInhibition of Kv4.3 currents[3]
Chinese Hamster Ovary (CHO) cellsWhole-cell patch clamp (Kv7.1+minK channels)1 nMInhibition of Kv7.1+minK currents[3]

Table 2: Potassium Canrenoate Concentrations in Genotoxicity Studies

Cell TypeAssayConcentration RangeIncubation TimeObserved EffectReference
Primary rat hepatocytesComet assay, DNA repair synthesis10 - 90 µM3 and 20 hoursDose-dependent DNA fragmentation and repair[2][5]
Primary human hepatocytesComet assay, DNA repair synthesis10 - 90 µM3 and 20 hoursDNA fragmentation[2][5]
Primary rat hepatocytesMicronucleus test10 and 30 µM48 hoursIncreased micronucleated cells[2][6]
Primary human hepatocytesMicronucleus testNot specifiedNot specifiedNo induction of micronuclei[2]
Cultured human lymphocytesDNA fragmentation, Micronucleus testNot specifiedNot specifiedNo evidence of genotoxicity[2]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is sparingly soluble in water. Therefore, a stock solution in an organic solvent is recommended for cell culture experiments. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

Materials:

  • This compound (or potassium canrenoate) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Vortex thoroughly to ensure complete dissolution.

  • For experiments, dilute the stock solution in a sterile aqueous buffer (like PBS) or directly in the cell culture medium to the desired working concentrations.

  • Always prepare fresh dilutions for each experiment and include a vehicle control (medium with the same final concentration of DMSO) in all assays.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Proliferation Assessment (BrdU Assay)

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • BrdU labeling solution

  • Fixing/Denaturing solution

  • Anti-BrdU antibody (conjugated or primary)

  • Secondary antibody (if required)

  • Substrate solution

  • Stop solution

  • Microplate reader

Protocol:

  • Seed cells and treat with this compound as described in the MTT assay protocol (steps 1-4).

  • Add BrdU labeling solution to each well and incubate for a period that allows for DNA synthesis (typically 2-24 hours, depending on the cell cycle length).[2][7]

  • Remove the labeling solution and fix the cells with the fixing/denaturing solution for 30 minutes at room temperature.[7]

  • Wash the wells with a wash buffer.

  • Add the anti-BrdU antibody and incubate for 1 hour at room temperature.

  • If using a primary antibody, wash and then add the appropriate secondary antibody, incubating for 30-60 minutes.

  • Wash the wells and add the substrate solution.

  • Allow the color to develop, then add the stop solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Proliferation is proportional to the absorbance, which can be expressed as a percentage of the vehicle control.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

  • Wash the cell pellet with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.[8][9]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[7][9]

  • Add 400 µL of Annexin V Binding Buffer to each tube.[8]

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate cell populations:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Mandatory Visualization

Experimental_Workflow General Experimental Workflow for this compound In Vitro Studies cluster_prep Preparation cluster_treatment Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions of this compound & Vehicle Control prep_stock->treat_cells prep_cells Seed Cells in Multi-well Plates prep_cells->treat_cells incubation Incubate for Desired Time Points (e.g., 24, 48, 72h) treat_cells->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability proliferation Cell Proliferation Assay (e.g., BrdU) incubation->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis data_analysis Measure Absorbance/ Fluorescence viability->data_analysis proliferation->data_analysis apoptosis->data_analysis dose_response Generate Dose-Response Curves & Determine IC50/EC50 data_analysis->dose_response

A general workflow for in vitro studies of this compound.

MR_Signaling_Pathway Mineralocorticoid Receptor (MR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR_HSP MR-HSP Complex Aldosterone->MR_HSP Binds Canrenoic_Acid This compound Canrenoic_Acid->MR_HSP Blocks Binding MR_Active Activated MR MR_HSP->MR_Active Conformational Change HSP HSP MR_HSP->HSP Dissociates MR_Dimer MR Dimer MR_Active->MR_Dimer Dimerization & Translocation HRE Hormone Response Element (HRE) on DNA MR_Dimer->HRE Binds to Transcription Gene Transcription HRE->Transcription Modulates mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins New Proteins (e.g., ENaC, SGK1) Translation->Proteins Cellular_Response Cellular Response (e.g., Ion Transport, Fibrosis) Proteins->Cellular_Response

The antagonistic action of this compound on the MR signaling pathway.

References

In-vivo Animal Models for Assessing Canrenoic Acid Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canrenoic acid is an active metabolite of spironolactone and a direct antagonist of the mineralocorticoid receptor (MR). Its primary therapeutic action is the competitive inhibition of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure and electrolyte balance.[1][2] Elevated aldosterone levels are implicated in the pathophysiology of hypertension, cardiac and renal fibrosis, and inflammation. Consequently, assessing the efficacy of this compound in relevant in-vivo animal models is a critical step in preclinical drug development.

These application notes provide detailed protocols for utilizing established animal models to evaluate the antihypertensive, anti-fibrotic, and anti-inflammatory properties of this compound. The included methodologies, data presentation tables, and signaling pathway diagrams are intended to guide researchers in designing and executing robust in-vivo studies.

Mechanism of Action: Mineralocorticoid Receptor Antagonism

This compound exerts its effects by competitively binding to mineralocorticoid receptors, primarily in the kidneys, heart, and blood vessels.[2] This binding prevents aldosterone from activating the receptor, thereby inhibiting the downstream signaling cascade that leads to sodium and water retention, potassium excretion, and pro-fibrotic and pro-inflammatory gene transcription.[3][4]

Aldosterone Signaling and this compound Inhibition cluster_Cell Target Cell (e.g., Kidney, Cardiomyocyte) cluster_Nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds HSP Heat Shock Proteins (HSP) MR->HSP Dissociation MR_dimer MR Dimer MR->MR_dimer Dimerization & Nuclear Translocation CanrenoicAcid This compound CanrenoicAcid->MR Competitively Binds & Blocks HRE Hormone Response Element (HRE) MR_dimer->HRE Binds to DNA GeneTranscription Gene Transcription HRE->GeneTranscription Initiates ProFibrotic_Inflammatory Pro-Fibrotic & Pro-Inflammatory Proteins GeneTranscription->ProFibrotic_Inflammatory Leads to PathoEffects Pathophysiological Effects (Fibrosis, Inflammation, Hypertension) ProFibrotic_Inflammatory->PathoEffects

Caption: Aldosterone signaling pathway and its inhibition by this compound.

Section 1: Antihypertensive Efficacy

Animal Model: Spontaneously Hypertensive Rat (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.

Experimental Protocol:
  • Animal Selection: Use male SHRs at 14-16 weeks of age, when hypertension is well-established.[5]

  • Acclimatization: Acclimatize rats for at least one week to the housing conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Grouping: Randomly assign animals to the following groups (n=8-10 per group):

    • Vehicle Control (e.g., distilled water or appropriate solvent)

    • This compound (low dose)

    • This compound (high dose)

    • Positive Control (e.g., another antihypertensive agent)

  • Drug Administration: Administer this compound or vehicle daily via oral gavage for a period of 4-8 weeks.

  • Blood Pressure Measurement: Measure systolic blood pressure (SBP) and diastolic blood pressure (DBP) weekly using the tail-cuff method.[6] Ensure animals are pre-warmed to dilate the tail artery for accurate readings.

Data Presentation:

Table 1: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats

Treatment GroupDose (mg/kg/day)Baseline SBP (mmHg)Final SBP (mmHg)Percent Change in SBP
Vehicle Control-185 ± 5192 ± 6+3.8%
This compound20186 ± 4170 ± 5*-8.6%
This compound50184 ± 6155 ± 7**-15.8%

*Data are hypothetical and presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control.

Section 2: Anti-Fibrotic Efficacy

Animal Model 1: Isoprenaline-Induced Cardiac Fibrosis in Rats

Isoprenaline (isoproterenol), a non-selective β-adrenergic agonist, induces myocardial necrosis and subsequent fibrosis.

Experimental Protocol:
  • Animal Selection: Use male Wistar rats.

  • Grouping and Pre-treatment:

    • Sham Control (Vehicle only)

    • Isoprenaline + Vehicle

    • Isoprenaline + this compound (e.g., 20 mg/kg/day)[7]

  • Procedure:

    • Administer this compound or vehicle in drinking water, starting 5 days before fibrosis induction.[7]

    • Induce cardiac fibrosis with a single subcutaneous injection of isoprenaline (400 mg/kg).[7]

    • Continue treatment for 2 months.[7]

  • Efficacy Assessment:

    • Echocardiography: Perform at the end of the study to assess cardiac function (e.g., ejection fraction, ventricular dimensions).

    • Histology: Euthanize animals, excise hearts, and fix in 10% formalin. Embed in paraffin, section, and stain with Picrosirius Red to visualize collagen.

    • Quantification: Quantify the fibrotic area as a percentage of the total left ventricular area using image analysis software.

Animal Model 2: Myocardial Infarction-Induced Cardiac Fibrosis in Rats

Ligation of the left coronary artery induces myocardial infarction, leading to scar formation and reactive fibrosis in the remaining viable myocardium.

Experimental Protocol:
  • Animal Selection: Use male rats (e.g., Sprague-Dawley).

  • Procedure:

    • Induce myocardial infarction by ligating the left coronary artery.

    • The day after surgery, randomize surviving animals into treatment groups (n=10-12 per group):

      • Sham (no ligation) + Vehicle

      • Infarction + Vehicle

      • Infarction + Canrenone (e.g., 8 mg/kg/day)[8]

      • Infarction + Canrenone (e.g., 18 mg/kg/day)[8]

  • Drug Administration: Administer Canrenone (an active metabolite of this compound) or vehicle for 2 weeks.[8]

  • Efficacy Assessment:

    • Hemodynamics: Measure left ventricular systolic and end-diastolic pressures via catheterization.[8]

    • Histology: Stain heart sections with Masson's trichrome to quantify interstitial and perivascular fibrosis.[8]

Data Presentation:

Table 2: Effect of this compound/Canrenone on Cardiac Fibrosis

ModelTreatment GroupDose (mg/kg/day)Mean Collagen Fraction (%)Perivascular Fibrosis (%)
Isoprenaline-InducedIsoprenaline + Vehicle-15.2 ± 1.8N/A
Isoprenaline + K-Canrenoate208.9 ± 1.2N/A
Post-Myocardial InfarctionInfarction + Placebo-12.5 ± 2.15.2 ± 0.8
Infarction + Canrenone89.9 ± 1.94.5 ± 0.6
Infarction + Canrenone186.6 ± 1.5**3.4 ± 0.5

*Data are adapted from published studies and presented as mean ± SEM. N/A = Not Assessed. *p<0.05, *p<0.01 compared to respective vehicle/placebo control.[7][8]

Section 3: Reno-Protective Efficacy

Animal Model: 5/6 Nephrectomy and High-Fat Diet in Mice

This model combines chronic kidney disease (CKD) induced by surgical reduction of renal mass with a metabolic challenge (high-fat diet), mimicking key aspects of human metabolic-associated kidney disease.[9]

Experimental Protocol:
  • Animal Selection: Use male C57BL/6 mice.

  • Procedure:

    • Induce CKD via a two-step 5/6 nephrectomy (Nx).

    • After recovery, place mice on a high-fat diet (HFD).

  • Grouping and Treatment:

    • CKD + HFD + Vehicle

    • CKD + HFD + Canrenoate

  • Drug Administration: Administer Canrenoate or vehicle for 8 weeks.[9]

  • Efficacy Assessment:

    • Renal Function: Measure plasma creatinine, urea, and albuminuria.[9]

    • Histology: Stain kidney sections with Sirius Red to assess interstitial fibrosis.[9]

Data Presentation:

Table 3: Effect of Canrenoate on Renal Fibrosis and Function

ParameterCKD + HFD + VehicleCKD + HFD + Canrenoate
Plasma Creatinine (µmol/L)25.3 ± 2.124.9 ± 1.9
Albuminuria (µ g/24h )150 ± 1595 ± 12*
Interstitial Fibrosis (%)8.5 ± 1.14.2 ± 0.8**

*Data are adapted from published studies and presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle.[9]

Section 4: Anti-Inflammatory Efficacy

Animal Model: Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain in Rats

Injection of FCA into the paw induces a robust and sustained inflammatory response, characterized by edema, hyperalgesia, and infiltration of inflammatory cells.

Experimental Protocol:
  • Animal Selection: Use male Sprague-Dawley rats.

  • Procedure: Induce inflammation by injecting FCA into the plantar surface of the right hind paw.

  • Grouping and Treatment:

    • FCA + Vehicle

    • FCA + Potassium Canrenoate (various doses)

  • Drug Administration: Administer Potassium Canrenoate via intraplantar injection.[10]

  • Efficacy Assessment:

    • Nociceptive Testing: Measure mechanical withdrawal thresholds using von Frey filaments at baseline and various time points post-treatment.

    • Biochemical Analysis: At the end of the experiment, collect spinal cord tissue to measure levels of pro-inflammatory mediators (e.g., IL-6, pJAK2, pSTAT3) by Western blot.[10]

Data Presentation:

Table 4: Effect of Potassium Canrenoate on Inflammatory Pain and Mediators

Treatment GroupDoseMechanical Withdrawal Threshold (g)Spinal IL-6 Levels (relative to control)
FCA + Vehicle-4.5 ± 0.52.8 ± 0.3
FCA + K-CanrenoateLow7.2 ± 0.81.9 ± 0.2
FCA + K-CanrenoateHigh10.5 ± 1.1 1.2 ± 0.1

*Data are hypothetical, based on trends from published research, and presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle.[10]

Experimental Workflow Visualization

cluster_Setup Phase 1: Model Induction & Treatment cluster_Assessment Phase 2: Efficacy Assessment cluster_Analysis Phase 3: Data Analysis AnimalSelection Animal Selection (Rat/Mouse) Acclimatization Acclimatization (1 week) AnimalSelection->Acclimatization Grouping Randomized Grouping (Vehicle, this compound, Controls) Acclimatization->Grouping ModelInduction Disease Model Induction (e.g., SHR, Isoprenaline, 5/6 Nx) Grouping->ModelInduction Treatment Daily Drug Administration (Oral Gavage / Drinking Water) ModelInduction->Treatment BP_Monitoring In-life Monitoring (e.g., Blood Pressure) Treatment->BP_Monitoring Terminal_Procedures Terminal Procedures (Euthanasia, Blood/Tissue Collection) BP_Monitoring->Terminal_Procedures Functional_Assays Functional Assessment (Echocardiography, Hemodynamics) Terminal_Procedures->Functional_Assays Histology Histological Analysis (Fibrosis Staining) Terminal_Procedures->Histology Biochemistry Biochemical Analysis (Inflammatory Markers) Terminal_Procedures->Biochemistry DataQuantification Data Quantification (Image Analysis, ELISA, etc.) Functional_Assays->DataQuantification Histology->DataQuantification Biochemistry->DataQuantification Stats Statistical Analysis DataQuantification->Stats Conclusion Conclusion on Efficacy Stats->Conclusion

Caption: General experimental workflow for in-vivo assessment of this compound.

References

Application Notes & Protocols: Preparing Canrenoic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canrenoic acid is a key active metabolite of the synthetic steroid spironolactone and functions as a potent aldosterone antagonist.[1] Its activity as a mineralocorticoid receptor antagonist and its effects on various ion channels make it a valuable tool in cardiovascular and endocrinological research.[1][2][3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for laboratory use, along with a summary of its physicochemical properties and mechanism of action.

Physicochemical Properties

This compound is typically available as a free acid or as a potassium salt. The potassium salt exhibits greater solubility in aqueous solutions.[4][5] Key properties are summarized below.

PropertyThis compoundThis compound Potassium Salt
Molecular Formula C₂₂H₃₀O₄[1]C₂₂H₂₉KO₄[6]
Molecular Weight 358.47 g/mol 396.56 g/mol [6][7]
Appearance Crystalline solidOff-white to light yellow powder[6]
General Solubility Soluble in DMSO, ethanol[3][5]Water-soluble[4][5]

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of the mineralocorticoid receptor (MR), preventing the binding of aldosterone. This blockade inhibits the translocation of the receptor to the nucleus, thereby preventing the transcription of aldosterone-responsive genes.

Additionally, this compound has been shown to directly block several types of cardiac potassium channels, including hKv1.5, Kv4.3, Kv7.1+minK, and the human ether-a-go-go-related gene (HERG) channel.[2][3][8] This action can modulate cardiac action potential duration and is an important consideration in pharmacological studies.

Canrenoic_Acid_Pathway cluster_cell Cell cluster_membrane Cell Membrane MR Mineralocorticoid Receptor (MR) Aldo_MR Aldosterone-MR Complex MR->Aldo_MR Binding Nucleus Nucleus Aldo_MR->Nucleus Translocation Gene Gene Transcription Nucleus->Gene K_channels Potassium Channels (hKv1.5, Kv4.3, HERG) Aldo Aldosterone Aldo->MR CA This compound CA->MR Antagonizes CA->K_channels Blocks

Caption: Mechanism of Action of this compound.

Experimental Protocols: Stock Solution Preparation

The following protocols outline the steps for preparing high-concentration stock solutions of this compound (free acid form) in common organic solvents. All procedures should be performed in a chemical fume hood using appropriate personal protective equipment (PPE).

Materials
  • This compound (solid form, C₂₂H₃₀O₄)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof, absolute), anhydrous

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Workflow for Stock Solution Preparation

Caption: Workflow for Preparing this compound Stock Solutions.
Protocol for 10 mM Stock in DMSO

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 358.47 g/mol × 1000 mg/g

    • Mass = 3.58 mg

  • Weighing: Carefully weigh out 3.58 mg of this compound powder on an analytical balance and transfer it to a sterile vial (e.g., a 1.5 mL microcentrifuge tube or an amber glass vial).

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store immediately at -80°C.

Protocol for 10 mM Stock in Ethanol

The procedure is identical to the DMSO protocol, substituting absolute ethanol as the solvent.

  • Calculate & Weigh: Weigh out 3.58 mg of this compound and place it in a sterile vial.

  • Dissolution: Add 1.0 mL of absolute ethanol to the vial.

  • Mixing: Cap securely and vortex until the powder is fully dissolved.

  • Aliquoting & Storage: Aliquot into smaller volumes and store at -80°C.

Note: The final concentration of the organic solvent in your experimental medium should be carefully controlled, as both DMSO and ethanol can have effects on cells at higher concentrations. A common practice is to keep the final solvent concentration below 0.5%.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound. Stability is dependent on the form (solid vs. solution) and storage temperature.

FormStorage TemperatureStability PeriodNotes
Solid Powder -20°C[7]≥ 3 years[7]Keep in a tightly sealed, light-resistant container.
In Solvent (DMSO/Ethanol) -80°C[7]≥ 1 year[7]Aliquot to avoid freeze-thaw cycles. Protect from light.

The stability of this compound can be pH-dependent in aqueous solutions due to lactonization.[9]

Safety Precautions

This compound is classified as harmful if swallowed or inhaled.[1]

  • Handling: Always handle the solid powder and concentrated solutions in a chemical fume hood.

  • PPE: Wear standard personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Disposal: Dispose of chemical waste according to your institution's guidelines.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosing regimen and experimental protocols for the use of Canrenoic acid in murine models. This compound, an active metabolite of spironolactone and potassium canrenoate, is a potent mineralocorticoid receptor (MR) antagonist.[1] These guidelines are intended to ensure the safe and effective use of this compound in preclinical research.

Quantitative Data Summary

The following tables provide a summary of recommended administration volumes and needle sizes for common routes of administration in adult mice. Adherence to these guidelines is crucial to minimize animal distress and ensure accurate dosing.

Table 1: Recommended Administration Volumes in Adult Mice

Route of AdministrationMaximum Volume per Site
Intravenous (IV)0.2 mL
Intraperitoneal (IP)2.0 mL
Subcutaneous (SC)1.0 mL
Oral Gavage (PO)10 mL/kg

Table 2: Recommended Needle Gauges for Administration in Adult Mice

Route of AdministrationRecommended Needle Gauge
Intravenous (IV) - Tail Vein27-30 G
Intraperitoneal (IP)25-27 G
Subcutaneous (SC)26-27 G
Oral Gavage (PO)20-22 G (with ball tip)

Recommended Dosing Regimen

A definitive, universally established dosing regimen for the direct administration of this compound in murine models is not extensively documented in the literature. However, based on studies involving its prodrug, potassium canrenoate, and its in vitro activity, a starting dose range can be extrapolated. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental model and endpoints.

Table 3: Suggested Starting Dose Ranges for this compound in Mice

Route of AdministrationSuggested Starting Dose RangeFrequency
Intraperitoneal (IP)10 - 50 mg/kgOnce daily
Intravenous (IV)5 - 20 mg/kgOnce daily
Subcutaneous (SC)20 - 100 mg/kgOnce daily
Oral Gavage (PO)20 - 100 mg/kgOnce daily

Note on Dosing:

  • The potency of potassium canrenoate is reported to be approximately 0.68 times that of spironolactone on a weight basis in steady-state human studies.[2] Since this compound is the active metabolite, this provides a basis for initial dose selection.

  • In vitro studies have shown that this compound can inhibit potassium channels at nanomolar concentrations and block mineralocorticoid receptors at micromolar concentrations.[3][4] These concentrations can be used for initial dose calculations for in vivo studies.

  • It is critical to begin with the lowest suggested dose and escalate as necessary while closely monitoring the animals for any adverse effects.

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound via various routes in mice.

Preparation of this compound Solution for Injection

Materials:

  • This compound (potassium salt is recommended for solubility)

  • Sterile, pyrogen-free vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS))

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile vials

Protocol:

  • Calculate the required amount of this compound based on the desired concentration and final volume.

  • Under sterile conditions, dissolve the this compound in the chosen vehicle. The potassium salt of this compound is more water-soluble.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may aid in dissolution, but the stability of the compound at elevated temperatures should be considered.

  • Sterile-filter the solution using a 0.22 µm filter into a sterile vial.

  • Store the prepared solution appropriately. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C may be necessary, but freeze-thaw stability should be confirmed.

Administration Protocols

Protocol:

  • Restrain the mouse by grasping the loose skin over the neck and back, ensuring the head is immobilized.

  • Tilt the mouse's head downwards at a slight angle.

  • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • The needle should be inserted at a 30-45 degree angle with the bevel facing up.

  • Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into a blood vessel or organ.

  • Inject the this compound solution slowly and steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress or adverse reactions.

Protocol:

  • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the mouse in a suitable restraint device.

  • Clean the tail with an alcohol swab.

  • Using a 27-30 gauge needle, insert it into one of the lateral tail veins at a shallow angle.

  • Successful entry into the vein is often indicated by a flash of blood in the needle hub.

  • Inject the this compound solution slowly. Resistance to injection may indicate that the needle is not in the vein.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the mouse to its cage and monitor.

Protocol:

  • Grasp the loose skin over the dorsal midline (scruff) of the mouse to form a "tent".

  • Insert a 26-27 gauge needle into the base of the tented skin, parallel to the spine.

  • Aspirate to ensure a blood vessel has not been punctured.

  • Inject the solution, which will form a small bleb under the skin.

  • Withdraw the needle and gently massage the area to aid in dispersal of the solution.

  • Return the mouse to its cage.

Protocol:

  • Measure the distance from the corner of the mouse's mouth to the last rib to determine the appropriate length for gavage needle insertion.

  • Restrain the mouse firmly by the scruff of the neck to immobilize the head.

  • Gently insert a 20-22 gauge ball-tipped gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.

  • Administer the this compound solution slowly.

  • Withdraw the needle gently and return the mouse to its cage.

  • Monitor the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathway of this compound and a general experimental workflow for its use in murine models.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis prep_solution Prepare this compound Solution dosing Administer this compound (IP, IV, SC, or PO) prep_solution->dosing animal_prep Animal Acclimation & Grouping animal_prep->dosing observe Observe for Clinical Signs dosing->observe collect_samples Collect Samples (Blood, Tissue) observe->collect_samples analyze_data Analyze Data (Biochemical, Histological, etc.) collect_samples->analyze_data mineralocorticoid_receptor_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Canrenoic_Acid This compound MR_HSP MR-HSP90 Complex Canrenoic_Acid->MR_HSP Antagonizes Aldosterone Aldosterone Aldosterone->MR_HSP Activates MR_active Active MR MR_HSP->MR_active Dissociation of HSP90 MR_dimer MR Dimer MR_active->MR_dimer Dimerization MRE Mineralocorticoid Response Element (MRE) MR_dimer->MRE Binds to Transcription Modulation of Gene Transcription MRE->Transcription potassium_channel_interaction cluster_membrane Cell Membrane Canrenoic_Acid This compound K_Channel Voltage-Gated Potassium Channel (e.g., hKv1.5, Kv4.3) Canrenoic_Acid->K_Channel Blocks K_efflux Potassium (K+) Efflux K_Channel->K_efflux Mediates Repolarization Membrane Repolarization K_efflux->Repolarization Contributes to

References

Application Notes and Protocols for Measuring the Binding Affinity of Canrenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established techniques for measuring the binding affinity of Canrenoic acid to its primary physiological target, the mineralocorticoid receptor (MR), as well as other interacting proteins. The included protocols offer step-by-step guidance for practical implementation in a laboratory setting.

This compound, an active metabolite of the potassium-sparing diuretic spironolactone, functions as a competitive antagonist at the mineralocorticoid receptor.[1][2][3][4] Accurate determination of its binding affinity is crucial for understanding its pharmacodynamics, for the development of new therapeutic agents, and for structure-activity relationship (SAR) studies.

Key Techniques for Measuring Binding Affinity

Several biophysical and biochemical methods can be employed to quantify the interaction between this compound and its target proteins. The choice of technique often depends on the specific research question, the nature of the target protein, and the availability of reagents and instrumentation. Commonly used methods include radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).[5][6] Electrophysiological techniques like the patch-clamp method are particularly useful for assessing the functional consequences of this compound binding to ion channels.[7][8]

Quantitative Binding Data Summary

The following table summarizes experimentally determined binding affinity values for this compound with various molecular targets.

Target ProteinLigandAssay TypeAffinity MetricValueReference
Androgen ReceptorThis compoundRadioreceptor Assay-Higher anti-androgen activity than potassium canrenoate[9]
hERG (Kv11.1) ChannelThis compoundWhole-cell Patch ClampIC5023.0 ± 1.5 µM (for Spironolactone)[8]
hKv1.5 ChannelThis compoundWhole-cell Patch Clamp% Inhibition18.9 ± 2.7% at 1 nM[7]
Kv4.3 ChannelThis compoundWhole-cell Patch Clamp% Inhibition27.4 ± 5.7% at 1 nM[7]
Kv7.1+minK ChannelThis compoundWhole-cell Patch Clamp% Inhibition22.1 ± 1.4% at 1 nM[7]

Note: IC50, Ki, and Kd are all measures of binding affinity. IC50 is the concentration of an inhibitor required to reduce the activity of a biological process by 50%. Ki is the inhibition constant for an inhibitor, representing the dissociation constant of the enzyme-inhibitor complex. Kd is the equilibrium dissociation constant, representing the concentration of a ligand at which half of the binding sites of a protein are occupied.[10]

Experimental Protocols

Radioligand Binding Assay for Mineralocorticoid Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the mineralocorticoid receptor using a radiolabeled ligand, such as [³H]-aldosterone.

Principle: This assay measures the ability of unlabeled this compound to compete with a fixed concentration of a radiolabeled ligand for binding to the mineralocorticoid receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

Materials:

  • HEK293 cells transiently or stably expressing the human mineralocorticoid receptor (MR).

  • Binding Buffer: Tris-HCl (50 mM, pH 7.4), EDTA (1 mM), MgCl₂ (10 mM), and 10% glycerol.

  • Radioligand: [³H]-aldosterone (specific activity ~80-100 Ci/mmol).

  • Unlabeled Ligand: Aldosterone (for determining non-specific binding).

  • Test Compound: this compound.

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

Protocol:

  • Cell Preparation: Culture HEK293 cells expressing the MR to ~80-90% confluency. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in Binding Buffer to a final protein concentration of 100-200 µg/mL.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of membrane preparation, 25 µL of [³H]-aldosterone (final concentration 1-2 nM), and 25 µL of Binding Buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 25 µL of [³H]-aldosterone, and 25 µL of unlabeled aldosterone (final concentration 1 µM).

    • Competitive Binding: 50 µL of membrane preparation, 25 µL of [³H]-aldosterone, and 25 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Whole-Cell Patch Clamp for Ion Channel Modulation

This protocol outlines the measurement of this compound's effect on voltage-gated potassium channels (e.g., hERG) expressed in a suitable cell line (e.g., CHO or HEK293 cells).

Principle: The whole-cell patch-clamp technique allows for the recording of ionic currents across the cell membrane of a single cell. By applying specific voltage protocols, the activity of ion channels can be measured in the absence and presence of this compound to determine its inhibitory effect.[7][8]

Materials:

  • CHO or HEK293 cells stably expressing the target ion channel.

  • External Solution (in mM): NaCl 140, KCl 4, CaCl₂ 2, MgCl₂ 1, HEPES 10, Glucose 10 (pH 7.4 with NaOH).

  • Internal Solution (in mM): KCl 140, MgCl₂ 1, EGTA 10, HEPES 10, Mg-ATP 4 (pH 7.2 with KOH).

  • This compound stock solution (in DMSO).

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

Protocol:

  • Cell Culture: Plate the cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Patching: Place a coverslip in the recording chamber and perfuse with the external solution. Under a microscope, approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Current Recording:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a voltage protocol specific to the ion channel being studied to elicit ionic currents. For example, for hERG channels, a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV can be used.

    • Record the baseline currents in the absence of the drug.

  • Drug Application: Perfuse the recording chamber with the external solution containing this compound at the desired concentration. Allow 3-5 minutes for the drug effect to stabilize.

  • Post-Drug Recording: Record the currents in the presence of this compound using the same voltage protocol.

  • Washout: Perfuse the chamber with the drug-free external solution to observe the reversal of the drug effect.

  • Data Analysis:

    • Measure the peak current amplitude before and after drug application.

    • Calculate the percentage of current inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Mineralocorticoid Receptor Signaling Pathway

Caption: Signaling pathway of the Mineralocorticoid Receptor upon ligand binding.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Prepare MR-expressing cell membranes start->prep setup Set up binding reactions: - Total Binding - Non-specific Binding - Competitive Binding prep->setup incubate Incubate at 4°C for 18-24 hours setup->incubate filter Rapid filtration to separate bound/free ligand incubate->filter wash Wash filters with ice-cold buffer filter->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for determining binding affinity using a radioligand binding assay.

References

Application of Canrenoic Acid in Aldosterone Antagonism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canrenoic acid is a synthetically derived steroidal compound that functions as a competitive antagonist to aldosterone at the mineralocorticoid receptor (MR). As an active metabolite of spironolactone, this compound plays a crucial role in mediating the therapeutic effects of this widely used diuretic. It is also available in its potassium salt form, potassium canrenoate, for clinical and research applications. This document provides detailed application notes and protocols for the use of this compound in studying aldosterone antagonism, aimed at facilitating research in areas such as hypertension, heart failure, and other conditions associated with hyperaldosteronism.

Mechanism of Action

Aldosterone, a mineralocorticoid hormone, exerts its physiological effects by binding to the mineralocorticoid receptor in the cytoplasm. This binding event triggers the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. Key downstream effectors of this pathway include the epithelial sodium channel (ENaC) and the serum and glucocorticoid-regulated kinase 1 (SGK1), which collectively enhance sodium and water reabsorption, leading to increased blood pressure.[1][2][3]

This compound competitively inhibits the binding of aldosterone to the mineralocorticoid receptor.[4] By occupying the ligand-binding site, this compound prevents the conformational changes required for receptor activation and subsequent downstream signaling. This antagonism effectively blocks aldosterone-mediated gene expression, resulting in diuretic, natriuretic, and antihypertensive effects.

Data Presentation

The following tables summarize key quantitative data for this compound and its related compounds in the context of aldosterone antagonism.

Table 1: In Vitro Binding Affinity and Potency

CompoundReceptorAssay TypeSpeciesIC50KiReference
CanrenoneMineralocorticoid ReceptorRadioligand BindingRat-2.1 nM[Funder et al., 1974]
SpironolactoneMineralocorticoid ReceptorTranscriptional ActivationHuman66 nM-[Arai et al., 2015a][5]
EplerenoneMineralocorticoid ReceptorTranscriptional ActivationHuman970 nM-[Arai et al., 2015a][5]
CanrenoneUGT2B7 (Aldosterone Glucuronidation)Inhibition AssayHuman26-50 µM11 µM[Spironolactone and Canrenone Inhibit UGT2B7-Catalyzed...]
SpironolactoneUGT2B7 (Aldosterone Glucuronidation)Inhibition AssayHuman26-50 µM23 µM[Spironolactone and Canrenone Inhibit UGT2B7-Catalyzed...]

Note: Data for this compound itself is limited in publicly available literature. Canrenone is the major active metabolite of both spironolactone and potassium canrenoate.[5]

Experimental Protocols

Competitive Radioligand Binding Assay for Mineralocorticoid Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the mineralocorticoid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • This compound

  • [³H]-Aldosterone (Radioligand)

  • Cell membranes expressing the mineralocorticoid receptor (e.g., from recombinant cell lines or tissue homogenates)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA

  • Unlabeled Aldosterone (for determining non-specific binding)

  • 96-well filter plates with GF/C filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Assay Buffer.

    • Dilute [³H]-Aldosterone in Assay Buffer to a final concentration at or below its Kd (typically 1-2 nM).

    • Prepare a high concentration of unlabeled aldosterone (e.g., 10 µM) in Assay Buffer for determining non-specific binding.

    • Resuspend cell membranes in Assay Buffer to a predetermined optimal protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]-Aldosterone, 100 µL membrane suspension.

    • Non-specific Binding: 50 µL unlabeled aldosterone, 50 µL [³H]-Aldosterone, 100 µL membrane suspension.

    • Competitive Binding: 50 µL of each this compound dilution, 50 µL [³H]-Aldosterone, 100 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature for 2-4 hours with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-wetted GF/C filter plate using a vacuum manifold.

  • Washing: Wash each well 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Luciferase Reporter Gene Assay for Aldosterone Antagonism

This assay measures the ability of this compound to inhibit aldosterone-induced transcription of a reporter gene.

Materials:

  • This compound

  • Aldosterone

  • Mammalian cell line co-transfected with:

    • An expression vector for the human mineralocorticoid receptor.

    • A reporter plasmid containing a luciferase gene under the control of a mineralocorticoid response element (MRE).

    • A control plasmid expressing Renilla luciferase for normalization.

  • Cell culture medium (e.g., DMEM) with 10% charcoal-stripped fetal bovine serum.

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare dilutions of this compound in serum-free medium.

    • Prepare a solution of aldosterone in serum-free medium at a concentration that gives a submaximal response (e.g., EC80).

    • Treat the cells with this compound dilutions for 1 hour.

    • Add the aldosterone solution to the wells (except for the vehicle control) and incubate for 18-24 hours.

  • Cell Lysis:

    • Wash the cells with PBS.

    • Add passive lysis buffer to each well and incubate according to the manufacturer's protocol.

  • Luminescence Measurement:

    • Transfer the cell lysate to a white-walled 96-well plate.

    • Add the luciferase assay reagent and measure the firefly luciferase activity.

    • Add the Stop & Glo® reagent and measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of aldosterone-induced luciferase activity for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Western Blot Analysis of SGK1 Phosphorylation

This protocol assesses the effect of this compound on the aldosterone-induced phosphorylation of SGK1, a downstream target of MR signaling.

Materials:

  • This compound

  • Aldosterone

  • A suitable cell line expressing the mineralocorticoid receptor (e.g., kidney epithelial cells).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-SGK1 (Ser422) and anti-total-SGK1.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with aldosterone (e.g., 10 nM) for a predetermined time (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-SGK1 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the primary antibody against total SGK1 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phosphorylated SGK1 to total SGK1 for each treatment condition.

Visualizations

Aldosterone_Signaling_Pathway cluster_ECF Extracellular Fluid cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Membrane Apical Membrane Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds HSP Heat Shock Proteins MR->HSP Bound (inactive) MR_Aldo MR-Aldosterone Complex MR->MR_Aldo Conformational Change HSP->MR_Aldo Dissociates MR_Aldo_N MR-Aldosterone Complex MR_Aldo->MR_Aldo_N Translocation SGK1_mRNA SGK1 mRNA SGK1_Protein SGK1 Protein SGK1_mRNA->SGK1_Protein Translation Nedd4_2 Nedd4-2 SGK1_Protein->Nedd4_2 Phosphorylates Nedd4_2_p p-Nedd4-2 ENaC_ub Ubiquitinated ENaC (Degradation) Nedd4_2->ENaC_ub Ubiquitinates ENaC Epithelial Sodium Channel (ENaC) Nedd4_2_p->ENaC Inhibition of Ubiquitination MRE Mineralocorticoid Response Element (MRE) MR_Aldo_N->MRE Binds Gene_Transcription Gene Transcription (e.g., SGK1) MRE->Gene_Transcription Activates Gene_Transcription->SGK1_mRNA Transcription Na_in Na+ Influx ENaC->Na_in Na_out Na_out->ENaC Na+ Canrenoic_Acid This compound Canrenoic_Acid->MR Competitively Binds (Antagonism)

Caption: Aldosterone signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_Data Data Analysis & Interpretation Binding 1. Receptor Binding Assay (Determine Ki) Reporter 2. Reporter Gene Assay (Determine IC50) Binding->Reporter Western 3. Western Blot (Downstream Effects) Reporter->Western Quantify 4. Quantify Binding Affinity & Functional Potency Western->Quantify Mechanism 5. Elucidate Mechanism of Aldosterone Antagonism Quantify->Mechanism end End: Understand Aldosterone Antagonism Mechanism->end start Start: Characterize this compound start->Binding

Caption: Experimental workflow for characterizing this compound as an aldosterone antagonist.

References

Application Notes and Protocols: Investigating the Effects of Canrenoic Acid on Cardiac Fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins by activated cardiac fibroblasts, is a hallmark of many cardiovascular diseases, leading to myocardial stiffness and heart failure. Canrenoic acid, the active metabolite of spironolactone, is a well-known mineralocorticoid receptor (MR) antagonist. Its therapeutic benefits in cardiovascular diseases are partly attributed to the attenuation of cardiac fibrosis.[1][2] Aldosterone, a mineralocorticoid hormone, promotes cardiac fibrosis, and its effects can be mitigated by MR antagonists like this compound.[3][4] The pro-fibrotic effects of aldosterone are often mediated through the transforming growth factor-beta (TGF-β) signaling pathway, a central regulator of fibrosis.[5][6] This pathway, upon activation, leads to the phosphorylation of Smad proteins (Smad2/3), which then translocate to the nucleus to regulate the transcription of pro-fibrotic genes, including collagens and alpha-smooth muscle actin (α-SMA), a marker of fibroblast-to-myofibroblast differentiation.[6]

These application notes provide a comprehensive set of protocols to investigate the effects of this compound on cardiac fibroblasts, focusing on its potential to modulate key fibrotic processes such as proliferation, collagen synthesis, and myofibroblast differentiation. The described experimental workflows are designed to elucidate the molecular mechanisms underlying the anti-fibrotic properties of this compound, with a particular emphasis on its interaction with the TGF-β/Smad signaling pathway.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on Cardiac Fibroblast Proliferation

Treatment GroupThis compound Conc. (µM)Aldosterone (10 nM)Proliferation Rate (% of Control)
Vehicle Control0-100
Aldosterone0+
This compound1+
This compound10+
This compound50+
This compound10-

Table 2: Effect of this compound on Collagen Synthesis in Cardiac Fibroblasts

Treatment GroupThis compound Conc. (µM)TGF-β1 (10 ng/mL)Collagen Synthesis (CPM/µg protein)
Vehicle Control0-
TGF-β10+
This compound1+
This compound10+
This compound50+
This compound10-

Table 3: Effect of this compound on α-SMA and Phospho-Smad2/3 Expression

Treatment GroupThis compound Conc. (µM)TGF-β1 (10 ng/mL)α-SMA Expression (Fold Change)p-Smad2/3 / Total Smad2/3 Ratio
Vehicle Control0-1.0
TGF-β10+
This compound1+
This compound10+
This compound50+
This compound10-

Mandatory Visualization

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis Node1 Isolate Primary Cardiac Fibroblasts Node2 Culture and Passage (P2-P4) Node1->Node2 Node3 Seed cells for experiments Node2->Node3 Node4 Serum Starvation (24h) Node3->Node4 Node5 Pre-treat with This compound (1h) Node4->Node5 Node6 Stimulate with Aldosterone or TGF-β1 Node5->Node6 Node7 Cell Proliferation Assay (EdU Incorporation) Node6->Node7 Node8 Collagen Synthesis Assay (3H-Proline Incorporation) Node6->Node8 Node9 Western Blot Analysis (α-SMA, p-Smad2/3) Node6->Node9 Node10 Immunofluorescence (α-SMA) Node6->Node10 Node11 Quantify Proliferation Node7->Node11 Node12 Measure Collagen Synthesis Node8->Node12 Node13 Quantify Protein Expression Node9->Node13 Node10->Node13

Figure 1: Experimental workflow for studying this compound effects.

Signaling_Pathway cluster_0 Aldosterone-MR Pathway cluster_1 TGF-β Signaling Pathway Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR TGFB TGF-β1 MR->TGFB Upregulation Canrenoic_Acid This compound Canrenoic_Acid->MR Canrenoic_Acid->TGFB Potential Direct Inhibition? TGFBR TGF-β Receptor TGFB->TGFBR Smad23 Smad2/3 TGFBR->Smad23 pSmad23 p-Smad2/3 Smad23->pSmad23 Phosphorylation Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_expression Pro-fibrotic Gene Expression (Collagen, α-SMA) Nucleus->Gene_expression Fibrosis Cardiac Fibrosis Gene_expression->Fibrosis

Figure 2: this compound's potential sites of action.

Experimental Protocols

Isolation and Culture of Primary Adult Rat Cardiac Fibroblasts

This protocol describes the isolation of cardiac fibroblasts from adult rat hearts.

Materials:

  • Adult Sprague-Dawley rats (200-250 g)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol

Procedure:

  • Euthanize the rat according to institutional guidelines.

  • Sterilize the chest area with 70% ethanol and surgically excise the heart.

  • Place the heart in ice-cold sterile PBS to wash away excess blood.

  • Mince the ventricular tissue into small pieces (1-2 mm³) in a sterile dish on ice.

  • Transfer the minced tissue to a sterile tube containing a digestion solution of Collagenase Type II (1 mg/mL) and Trypsin-EDTA (0.25%) in DMEM.

  • Incubate at 37°C for 15-20 minutes with gentle agitation.

  • Collect the supernatant containing dissociated cells and neutralize the enzymatic activity by adding an equal volume of DMEM with 10% FBS.

  • Repeat the digestion process on the remaining tissue until it is fully dissociated.

  • Centrifuge the collected cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Plate the cells onto uncoated cell culture flasks. Cardiac fibroblasts will adhere to the plastic surface more rapidly than other cell types.

  • After 90-120 minutes of incubation at 37°C in a 5% CO₂ incubator, remove the medium containing non-adherent cells and add fresh culture medium.

  • Culture the fibroblasts, changing the medium every 2-3 days. Use cells between passages 2 and 4 for experiments to ensure a stable phenotype.

Cell Proliferation Assay (EdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • Cardiac fibroblasts cultured in 96-well plates

  • This compound

  • Aldosterone

  • EdU (5-ethynyl-2'-deoxyuridine) labeling solution

  • Click-iT® EdU Assay Kit (or equivalent)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cardiac fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Serum-starve the cells for 24 hours by replacing the culture medium with serum-free DMEM.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

  • Stimulate the cells with aldosterone (10 nM) for 24 hours. Include appropriate vehicle controls.

  • Add EdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Fix, permeabilize, and stain the cells for EdU according to the manufacturer's protocol.

  • Counterstain the cell nuclei with Hoechst 33342.

  • Capture images using a fluorescence microscope and quantify the percentage of EdU-positive cells, or measure fluorescence intensity using a plate reader.

Collagen Synthesis Assay (³H-Proline Incorporation)

This assay quantifies the synthesis of new collagen by measuring the incorporation of radioactive proline.

Materials:

  • Cardiac fibroblasts cultured in 12-well plates

  • This compound

  • TGF-β1

  • ³H-Proline

  • Trichloroacetic acid (TCA)

  • NaOH

  • Scintillation cocktail and counter

Procedure:

  • Seed cardiac fibroblasts in a 12-well plate and grow to 80-90% confluency.

  • Serum-starve the cells for 24 hours.

  • Pre-treat with this compound for 1 hour.

  • Stimulate with TGF-β1 (10 ng/mL) and add ³H-Proline (1 µCi/mL) to each well. Incubate for 24-48 hours.

  • Wash the cells with ice-cold PBS.

  • Precipitate the proteins by adding ice-cold 10% TCA and incubating for 30 minutes at 4°C.

  • Wash the protein precipitate twice with 5% TCA.

  • Solubilize the precipitate with 0.1 M NaOH.

  • Measure the radioactivity of an aliquot of the solubilized protein using a scintillation counter.

  • Determine the total protein concentration of another aliquot using a BCA or Bradford protein assay.

  • Express collagen synthesis as counts per minute (CPM) per microgram of protein.

Western Blot Analysis for α-SMA and Phospho-Smad2/3

This protocol is for the detection and quantification of specific proteins by immunoblotting.

Materials:

  • Cardiac fibroblasts cultured in 6-well plates

  • This compound

  • TGF-β1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-α-SMA, anti-phospho-Smad2/3, anti-total-Smad2/3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cardiac fibroblasts in 6-well plates and grow to near confluency.

  • Serum-starve the cells for 24 hours.

  • Pre-treat with this compound for 1 hour.

  • Stimulate with TGF-β1 (10 ng/mL) for the appropriate duration (e.g., 30-60 minutes for p-Smad2/3, 24-48 hours for α-SMA).

  • Lyse the cells with RIPA buffer and determine protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Immunofluorescence for α-SMA

This method is used to visualize the expression and localization of α-SMA within the cells.

Materials:

  • Cardiac fibroblasts cultured on glass coverslips

  • This compound

  • TGF-β1

  • 4% Paraformaldehyde (PFA)

  • Triton X-100

  • Primary antibody (anti-α-SMA)

  • Fluorophore-conjugated secondary antibody

  • DAPI

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cardiac fibroblasts on sterile glass coverslips in a 24-well plate.

  • Treat the cells as described for Western Blot analysis (α-SMA).

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBS for 30 minutes.

  • Incubate with anti-α-SMA primary antibody for 1 hour.

  • Wash and incubate with a fluorophore-conjugated secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto glass slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope.

References

Application Notes: Canrenoic Acid as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canrenoic acid is a major active metabolite of the synthetic antimineralocorticoid drug, spironolactone. It is also the potassium salt, potassium canrenoate, which is administered directly as a drug.[1][2] In the field of analytical chemistry, particularly in pharmaceutical analysis and clinical diagnostics, this compound serves as an essential reference standard. Its primary applications include the quantification of spironolactone and its metabolites in biological matrices, serving as a biomarker for spironolactone intake, and in quality control of pharmaceutical formulations.[3][4]

A reference standard is a highly purified compound used as a measurement base in analytical procedures.[5][6] The use of this compound as a reference standard is critical for ensuring the accuracy, precision, and comparability of analytical data across different laboratories and studies. This document provides detailed application notes and protocols for the use of this compound as a reference standard in various analytical techniques.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and application in analytical methods.

PropertyValueReference
Molecular Formula C22H30O4[7]
Molecular Weight 358.5 g/mol [7]
CAS Number 4138-96-9[7]
Appearance White or almost white crystalline powder[8]
Solubility Soluble in methanol, ethanol, and acetone. Sparingly soluble in water.[9]
Storage Conditions Store in a cool, dry, and well-ventilated area, protected from light.[9]

Analytical Applications and Protocols

This compound is predominantly used as a reference standard in chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative analysis of spironolactone and its metabolites in biological samples such as plasma and urine.[10][11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds. When using this compound as a reference standard, it is crucial to develop a validated HPLC method.

Experimental Protocol: Quantification of Canrenone in Plasma using HPLC

This protocol is adapted from a method for the simultaneous determination of spironolactone and canrenone.[12]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with methanol to prepare working standard solutions with concentrations ranging from 2 ng/mL to 300 ng/mL.[12]

  • Sample Preparation (Plasma):

    • To 1 mL of plasma, add an internal standard (e.g., estazolam).[12]

    • Perform a liquid-liquid extraction with a mixture of methylene chloride and ethyl acetate (20:80, v/v).[12]

    • Vortex the mixture for 1 minute and centrifuge at 3000 rpm for 10 minutes.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue with the mobile phase.

  • Chromatographic Conditions:

ParameterConditionReference
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[13][14]
Mobile Phase Methanol:Water (57:43, v/v)[12]
Flow Rate 0.4 mL/min[13][14]
Injection Volume 3 µL[13][14]
Detection UV at 285 nm[3]
Column Temperature 35 °C[13][14]
  • Calibration and Quantification:

    • Inject the working standard solutions to construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

    • Inject the prepared plasma samples and determine the concentration of canrenone from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC with UV detection, making it the preferred method for bioanalytical studies.

Experimental Protocol: Quantification of Canrenone in Plasma using LC-MS/MS

This protocol is based on a validated method for the simultaneous quantification of multiple antihypertensive drugs, including canrenone.[11]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard in methanol.

    • Prepare working standard solutions and quality control (QC) samples by spiking blank plasma with the stock solution to achieve final concentrations covering the expected clinical range (e.g., 10-500 µg/L).[11]

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., deuterated canrenone, [2H4]-CAN).[11]

    • Perform protein precipitation by adding acetonitrile.[11]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Inject the supernatant into the LC-MS/MS system.

  • LC-MS/MS Conditions:

ParameterConditionReference
Column C18 column (e.g., 50 x 2.1 mm, 1.9 µm)[11]
Mobile Phase Isocratic elution with a mixture of 0.1% formic acid in water and methanol.[15]
Flow Rate 0.8 mL/min[15]
Ionization Mode Electrospray Ionization (ESI), positive mode[13][14]
Mass Spectrometry Triple quadrupole mass spectrometer[11]
MRM Transitions Canrenone: Precursor ion -> Product ion (specific m/z values to be determined)[11]
  • Data Analysis:

    • Quantify canrenone in the plasma samples by comparing the peak area ratios of the analyte to the internal standard against a calibration curve constructed from the analysis of the standard solutions.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods described.

Table 1: HPLC Method Validation Parameters

ParameterResultReference
Linearity Range 2-300 ng/mL[12]
Correlation Coefficient (r²) > 0.999[13]
Lower Limit of Quantification (LLOQ) 2 ng/mL[12]
Precision (RSD%) < 10%[12]
Accuracy 85-115%[12]

Table 2: LC-MS/MS Method Validation Parameters

ParameterResultReference
Linearity Range 10-500 µg/L[11]
Correlation Coefficient (r²) > 0.993[11]
Lower Limit of Detection (LOD) 2.82 µg/L[11]
Lower Limit of Quantification (LLOQ) 8.54 µg/L[11]
Recovery 87.4% to 112.1%[13]
Precision (CV%) < 5%[13]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of an analyte in a biological matrix using this compound as a reference standard.

experimental_workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_result Result ref_std This compound Reference Standard stock_sol Stock Solution (e.g., 1 mg/mL in Methanol) ref_std->stock_sol Dissolve work_std Working Standards (Serial Dilutions) stock_sol->work_std Dilute hplc_ms HPLC or LC-MS/MS Analysis work_std->hplc_ms Inject sample Biological Sample (e.g., Plasma) is Add Internal Standard sample->is extract Extraction (LLE or PPT) is->extract reconstitute Reconstitution extract->reconstitute reconstitute->hplc_ms Inject cal_curve Calibration Curve Generation hplc_ms->cal_curve quant Analyte Quantification cal_curve->quant report Final Concentration Report quant->report

Caption: Workflow for analyte quantification using a reference standard.

Signaling Pathway

This compound is an antagonist of the mineralocorticoid receptor (MR), blocking the actions of aldosterone. The following diagram illustrates this mechanism of action.

signaling_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MR Mineralocorticoid Receptor (MR) MR_HSP Inactive MR-HSP Complex MR->MR_HSP HSP HSP90 HSP->MR_HSP MR_Aldo Active MR-Aldosterone Complex MR_Aldo_Nuc Active MR-Aldosterone Complex MR_Aldo->MR_Aldo_Nuc Translocation MRE Mineralocorticoid Response Element (MRE) on DNA MR_Aldo_Nuc->MRE Binds transcription Gene Transcription MRE->transcription protein Protein Synthesis (Cellular Response) transcription->protein Aldosterone Aldosterone Aldosterone->MR Binds & Activates Canrenoic_Acid This compound (Antagonist) Canrenoic_Acid->MR Binds & Inhibits

Caption: Mechanism of action of this compound as an aldosterone antagonist.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Canrenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of canrenoic acid.

Troubleshooting Guide

This guide is designed to help you overcome common issues encountered during experiments aimed at increasing the solubility of this compound in aqueous buffers.

Problem Potential Cause Suggested Solution
Low Solubility in Neutral Buffers (e.g., PBS pH 7.4) This compound is a weakly acidic compound with a pKa around 4.5. In neutral or acidic buffers, it exists predominantly in its non-ionized, less soluble form.Increase the pH of the buffer. The solubility of acidic drugs like this compound increases significantly as the pH rises above its pKa. Attempt to dissolve the compound in buffers with a pH of 8 or higher. See the detailed protocol for pH Adjustment.
Precipitation Occurs When Diluting a Stock Solution The stock solution, likely prepared in an organic solvent or a high pH aqueous solution, becomes supersaturated when diluted into an aqueous buffer where the solubility is lower.Use a co-solvent in the final aqueous buffer. A certain percentage of a water-miscible organic solvent can increase the overall solvating capacity of the buffer. See the protocol for the Co-solvency Method.
Inconsistent Solubility Results Several factors can contribute, including insufficient equilibration time, temperature fluctuations, or variations in the solid form of this compound.Ensure adequate equilibration time. Allow the suspension to stir for at least 24-48 hours to reach equilibrium. Maintain a constant temperature throughout the experiment. Use a consistent source and batch of this compound.
Phase Separation or Cloudiness with Surfactants The concentration of the surfactant may be too high, leading to the formation of a separate phase, or the surfactant may not be compatible with other components in the buffer.Optimize the surfactant concentration. Start with a low concentration and gradually increase it. Ensure the chosen surfactant is stable and soluble in the selected buffer system.
Difficulty in Preparing a Stable Solid Dispersion The chosen polymer may not be compatible with this compound, or the solvent evaporation/fusion process may be suboptimal, leading to drug recrystallization.Screen different polymers. Experiment with various hydrophilic polymers like PVP, PEGs, or HPMC. Optimize the preparation method, for instance, by ensuring rapid solvent evaporation or cooling.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is a poorly water-soluble drug. Its aqueous solubility is expected to be low, particularly in acidic to neutral conditions. However, its potassium salt, potassium canrenoate, is significantly more soluble, with a reported solubility of at least 117.4 mg/mL in water.[1] This highlights that salt formation is a highly effective strategy for increasing its solubility.

Q2: How does pH affect the solubility of this compound?

A2: As a weakly acidic compound with a pKa of approximately 4.48, the solubility of this compound is highly pH-dependent. Below its pKa, it is primarily in its non-ionized, less soluble form. As the pH of the aqueous buffer increases above the pKa, this compound deprotonates to form its more soluble conjugate base, leading to a significant increase in its aqueous solubility.[2]

Q3: What are the most common strategies to improve the solubility of this compound?

A3: The most common and effective strategies include:

  • pH Adjustment: Increasing the pH of the aqueous buffer above the pKa of this compound.

  • Salt Formation: Using a salt form, such as potassium canrenoate, which has significantly higher aqueous solubility.

  • Co-solvency: Adding a water-miscible organic solvent to the aqueous buffer.

  • Use of Surfactants: Incorporating surfactants to aid in the solubilization through micelle formation.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to enhance solubility.

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix.

Q4: Which co-solvents are recommended for this compound?

A4: Common pharmaceutical co-solvents that can be effective include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 400).[3][4] The choice of co-solvent and its concentration will need to be optimized for your specific application, considering factors like toxicity if for in vivo use.

Q5: What type of surfactants can be used?

A5: For acidic drugs like this compound, non-ionic surfactants are often a good starting point as they are generally less affected by pH changes. Examples include Polysorbate 80 (Tween 80) and various types of poloxamers.[5][6]

Q6: How can I quantify the amount of dissolved this compound in my experiments?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound in aqueous solutions. A validated UV spectrophotometric method could also be developed, provided there are no interfering substances in the buffer.

Quantitative Data on Solubility Enhancement

While specific quantitative data for every solubility enhancement method with this compound is not extensively available in the public domain, the following table summarizes the known solubility of its highly soluble potassium salt. This data serves as a benchmark for the level of solubility enhancement that can be achieved through salt formation.

Compound Solvent Solubility
Potassium CanrenoateWater≥ 117.4 mg/mL[1]

Researchers should aim to generate similar comparative data for other methods to determine the most effective strategy for their specific needs.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To determine the solubility of this compound at different pH values.

Materials:

  • This compound

  • Phosphate buffers (e.g., 0.1 M) at various pH values (e.g., 6.0, 7.0, 7.4, 8.0, 9.0)

  • Stir plate and magnetic stir bars

  • Vials

  • 0.22 µm syringe filters

  • HPLC or UV spectrophotometer for analysis

Procedure:

  • Add an excess amount of this compound to vials containing a fixed volume of each phosphate buffer.

  • Seal the vials and place them on a stir plate at a constant temperature (e.g., 25°C or 37°C).

  • Allow the suspensions to equilibrate for 24-48 hours.

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UV spectrophotometric method.

  • Plot the solubility of this compound as a function of pH.

Protocol 2: Solubility Enhancement by Co-solvency

Objective: To evaluate the effect of a co-solvent on the solubility of this compound.

Materials:

  • This compound

  • Aqueous buffer (e.g., phosphate buffer at a fixed pH)

  • Co-solvent (e.g., ethanol, propylene glycol, or PEG 400)

  • Stir plate and magnetic stir bars

  • Vials

  • 0.22 µm syringe filters

  • HPLC or UV spectrophotometer

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Add an excess amount of this compound to vials containing a fixed volume of each co-solvent/buffer mixture.

  • Follow steps 2-7 from Protocol 1.

  • Plot the solubility of this compound as a function of the co-solvent concentration.

Protocol 3: Solubility Enhancement using Cyclodextrins (Kneading Method)

Objective: To prepare a this compound-cyclodextrin inclusion complex to improve solubility.

Materials:

  • This compound

  • Cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Oven

Procedure:

  • Weigh out this compound and HP-β-CD in a specific molar ratio (e.g., 1:1 or 1:2).

  • Place the HP-β-CD in a mortar and add a small amount of water to form a paste.

  • Gradually add the this compound to the paste while continuously triturating in the mortar.

  • Knead the mixture for a specified period (e.g., 30-60 minutes).

  • Dry the resulting solid paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

  • Determine the solubility of the prepared inclusion complex in an aqueous buffer using the procedure outlined in Protocol 1.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis Excess Drug Excess Drug Mix Mix Excess Drug->Mix Buffer Buffer Buffer->Mix Equilibration Equilibration Mix->Equilibration 24-48h Stirring Filtration Filtration Equilibration->Filtration Dilution Dilution Filtration->Dilution Quantification Quantification Dilution->Quantification HPLC/UV-Vis Result Result Quantification->Result

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

solubility_enhancement_strategies cluster_physicochemical Physicochemical Approaches cluster_formulation Formulation Approaches Poorly Soluble this compound Poorly Soluble this compound pH Adjustment pH Adjustment Poorly Soluble this compound->pH Adjustment Co-solvency Co-solvency Poorly Soluble this compound->Co-solvency Surfactants Surfactants Poorly Soluble this compound->Surfactants Salt Formation Salt Formation Poorly Soluble this compound->Salt Formation Cyclodextrin Complexation Cyclodextrin Complexation Poorly Soluble this compound->Cyclodextrin Complexation Solid Dispersion Solid Dispersion Poorly Soluble this compound->Solid Dispersion

Caption: Key strategies for enhancing the aqueous solubility of this compound.

References

Addressing the stability of Canrenoic acid in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on addressing the stability of Canrenoic acid in long-term storage for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound in solution is a reversible, pH-dependent lactonization to form canrenone. This equilibrium reaction means that canrenone can also hydrolyze back to this compound.

Q2: What are the recommended long-term storage conditions for this compound?

To ensure long-term stability, this compound and its potassium salt should be stored in a cool, dry, and well-ventilated place. It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants.

Q3: How does pH affect the stability of this compound in solution?

The stability of this compound in solution is significantly influenced by pH. The lactonization process, converting this compound to canrenone, is catalyzed by hydrogen ions. Therefore, in acidic solutions, the equilibrium will favor the formation of canrenone. Conversely, in neutral to alkaline solutions, the hydrolysis of canrenone to this compound is more favorable.

Q4: What analytical methods are suitable for assessing the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for assessing the stability of this compound. This method can separate and quantify this compound from its primary degradation product, canrenone, and other potential impurities.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected peaks in chromatogram during stability testing. Degradation of this compound.- Confirm the identity of the primary degradation product (canrenone) using a reference standard.- Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products and confirm the specificity of your analytical method.
Loss of this compound potency in a stored solution. - Inappropriate storage conditions (e.g., elevated temperature, exposure to light).- pH of the solution favoring lactonization to canrenone.- Review and optimize storage conditions based on the recommendations in the table below.- Adjust the pH of the solution to a neutral or slightly alkaline range if compatible with the experimental design.
Variability in stability data between batches. - Inconsistent storage conditions.- Differences in the initial purity of the this compound batches.- Ensure all batches are stored under identical, controlled conditions.- Perform initial purity analysis on all new batches of this compound before initiating stability studies.

Stability of this compound Under Various Conditions

The following table summarizes the expected stability of this compound under different conditions based on its known degradation pathways. Specific quantitative data should be generated through long-term stability studies.

ConditionParameterExpected OutcomeRecommendation
Temperature -20°C (Frozen)High stability, minimal degradation.Recommended for long-term storage of stock solutions.
2-8°C (Refrigerated)Good stability for several months.Suitable for short to medium-term storage.
Room Temperature (20-25°C)Increased rate of lactonization to canrenone.Avoid for long-term storage of solutions.
pH (in aqueous solution) Acidic (pH < 5)Accelerated conversion to canrenone.Buffer solutions at a higher pH if this compound form is desired.
Neutral (pH 6-8)Equilibrium between this compound and canrenone.Optimal for maintaining a balance of both forms.
Alkaline (pH > 8)Favors the hydrolysis of canrenone to this compound.Use if the open-ring form is required.
Light Exposure to UV or fluorescent lightPotential for photodegradation.Store in amber vials or protect from light.
Oxidation Presence of oxidizing agentsPotential for oxidative degradation.Store under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is a concern.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol describes a general method for the analysis of this compound and its primary degradation product, canrenone. This method should be validated according to ICH guidelines before use.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.0)

  • Gradient Program:

    • 0-5 min: 40% Acetonitrile

    • 5-15 min: 40% to 60% Acetonitrile

    • 15-20 min: 60% Acetonitrile

    • 20-25 min: 60% to 40% Acetonitrile

    • 25-30 min: 40% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 286 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a mixture of acetonitrile and water (1:1). Prepare working standards by diluting the stock solution to the desired concentrations.

  • Sample Solution: Dissolve the this compound sample in the mobile phase to achieve a known concentration within the linear range of the assay.

3. Method Validation Parameters:

  • Specificity: Demonstrate the ability to separate this compound from canrenone and other potential degradation products generated during forced degradation studies.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a specified range.

  • Accuracy: Determine the closeness of the test results to the true value by recovery studies.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

G cluster_degradation This compound Degradation Pathway Canrenoic_Acid This compound Canrenone Canrenone (lactone form) Canrenoic_Acid->Canrenone Lactonization (Acidic pH) Canrenone->Canrenoic_Acid Hydrolysis (Neutral/Alkaline pH) G cluster_workflow Stability Testing Workflow start Start: this compound Sample storage Long-Term Storage (Controlled Conditions) start->storage sampling Periodic Sampling storage->sampling prep Sample Preparation sampling->prep hplc Stability-Indicating HPLC Analysis prep->hplc data Data Analysis (Quantify this compound and Degradants) hplc->data report Generate Stability Report data->report

Troubleshooting poor peak resolution in Canrenoic acid HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Canrenoic acid. The information is tailored for researchers, scientists, and drug development professionals to help resolve poor peak resolution and other chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is showing significant tailing. What are the most likely causes?

Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often due to secondary interactions with the stationary phase. The primary causes include:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based C18 columns can interact with the polar functional groups of this compound, leading to tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not acidic enough, this compound can be partially or fully ionized, increasing its interaction with residual silanols and causing peak tailing. The goal is to keep the analyte in a single, non-ionized form.

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that lead to tailing.

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the column, resulting in peak distortion. To check for this, dilute your sample and inject it again.[1]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[1]

Q2: I'm observing broad peaks for this compound. What should I investigate?

Broad peaks can be a symptom of several issues, from the HPLC system to the method parameters:

  • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening. It is advisable to use tubing with a smaller internal diameter and shorter lengths and ensure all connections are made with zero dead volume.[1]

  • Low Column Temperature: Lower temperatures increase the viscosity of the mobile phase, which can slow down mass transfer and result in broader peaks. Increasing the column temperature (e.g., to 30-40°C) can improve efficiency and lead to sharper peaks.[1]

  • Inadequate Mobile Phase Composition: The solvent strength may not be optimal. Adjusting the organic-to-aqueous ratio can significantly impact peak shape.

  • Column Degradation: Over time, column performance can degrade, leading to broader peaks.

Q3: My peaks for this compound and a related compound are co-eluting. How can I improve the resolution?

Improving resolution between closely eluting peaks often requires adjusting the selectivity of your separation. Here are some strategies:

  • Optimize the Mobile Phase pH: Since this compound is an acidic compound, adjusting the pH of the mobile phase can alter its retention time relative to other compounds. Lowering the pH (typically 1-2 units below the analyte's pKa) with an acidifier like formic, acetic, or phosphoric acid will suppress its ionization and generally improve peak shape and retention.[1]

  • Change the Organic Modifier: If you are using acetonitrile, switching to methanol, or vice versa, can change the selectivity of the separation due to different solvent properties.[1]

  • Adjust the Gradient: If you are running a gradient, making it shallower around the elution time of this compound can increase the separation between closely eluting peaks.[1]

  • Change the Stationary Phase: If a C18 column is not providing adequate resolution, consider a column with a different chemistry, such as a C8 or a Phenyl-Hexyl column, which offer different types of interactions.[1]

  • Lower the Flow Rate: Decreasing the flow rate can increase resolution, although it will also increase the run time.[2]

Q4: What are typical starting conditions for a reversed-phase HPLC method for this compound?

Based on published methods, a good starting point for this compound analysis would be:

ParameterTypical Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with an acidic modifier
Acidic Modifier 0.1% Formic Acid, Acetic Acid, or Phosphoric Acid
Gradient Start with a lower percentage of acetonitrile and increase over time (e.g., 10-90% over 30 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV, wavelength depends on co-eluting substances, but can be around 280 nm for canrenone.

Note: These are starting parameters and will likely require optimization for your specific application.

Experimental Protocols

Protocol: Systematic Optimization of Mobile Phase pH for this compound Analysis

Objective: To determine the optimal mobile phase pH to achieve a sharp, symmetrical peak for this compound.

Materials:

  • HPLC system with UV detector

  • C18 analytical column

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable acidifier)

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Initial HPLC Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: 60% Mobile Phase A, 40% Mobile Phase B (Isocratic)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detector Wavelength: 280 nm

  • Perform Injections:

    • Inject the this compound standard and record the chromatogram.

    • Analyze the peak shape, paying close attention to the tailing factor.

  • Adjust pH (if necessary): If significant tailing is observed, it indicates that the pH may not be optimal for keeping the this compound fully protonated. While 0.1% formic acid is a good starting point, you can systematically evaluate the effect of pH by preparing mobile phases with slightly different acid concentrations or by using a different acidifier.

  • Analyze Results: Compare the chromatograms from the different mobile phase conditions. The optimal pH will be the one that produces a peak with a tailing factor closest to 1.0 and good retention.

Troubleshooting Workflows

G Troubleshooting Poor Peak Resolution for this compound start Poor Peak Resolution (Tailing, Broadening, Co-elution) check_mobile_phase Step 1: Check Mobile Phase - Correct composition? - pH appropriate for this compound? - Freshly prepared and degassed? start->check_mobile_phase check_column Step 2: Evaluate Column - Correct stationary phase (e.g., C18)? - Column age/history? - Any visible signs of contamination? check_mobile_phase->check_column If mobile phase is OK solution_mobile_phase Adjust Mobile Phase: - Optimize pH with acidifier - Change organic modifier (ACN to MeOH) - Adjust gradient slope check_mobile_phase->solution_mobile_phase If issues found check_system Step 3: Inspect HPLC System - Leaks? - Extra-column volume minimized? - Pump delivering accurate flow rate? check_column->check_system If column is OK solution_column Address Column Issues: - Flush with strong solvent - Replace with a new column - Try a different column chemistry check_column->solution_column If issues found check_sample Step 4: Review Sample Preparation - Sample dissolved in mobile phase? - Concentration too high (overload)? - Sample filtered? check_system->check_sample If system is OK solution_system System Maintenance: - Tighten fittings - Use shorter, narrower tubing - Calibrate pump check_system->solution_system If issues found solution_sample Modify Sample Prep: - Dilute sample - Dissolve in initial mobile phase - Ensure proper filtration check_sample->solution_sample If issues found end_bad Problem Persists (Consult further resources) check_sample->end_bad If all checks pass and problem remains end_good Resolution Improved solution_mobile_phase->end_good solution_column->end_good solution_system->end_good solution_sample->end_good

Caption: A step-by-step workflow for troubleshooting poor peak resolution in this compound HPLC analysis.

G Decision Tree for Improving Peak Shape start Poor Peak Shape (Tailing or Fronting) is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No tailing_cause Likely Causes for Tailing: - Secondary silanol interactions - Inappropriate mobile phase pH - Column contamination is_tailing->tailing_cause Yes fronting_cause Likely Causes for Fronting: - Sample overload - Sample solvent stronger than mobile phase is_fronting->fronting_cause Yes end_node Peak Shape Improved is_fronting->end_node No (Other issues, e.g., split peaks) solution_tailing Solutions for Tailing: 1. Lower mobile phase pH (add acid) 2. Use a highly end-capped column 3. Increase buffer concentration tailing_cause->solution_tailing solution_fronting Solutions for Fronting: 1. Reduce sample concentration/injection volume 2. Dissolve sample in initial mobile phase fronting_cause->solution_fronting solution_tailing->end_node solution_fronting->end_node

Caption: A decision tree to identify and resolve common peak shape problems like tailing and fronting.

References

Identifying and mitigating off-target effects of Canrenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Canrenoic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects in your experiments. This compound, the active metabolite of spironolactone and potassium canrenoate, is a potent mineralocorticoid receptor (MR) antagonist. However, like many steroidal compounds, it can interact with other receptors, leading to off-target effects that may influence experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound?

A1: The primary off-target effects of this compound stem from its structural similarity to other steroid hormones. The most well-documented off-target interactions are:

  • Anti-androgenic effects: this compound can bind to the androgen receptor (AR), acting as an antagonist. This effect is generally less potent than that of its parent compound, spironolactone.

  • Progestogenic/Anti-progestogenic effects: It can also interact with the progesterone receptor (PR).

  • Blockade of cardiac potassium channels: this compound has been shown to block several cardiac potassium channels, including the human ether-a-go-go-related gene (hERG) channel (IKr), which is crucial for cardiac repolarization.[1][2] This can prolong the cardiac action potential.

Q2: How does the off-target profile of this compound compare to other mineralocorticoid receptor antagonists (MRAs)?

A2: this compound is a metabolite of the first-generation MRA, spironolactone. Newer generations of MRAs have been developed with improved selectivity:

  • Spironolactone: Exhibits significant anti-androgenic and progestogenic side effects.

  • Eplerenone: A second-generation MRA with greater selectivity for the MR and consequently, a more favorable side-effect profile regarding anti-androgenic effects.[3]

  • Finerenone: A third-generation, non-steroidal MRA with high selectivity for the MR, which further reduces off-target hormonal effects.

Q3: At what concentrations are off-target effects of this compound likely to be observed?

A3: Off-target effects are concentration-dependent. While therapeutic plasma concentrations of this compound are typically in the nanomolar range, in vitro experiments often use higher concentrations where off-target effects become more pronounced. For instance, blockade of cardiac K+ channels has been observed at nanomolar concentrations of this compound.[2] It is crucial to perform dose-response experiments to distinguish between on-target and off-target effects in your specific experimental system.

Troubleshooting Guides

Troubleshooting Steroid Hormone Receptor Binding Assays

This guide addresses common issues in competitive binding assays for androgen, progesterone, and glucocorticoid receptors when using this compound.

Experimental Workflow: Steroid Receptor Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Radioligand, and Receptor Lysate prep_compound Prepare Serial Dilutions of this compound prep_reagents->prep_compound incubation Incubate Receptor, Radioligand, and this compound prep_compound->incubation separation Separate Bound and Free Radioligand (e.g., with Hydroxyapatite) incubation->separation detection Quantify Bound Radioligand (Scintillation Counting) separation->detection analysis Calculate IC50 and Ki Values detection->analysis

Caption: Workflow for a steroid receptor competitive binding assay.

Troubleshooting Table: Steroid Receptor Binding Assays

Problem Potential Cause Recommended Solution
High Non-Specific Binding - Insufficient blocking of non-specific sites. - Radioligand sticking to assay plates/tubes. - Issues with the separation of bound and free ligand.- Increase the concentration of blocking agents (e.g., BSA) in the assay buffer. - Use low-binding plates/tubes. - Optimize the washing steps after separation.
Low Specific Binding - Degraded receptor, radioligand, or test compound. - Suboptimal assay conditions (pH, temperature, incubation time). - Incorrect concentration of assay components.- Use fresh reagents and store them properly. - Optimize assay conditions systematically. - Verify the concentrations of all reagents.
Poor Reproducibility - Inconsistent pipetting or sample handling. - Variability in incubation times or temperatures. - Instability of this compound in the assay buffer.- Ensure consistent and accurate pipetting. - Standardize all incubation steps. - Check the stability of this compound in your assay buffer over the incubation period.
Unexpectedly High or Low IC50 Values - Cross-reactivity with other receptors in the lysate. - this compound metabolism by enzymes in the cytosol preparation. - Interference from the solvent used to dissolve this compound.- Use a more purified receptor preparation or cell line expressing only the target receptor. - Consider using a purified receptor preparation or adding protease inhibitors. - Perform a solvent tolerance test to ensure the final solvent concentration does not affect the assay.
Troubleshooting hERG Potassium Channel Assays

This guide focuses on issues that may arise during whole-cell patch-clamp experiments to assess the effect of this compound on hERG channels.

Experimental Workflow: Whole-Cell Patch-Clamp for hERG Channels

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Culture cells stably expressing hERG channels sol_prep Prepare intracellular and extracellular solutions cell_prep->sol_prep giga_seal Establish a gigaohm seal and whole-cell configuration base_rec Record baseline hERG currents giga_seal->base_rec drug_app Apply this compound and record currents base_rec->drug_app washout Washout this compound and record recovery drug_app->washout data_analysis Analyze current inhibition and generate dose-response curves washout->data_analysis

Caption: Workflow for a whole-cell patch-clamp hERG assay.

Troubleshooting Table: hERG Patch-Clamp Assays

Problem Potential Cause Recommended Solution
Unstable Seal or High Leak Current - Poor cell health. - Debris on the cell membrane or pipette tip. - Mechanical instability of the setup.- Use healthy, sub-confluent cells. - Ensure clean solutions and pipettes. - Minimize vibrations and ensure a stable recording environment.
Run-down of hERG Current - Depletion of essential intracellular components. - Accumulation of intracellular Ca2+. - Time-dependent changes in channel properties.- Include ATP and GTP in the intracellular solution. - Include a Ca2+ chelator (e.g., EGTA) in the intracellular solution. - Monitor baseline currents for stability before drug application.
Incomplete Washout of this compound - this compound may be lipophilic and partition into the cell membrane. - Slow off-rate from the channel binding site.- Prolong the washout period. - Include a carrier protein like albumin in the washout solution to facilitate removal.
Variability in Drug Effect - Inaccurate drug concentrations. - Temperature fluctuations. - Differences in cell passage number or expression levels.- Prepare fresh drug solutions daily and verify concentrations. - Use a temperature-controlled recording chamber. - Use cells within a consistent passage number range.

Quantitative Data Summary

The following table summarizes the available binding affinity data for this compound and its parent compound, spironolactone, for various steroid receptors. Canrenone, another major metabolite of spironolactone, exists in equilibrium with this compound.

Compound Receptor Assay Type Affinity (IC50 / Ki) Reference
CanrenoneProgesterone ReceptorCompetitive BindingKi: 300 x 10⁻⁹ M[4]
SpironolactonehERG ChannelPatch-ClampIC50: 23.0 +/- 1.5 µmol/L[5]
This compoundhERG ChannelPatch-ClampBlocks channels from 0.01 nmol/L to 500 µmol/L[5]

Note: Direct, quantitative binding affinity data (Ki or IC50) for this compound across a full panel of steroid receptors is limited in the public domain. The data for canrenone and spironolactone are provided as relevant comparisons.

Signaling Pathways

Mineralocorticoid Receptor Signaling Pathway

The primary, on-target mechanism of action for this compound is the competitive antagonism of the mineralocorticoid receptor.

cluster_pathway Mineralocorticoid Receptor Signaling Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Canrenoic_Acid This compound Canrenoic_Acid->MR MR_Complex MR-HSP Complex MR->MR_Complex HSP Heat Shock Proteins HSP->MR_Complex MR_Complex->MR MR_Complex->HSP MR_Aldo MR-Aldosterone Complex Nucleus Nucleus MR_Aldo->Nucleus MRE Mineralocorticoid Response Element (MRE) Nucleus->MRE Binds to Transcription Gene Transcription MRE->Transcription Regulates Proteins Ion Channels & Other Proteins Transcription->Proteins Leads to Cellular_Response Na+ Reabsorption K+ Secretion Proteins->Cellular_Response Causes

Caption: this compound competitively inhibits the binding of aldosterone to the MR.

Experimental Protocols

Detailed Protocol: Androgen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a test compound to the androgen receptor.[6][7]

1. Reagents and Materials:

  • Radioligand: [³H]-Mibolerone or [³H]-Dihydrotestosterone.

  • Androgen Receptor Source: Cytosol from the ventral prostate of castrated rats.

  • Assay Buffer (TEDG): 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4.

  • Wash Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, pH 7.4.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Separation Matrix: Hydroxyapatite (HAP) slurry.

  • Scintillation Cocktail.

  • 96-well filter plates.

  • Liquid scintillation counter.

2. Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound and a reference competitor (e.g., unlabeled Mibolerone) in assay buffer. The final solvent concentration should be consistent across all wells (typically <1%).

  • Assay Setup: In each well of a 96-well plate, add:

    • Assay buffer

    • Radioligand (at a concentration near its Kd)

    • Test compound or reference competitor at various concentrations.

    • Receptor preparation.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation: Add ice-cold HAP slurry to each well and incubate for 15 minutes with shaking. Transfer the contents to a filter plate and wash with cold wash buffer to separate bound from free radioligand.

  • Detection: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding for each concentration of this compound.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Detailed Protocol: Whole-Cell Patch-Clamp hERG Assay

This protocol is based on standard electrophysiological methods for assessing compound effects on hERG channels.[8][9]

1. Reagents and Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the hERG channel.

  • Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH 7.4 with NaOH.

  • Intracellular Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2 with KOH.

  • Test Compound: this compound dissolved in extracellular solution (with a final DMSO concentration typically ≤0.1%).

  • Patch-clamp rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.

2. Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution at a physiological temperature (e.g., 37°C).

  • Whole-Cell Configuration: Approach a single cell with a glass micropipette filled with intracellular solution. Form a gigaohm seal and then rupture the membrane patch to achieve the whole-cell configuration.

  • Baseline Recording: Apply a voltage-step protocol to elicit hERG currents and record stable baseline currents for several minutes.

  • Drug Application: Perfuse the cell with the this compound-containing extracellular solution for a sufficient time to allow for a steady-state effect.

  • Washout: Perfuse with the drug-free extracellular solution to record the recovery of the current.

3. Data Analysis:

  • Measure the peak tail current amplitude at each test concentration of this compound.

  • Normalize the current amplitude at each concentration to the baseline current.

  • Plot the percentage of current inhibition against the log concentration of this compound.

  • Fit the data to a Hill equation to determine the IC50 value.

By following these guidelines and protocols, researchers can more accurately identify and mitigate the off-target effects of this compound, leading to more robust and reliable experimental results.

References

Technical Support Center: Ensuring the Integrity of Canrenoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Canrenoic acid. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and analysis of biological samples containing this compound. Our goal is to help you maintain the stability and integrity of your samples to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in biological samples?

A1: The main degradation pathway for this compound is through intramolecular cyclization, or lactonization, to form its active metabolite, Canrenone. This conversion is a reversible equilibrium that is influenced by pH and temperature.[1] Acidic conditions and higher temperatures tend to favor the formation of the lactone, Canrenone.

Q2: What are the recommended storage temperatures for biological samples containing this compound?

A2: For long-term storage, it is recommended to keep plasma, serum, and urine samples at -80°C to minimize the degradation of this compound. While storage at -20°C can be suitable for shorter periods, -80°C provides greater stability over extended durations.[2][3] Room temperature and even refrigerated conditions (2-8°C) can lead to significant degradation and should be avoided for anything other than immediate processing.[4]

Q3: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?

A3: It is best to minimize freeze-thaw cycles, as they can impact the stability of many analytes.[5][6][7][8][9] While specific data on this compound is limited, a general best practice is to aliquot samples into single-use volumes before freezing to avoid the need for repeated thawing and refreezing. If repeated measurements are necessary, it is advisable to use a fresh aliquot for each analysis.

Q4: Which anticoagulant is best for collecting blood samples for this compound analysis?

A4: Both EDTA and heparin are commonly used anticoagulants for plasma collection.[10][11][12] There is no definitive evidence to suggest one is superior for this compound stability. However, it is crucial to choose one and use it consistently throughout a study to avoid variability.[13][14] When in doubt, collecting plasma with EDTA is a common and generally safe choice for most small molecule analyses.[11]

Q5: Can I use serum instead of plasma for this compound measurement?

A5: Yes, serum can be used for this compound analysis. However, it is important to be aware that the clotting process can alter the concentration of some analytes compared to plasma.[14] For consistency, it is recommended to use the same sample type (either serum or plasma) for all samples within a study. If using serum, allow the blood to clot completely (typically 30-60 minutes at room temperature) before centrifugation.[15][16]

Troubleshooting Guides

Sample Collection and Handling
Issue Potential Cause Troubleshooting Steps
Low or variable this compound concentrations Degradation due to improper handling post-collection.- Process blood samples as quickly as possible after collection. Centrifuge to separate plasma or serum within 2 hours.[17]- Immediately place samples on ice after collection and during processing.- Freeze processed samples at -80°C as soon as possible.
Inconsistent results between samples Use of different anticoagulants or sample types.- Standardize the blood collection tube type (e.g., K2EDTA plasma) for all samples in a study.[13][14]- Ensure consistent handling procedures for all samples.
Suspected contamination Carryover from other collection tubes or improper venipuncture technique.- Follow the correct order of draw for blood collection tubes to prevent cross-contamination of additives.[18]- Use proper aseptic technique during venipuncture.
Sample Storage

| Issue | Potential Cause | Troubleshooting Steps | | :--- | :--- | Troubleshooting Steps | | Decreased this compound levels over time | Inappropriate storage temperature. | - For long-term storage (>1 month), use a -80°C freezer.[2][3]- For short-term storage (up to 1 month), a -20°C freezer may be acceptable, but validation is recommended.- Avoid storing samples at room temperature or in a refrigerator for extended periods.[4] | | Variability after repeated analysis of the same sample | Degradation from multiple freeze-thaw cycles. | - Prepare single-use aliquots of samples before the initial freezing to avoid repeated freeze-thaw cycles.[5][6][7][8][9] |

Analytical (LC-MS/MS)
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) Secondary interactions with the analytical column; inappropriate mobile phase pH.- Optimize the mobile phase pH to ensure this compound is in a consistent ionization state.- Consider using a column with a different stationary phase or end-capping.- Ensure proper column equilibration before each run.
Retention time shifts Changes in mobile phase composition; temperature fluctuations.- Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a consistent temperature.- Check for leaks in the HPLC system.
Signal suppression or enhancement (Matrix effects) Co-eluting endogenous components from the biological matrix.- Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances.[19]- Adjust the chromatographic method to separate this compound from interfering matrix components.[20]
Interference from other compounds Co-administered drugs or their metabolites with similar mass-to-charge ratios.- Review the patient's medication history for potential interferences.[21]- Develop a highly selective MRM transition for this compound and its internal standard.- Optimize chromatographic separation to resolve this compound from any potential isobaric interferences.[22]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for this compound Analysis
  • Collect whole blood into a K2EDTA-containing vacutainer tube.

  • Gently invert the tube 8-10 times immediately after collection to ensure proper mixing with the anticoagulant.[15]

  • Place the tube on ice immediately.

  • Within 2 hours of collection, centrifuge the blood sample at 1500 x g for 10 minutes at 4°C to separate the plasma.[17]

  • Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.

  • Transfer the plasma into clearly labeled polypropylene cryovials.

  • Immediately freeze the plasma samples at -80°C for long-term storage.

Protocol 2: Urine Sample Collection and Processing for this compound Analysis
  • Collect a mid-stream urine sample in a sterile, polypropylene container.

  • Measure and record the pH of the urine sample.

  • For optimal stability, adjust the pH of the urine to approximately 7.0 using a suitable buffer if necessary, as acidic conditions can promote lactonization.

  • Centrifuge the urine sample at 2000 x g for 5 minutes to pellet any cellular debris.

  • Transfer the clear supernatant to a new labeled polypropylene cryovial.

  • Immediately freeze the urine sample at -80°C for long-term storage.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage Blood Whole Blood (K2EDTA tube) Centrifuge_Blood Centrifuge at 1500 x g for 10 min at 4°C Blood->Centrifuge_Blood Within 2 hours Urine Urine (Sterile container) Centrifuge_Urine Centrifuge at 2000 x g for 5 min Urine->Centrifuge_Urine Separate_Plasma Aspirate Plasma Centrifuge_Blood->Separate_Plasma Freeze Store at -80°C Separate_Plasma->Freeze Separate_Urine Collect Supernatant Centrifuge_Urine->Separate_Urine Separate_Urine->Freeze

Diagram 1: Recommended workflow for biological sample handling.

degradation_pathway Canrenoic_Acid This compound (Open-ring form) Canrenone Canrenone (Lactone form) Canrenoic_Acid->Canrenone Lactonization (Acidic pH, Higher Temp) Canrenone->Canrenoic_Acid Hydrolysis (Basic pH)

Diagram 2: Reversible degradation of this compound to Canrenone.

troubleshooting_logic Start Inconsistent Canrenoic Acid Results Check_Handling Review Sample Collection & Handling Start->Check_Handling Handling_OK Consistent Handling? Check_Handling->Handling_OK Check_Storage Examine Storage Conditions Storage_OK Proper Storage? Check_Storage->Storage_OK Check_Analytical Investigate Analytical Method Analytical_OK Validated Method? Check_Analytical->Analytical_OK Handling_OK->Check_Storage Yes Improve_Handling Standardize Protocol (See Protocol 1 & 2) Handling_OK->Improve_Handling No Storage_OK->Check_Analytical Yes Improve_Storage Aliquot & Store at -80°C Storage_OK->Improve_Storage No Troubleshoot_Analytical Optimize LC-MS/MS (See Analytical Guide) Analytical_OK->Troubleshoot_Analytical No Resolved Problem Resolved Analytical_OK->Resolved Yes Improve_Handling->Resolved Improve_Storage->Resolved Troubleshoot_Analytical->Resolved

Diagram 3: A logical approach to troubleshooting inconsistent results.

References

Technical Support Center: Overcoming Matrix Effects in Canrenoic Acid Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the mass spectrometric analysis of canrenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound, which is often measured in complex biological matrices like plasma or serum, these effects can lead to inaccurate and irreproducible quantitative results.[2][3] For instance, phospholipids in plasma are a common cause of ion suppression in LC-MS/MS analysis.[4] A study on the simultaneous determination of spironolactone and its metabolite canrenone (the open-ring form of this compound) in plasma noted strong interference from the plasma matrix, which necessitated the use of matrix-matched calibration curves to ensure accuracy.[5]

Q2: Which sample preparation technique is best for minimizing matrix effects for this compound?

  • Protein Precipitation (PPT): This is a simple and fast method, often performed with acetonitrile.[2] However, it is the least effective at removing matrix components, often resulting in significant matrix effects.[6]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. A commonly cited method for canrenone involves extraction with a mixture of methylene chloride and ethyl acetate (20:80, v/v).[7]

  • Solid-Phase Extraction (SPE): SPE, particularly when combined with an initial protein precipitation step, can provide the cleanest extracts, significantly reducing matrix effects.[4][8] Various SPE sorbents can be used, and the selection depends on the specific properties of the analyte and the matrix.

The following table summarizes the expected performance of these techniques in reducing matrix effects for this compound analysis.

Sample Preparation TechniqueTypical Solvents/Sorbents for this compoundExpected Matrix Effect ReductionKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) AcetonitrileLowSimple, fast, inexpensiveHigh residual matrix components, significant ion suppression
Liquid-Liquid Extraction (LLE) Methylene Chloride: Ethyl Acetate (20:80, v/v)ModerateGood removal of salts and some phospholipidsCan be labor-intensive, may have lower analyte recovery for polar metabolites
Solid-Phase Extraction (SPE) Reversed-phase (e.g., C18)HighExcellent removal of interfering components, can concentrate the analyteMore complex and time-consuming, requires method development

Q3: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound? If not, what is the alternative?

A3: A commercially available stable isotope-labeled internal standard for this compound is not readily found in supplier catalogs.[9] The use of a SIL-IS is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[10][11]

In the absence of a SIL-IS, a structural analog can be used as an internal standard. For the analysis of canrenone, estazolam has been used as an internal standard.[7] When using a structural analog, it is crucial to validate the method thoroughly to ensure that the internal standard adequately compensates for the variability in the analyte's response due to matrix effects. This involves assessing the consistency of the analyte-to-internal standard peak area ratio across different lots of the biological matrix.

Troubleshooting Guide

Issue 1: Poor peak shape or retention time shifts for this compound.

  • Possible Cause: Significant matrix effects can alter the chromatographic behavior of an analyte.[2] Co-eluting matrix components can interact with the analyte or the stationary phase, leading to distorted peaks or shifts in retention time.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Switch from protein precipitation to a more rigorous sample preparation method like LLE or SPE to remove more of the interfering matrix components.

    • Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry (e.g., a column with a different stationary phase) to better separate this compound from matrix interferences.

    • Dilute the Sample: If the signal intensity is sufficient, diluting the sample can reduce the concentration of matrix components and mitigate their impact on chromatography.

Issue 2: Inconsistent results and high variability between samples.

  • Possible Cause: This is a classic symptom of uncompensated matrix effects. The variability in the composition of the biological matrix between different subjects or samples leads to different degrees of ion suppression or enhancement.

  • Troubleshooting Steps:

    • Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is from the same biological source as the samples. This ensures that the standards and samples experience similar matrix effects.[5]

    • Use an Appropriate Internal Standard: If a SIL-IS is not available, select a structural analog that has similar physicochemical properties and chromatographic behavior to this compound. Validate its ability to track and compensate for the variability in the analyte signal.

    • Evaluate Different Matrix Lots: During method validation, assess the matrix effect in at least six different lots of the biological matrix to ensure the method is rugged and reliable.

Issue 3: Low signal intensity or complete signal loss for this compound.

  • Possible Cause: Severe ion suppression is likely occurring. This can be due to a high concentration of co-eluting matrix components, particularly phospholipids from plasma or serum. In-source fragmentation, where the analyte fragments in the ion source before mass analysis, can also lead to a decrease in the precursor ion signal.[12]

  • Troubleshooting Steps:

    • Enhance Sample Preparation: Employ SPE, specifically with a sorbent designed for phospholipid removal, to obtain a cleaner sample extract.[4]

    • Optimize MS Source Conditions: To minimize in-source fragmentation, adjust the declustering potential (or fragmentor voltage) and the ion source temperature. Lowering these parameters can reduce the energy imparted to the ions and decrease fragmentation.[12]

    • Change Ionization Source: If using Electrospray Ionization (ESI), which is highly susceptible to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is generally less prone to ion suppression.[1] An LC-APCI-MS method has been successfully used for the determination of canrenone in human plasma.[7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Plasma

This protocol is adapted from a method for the simultaneous determination of spironolactone and canrenone.[7]

  • Sample Preparation:

    • To 500 µL of plasma sample in a polypropylene tube, add the internal standard solution.

    • Add 2.5 mL of a methylene chloride:ethyl acetate (20:80, v/v) extraction solvent.

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Extraction:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex for 30 seconds.

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for this compound in Plasma

This protocol is based on a method for the analysis of spironolactone and canrenone in human plasma.[2]

  • Sample Preparation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.

    • Add 300 µL of cold acetonitrile.

  • Precipitation:

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 12,000 rpm for 10 minutes.

  • Analysis:

    • Transfer the supernatant to a clean vial.

    • Inject an aliquot directly into the LC-MS/MS system.

Visualizations

Experimental_Workflow_LLE cluster_SamplePrep Sample Preparation cluster_Extraction Extraction & Reconstitution cluster_Analysis Analysis Plasma Plasma Sample (500 µL) IS Add Internal Standard Plasma->IS Solvent Add Methylene Chloride: Ethyl Acetate (2.5 mL) IS->Solvent Vortex1 Vortex (2 min) Solvent->Vortex1 Centrifuge1 Centrifuge (4000 rpm, 10 min) Vortex1->Centrifuge1 Transfer Transfer Organic Layer Centrifuge1->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Vortex2 Vortex (30 sec) Reconstitute->Vortex2 Inject Inject into LC-MS/MS Vortex2->Inject Troubleshooting_Matrix_Effects cluster_Problem Problem Identification cluster_Solutions Troubleshooting Strategies cluster_Outcome Desired Outcome Problem Inconsistent Results or Low Signal for this compound SamplePrep Improve Sample Preparation (PPT -> LLE -> SPE) Problem->SamplePrep Chromatography Optimize Chromatography (Gradient, Column) Problem->Chromatography MS_Conditions Adjust MS Conditions (Source Parameters, Ionization Mode) Problem->MS_Conditions Calibration Implement Matrix-Matched Calibration Problem->Calibration Outcome Accurate and Reproducible Quantification SamplePrep->Outcome Chromatography->Outcome MS_Conditions->Outcome Calibration->Outcome

References

Technical Support Center: Enhancing the Bioavailability of Canrenoic Acid in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo experiments aimed at enhancing the bioavailability of canrenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound, along with its lactone form canrenone, is an active metabolite of spironolactone and potassium canrenoate. It acts as an aldosterone antagonist.[1] Its therapeutic efficacy is dependent on achieving adequate systemic concentrations, but its poor aqueous solubility can limit its oral absorption and, consequently, its bioavailability.

Q2: What are the primary routes of administration for this compound in animal studies?

A2: In preclinical studies, this compound is typically administered orally (p.o.) via gavage to assess its potential for oral drug delivery.[2] Intravenous (i.v.) administration is used as a reference to determine absolute bioavailability, as it ensures 100% of the drug enters systemic circulation.[2] Intraperitoneal (i.p.) injection is another common route that bypasses first-pass metabolism in the liver.[2]

Q3: How is the bioavailability of this compound determined in animal models?

A3: Bioavailability is calculated by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous administration of the same dose.[3] Blood samples are collected at various time points after drug administration, and the concentration of canrenone (the active metabolite) in the plasma is measured using analytical techniques like HPLC or LC-MS/MS.[4][5]

Q4: What are the main metabolites of spironolactone and potassium canrenoate in animal models?

A4: Spironolactone is rapidly and extensively metabolized in the liver. In dogs, the primary active metabolites are canrenone and 7α-thiomethyl-spironolactone.[6] When potassium canrenoate is administered, it circulates as this compound, which is in equilibrium with canrenone.[7]

Q5: Does food intake affect the bioavailability of this compound?

A5: Yes, studies in dogs have shown that administering spironolactone with food significantly increases the oral bioavailability of its metabolites, including canrenone.[6] This is an important consideration when designing and interpreting results from animal studies.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps & Solutions
Low or undetectable plasma concentrations of canrenone after oral administration. 1. Poor aqueous solubility and dissolution: this compound has low water solubility, which can limit its dissolution in the gastrointestinal fluids. 2. Rapid pre-systemic metabolism: Extensive first-pass metabolism in the liver can significantly reduce the amount of active drug reaching systemic circulation.[3] 3. Improper oral gavage technique: Incorrect administration can lead to dosing errors or administration into the trachea instead of the esophagus.[8]1. Formulation Strategies:     a. Prodrugs: Utilize spironolactone, a prodrug of canrenone, which is designed for better absorption.[7]     b. Solid Dispersions: Consider formulating this compound as a solid dispersion with a hydrophilic carrier to enhance its dissolution rate.[9][10]     c. Lipid-Based Formulations: Explore lipid-based delivery systems to improve solubilization and potentially enhance lymphatic absorption, bypassing some first-pass metabolism.[11][12]     d. Cyclodextrin Complexation: Investigate the formation of inclusion complexes with cyclodextrins to increase aqueous solubility.[13][14] 2. Dose Adjustment: Ensure the administered dose is appropriate for the animal model and sensitive enough for the analytical method. 3. Technique Refinement: Ensure proper training and technique for oral gavage. Use appropriately sized gavage needles and verify placement before administration.[8]
High variability in plasma concentrations between individual animals. 1. Differences in gastrointestinal physiology: Variations in gastric emptying time, intestinal pH, and gut motility among animals can lead to inconsistent absorption. 2. Inter-individual differences in metabolic enzyme activity: Genetic variations can cause differences in the rate of metabolism.[2] 3. Food effects: Inconsistent feeding schedules relative to dosing can significantly impact the absorption of lipid-soluble drugs.[6]1. Standardize Experimental Conditions:     a. Ensure consistent fasting times for all animals before dosing.     b. Administer a consistent volume and concentration of the formulation.     c. Control for environmental stressors that can affect gut physiology. 2. Increase Sample Size: Use a sufficient number of animals to account for biological variability and obtain statistically robust data. 3. Control for Food Intake: Standardize the feeding schedule. For drugs like spironolactone where food enhances bioavailability, consider co-administration with a standardized meal.[6]
Precipitation of the compound in the formulation. 1. Low solubility in the vehicle: The concentration of this compound may exceed its solubility in the chosen vehicle. 2. Instability of the formulation: The formulation may not be stable over time, leading to precipitation.1. Vehicle Screening: Test the solubility of this compound in a variety of pharmaceutically acceptable vehicles. 2. Use of Co-solvents: Incorporate co-solvents to improve the solubility of the compound in the formulation. 3. Formulation Optimization: For suspensions, ensure adequate particle size reduction and the use of appropriate suspending agents to maintain homogeneity.

Data Presentation

Table 1: Pharmacokinetic Parameters of Canrenone in Dogs after Oral Administration of Spironolactone.

DoseCmaxTmaxClearanceReference
2 mg/kg41 ng/mL4 hours3 L/h/kg[6]
2 mg/kg94 µg/L4 hours1.45 ± 0.39 L/h/kg[3]

Table 2: Absolute Oral Bioavailability of Canrenone from Spironolactone in Different Animal Species.

Animal ModelDoseAbsolute Bioavailability of CanrenoneReference
Beagle Dogs5 mg/kg57%[9]
Rhesus Monkeys5 mg/kg48%[9]

Table 3: Gastrointestinal Absorption of Radiolabeled Spironolactone in Different Animal Species.

Animal ModelDoseEstimated GI AbsorptionReference
Charles River Rats5 mg/kg82%[9]
Beagle Dogs5 mg/kg62%[9]
Rhesus Monkeys5 mg/kg103%[9]

Experimental Protocols

Protocol 1: Oral Bioavailability Study of a this compound Formulation in Rats

1. Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation in rats.

2. Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein catheters for serial blood sampling.

3. Formulation Preparation:

  • Suspension (Example): Weigh the required amount of this compound. In a mortar, levigate the powder with a small amount of a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) to form a smooth paste. Gradually add the remaining vehicle while stirring continuously to achieve the desired concentration. Stir the suspension for at least 30 minutes to ensure homogeneity.

4. Dosing:

  • Fast the rats overnight prior to dosing, with free access to water.
  • Administer the this compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg). The volume should typically not exceed 5 mL/kg.[15]
  • For determination of absolute bioavailability, a separate group of rats should receive an intravenous injection of this compound at a known dose.

5. Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the jugular vein catheter into tubes containing an anticoagulant (e.g., EDTA) at the following time points: pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
  • Centrifuge the blood samples to separate the plasma.
  • Store plasma samples at -80°C until analysis.

6. Data Analysis:

  • Analyze the plasma samples for canrenone concentration using a validated analytical method (e.g., HPLC or LC-MS/MS).
  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
  • Calculate the absolute oral bioavailability by comparing the dose-normalized AUC from the oral administration group to that of the intravenous administration group.

Protocol 2: Analysis of Canrenone in Rat Plasma by HPLC

This protocol is a general example based on common HPLC methods for canrenone analysis.[16][17]

1. Objective: To quantify the concentration of canrenone in rat plasma samples.

2. Sample Preparation:

  • To 200 µL of plasma in a microcentrifuge tube, add an internal standard.
  • Perform protein precipitation by adding a suitable organic solvent (e.g., methanol or acetonitrile).[4]
  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.
  • The supernatant can be further cleaned up using Solid Phase Extraction (SPE) for higher sensitivity and to remove interfering substances.[16]
  • Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in the mobile phase.

3. HPLC Conditions:

  • Column: A C18 reverse-phase column is commonly used.
  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution.
  • Flow Rate: Typically around 1 mL/min.
  • Detection: UV detection at a wavelength of approximately 285 nm.[18]
  • Injection Volume: Typically 20-50 µL.

4. Quantification:

  • Prepare a calibration curve using standard solutions of canrenone of known concentrations.
  • Quantify the canrenone concentration in the plasma samples by comparing the peak area ratio of canrenone to the internal standard against the calibration curve.

Visualizations

metabolic_pathway Spironolactone Spironolactone (Prodrug) Metabolism Hepatic Metabolism (Dethioacetylation) Spironolactone->Metabolism PotassiumCanrenoate Potassium Canrenoate (Salt Form) CanrenoicAcid This compound PotassiumCanrenoate->CanrenoicAcid Canrenone Canrenone (Active Metabolite) Metabolism->Canrenone Hydrolysis Hydrolysis CanrenoicAcid->Canrenone Lactonization Canrenone->CanrenoicAcid Hydrolysis

Metabolic conversion to Canrenone.

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Formulation Formulation Preparation (e.g., Suspension) Dosing Oral Administration (Gavage) Formulation->Dosing AnimalPrep Animal Preparation (Fasting, Catheterization) AnimalPrep->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Quantification Sample Analysis (HPLC/LC-MS) Processing->Quantification PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) Quantification->PK_Analysis Bioavailability Bioavailability Calculation PK_Analysis->Bioavailability

In Vivo Bioavailability Study Workflow.

troubleshooting_logic Start Low Bioavailability Observed CheckFormulation Is the drug fully dissolved/suspended in the vehicle? Start->CheckFormulation CheckDose Was the dosing technique correct? Start->CheckDose CheckMetabolism Is rapid metabolism suspected? Start->CheckMetabolism SolubilityIssue Solubility/Dissolution Problem CheckFormulation->SolubilityIssue No DosingError Dosing Error CheckDose->DosingError No MetabolismIssue First-Pass Metabolism CheckMetabolism->MetabolismIssue Yes ImproveFormulation Action: Improve Formulation (e.g., Solid Dispersion, Nanoparticles) SolubilityIssue->ImproveFormulation RefineTechnique Action: Refine Gavage Technique DosingError->RefineTechnique UseProdrug Action: Use Prodrug (Spironolactone) or Lipid-Based System MetabolismIssue->UseProdrug

Troubleshooting Low Bioavailability.

References

How to avoid precipitation of Canrenoic acid in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Canrenoic acid precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions like cell culture media. Precipitation commonly occurs when a concentrated stock solution, especially if prepared in an organic solvent, is diluted into the aqueous environment of the culture medium. This change in solvent composition drastically reduces the solubility of this compound, causing it to fall out of solution.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: While Dimethyl sulfoxide (DMSO) is a common solvent for many hydrophobic compounds, for this compound, it is highly recommended to use its potassium salt, Potassium Canrenoate , which is freely soluble in water.[1][2] This will allow you to prepare a high-concentration aqueous stock solution, minimizing the risk of precipitation upon dilution in cell culture media.

Q3: I only have this compound, not Potassium Canrenoate. How should I prepare my stock solution?

A3: If you only have this compound, you can prepare a stock solution in DMSO. However, be aware that its solubility in DMSO is limited. One source suggests a solubility of 2 mg/mL in DMSO with the aid of ultrasonication and warming to 60°C.[1] Due to this low solubility, you will need to be particularly careful during its dilution into your cell culture medium to avoid precipitation.

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5% (v/v), with many cell lines preferring a concentration of 0.1% or lower. The tolerance to DMSO can vary significantly between different cell lines, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cells.

Q5: Can I pre-dissolve this compound in a small amount of strong base to form the salt in situ?

A5: While theoretically possible by reacting this compound with a molar equivalent of potassium hydroxide (KOH) to form Potassium Canrenoate, this is a delicate procedure. Incorrect stoichiometry can lead to a solution with a high pH, which can be detrimental to your cells and the stability of your media components. If you are not experienced with this chemical reaction, it is safer to obtain the commercially available Potassium Canrenoate.

Troubleshooting Guide

Encountering precipitation with this compound during your cell culture experiments can be a frustrating experience. This guide will help you systematically troubleshoot and resolve this issue.

Problem Potential Cause Recommended Solution
Immediate precipitation upon adding stock solution to media - Using this compound instead of Potassium Canrenoate: this compound has very low aqueous solubility. - Stock solution concentration is too high: The concentration of the stock solution exceeds the solubility limit in the final media. - Rapid addition of stock solution: Localized high concentration of the compound leads to precipitation.- Switch to Potassium Canrenoate: Use the highly water-soluble potassium salt of this compound. - Optimize stock solution concentration: If using this compound in DMSO, prepare a lower concentration stock. - Slow, dropwise addition: Add the stock solution slowly to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing.
Media becomes cloudy or hazy over time - Delayed precipitation: The compound is initially dissolved but falls out of solution over the incubation period. - Interaction with media components: this compound may interact with proteins or salts in the serum or media, leading to precipitation. - Temperature fluctuations: Changes in temperature can affect the solubility of the compound.- Reduce the final concentration: If your experimental design allows, use a lower final concentration of this compound. - Test different media formulations: Some basal media or serum batches may be more compatible. - Ensure stable incubation temperature: Maintain a constant 37°C in the incubator.
Precipitate observed after thawing a frozen stock solution - Freeze-thaw instability: The compound may have precipitated out of the stock solution during freezing or thawing.- Visually inspect the stock solution: Before use, check for any precipitate. - Gentle warming and vortexing: If a precipitate is present, gently warm the vial to 37°C and vortex until the solid is fully redissolved. - Prepare fresh stock solutions: For best results, prepare fresh stock solutions for each experiment.

Quantitative Data Summary

The solubility of this compound and its potassium salt varies significantly between solvents. The use of Potassium Canrenoate is strongly recommended for aqueous applications such as cell culture.

Compound Solvent Solubility Notes
Potassium Canrenoate Water≥117.4 mg/mL[3]Freely soluble.[2]
Potassium Canrenoate Water100 mg/mLRequires sonication and warming to 60°C.[1]
Potassium Canrenoate DMSO<3.97 mg/mL[3]
This compound DMSO2 mg/mLRequires sonication and warming to 60°C.[1]

Experimental Protocols

Protocol 1: Preparation of Potassium Canrenoate Stock Solution (Recommended)

Materials:

  • Potassium Canrenoate powder

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • (Optional) Water bath or heating block

Procedure:

  • Calculate the required amount of Potassium Canrenoate to prepare a stock solution of the desired concentration (e.g., 100 mg/mL).

  • Weigh the Potassium Canrenoate powder and add it to a sterile tube.

  • Add the corresponding volume of sterile water or PBS to the tube.

  • Vortex the solution vigorously until the powder is completely dissolved.

  • If dissolution is slow, gently warm the solution to 37°C and continue vortexing.

  • Once fully dissolved, filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of Stock Solution into Cell Culture Media

Materials:

  • Prepared stock solution of Potassium Canrenoate or this compound

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or culture flasks/plates

Procedure:

  • Thaw an aliquot of the stock solution at room temperature.

  • In a sterile tube, add the required volume of pre-warmed complete cell culture medium.

  • While gently swirling or vortexing the medium, add the calculated volume of the stock solution drop-by-drop.

  • Ensure the final concentration of any solvent (if used) is within the acceptable range for your cell line (e.g., DMSO ≤ 0.1%).

  • Visually inspect the medium for any signs of precipitation before adding it to your cells.

Visual Troubleshooting Guide

G start Precipitation Observed in Cell Culture Media check_compound Are you using This compound or Potassium Canrenoate? start->check_compound use_k_canrenoate Switch to Potassium Canrenoate check_compound->use_k_canrenoate This compound check_solvent What is the solvent for your stock solution? check_compound->check_solvent Potassium Canrenoate use_water Use sterile water or PBS for Potassium Canrenoate stock solution use_k_canrenoate->use_water check_solvent->use_water Not Water/PBS check_dmso_conc Is the final DMSO concentration <= 0.1%? check_solvent->check_dmso_conc DMSO check_dilution How are you diluting the stock solution? use_water->check_dilution lower_dmso Lower the final DMSO concentration check_dmso_conc->lower_dmso No check_dmso_conc->check_dilution Yes lower_dmso->check_dilution slow_dilution Add stock dropwise to pre-warmed, stirring media check_dilution->slow_dilution Rapidly check_final_conc Is the final compound concentration too high? check_dilution->check_final_conc Slowly slow_dilution->check_final_conc lower_final_conc Reduce the final working concentration check_final_conc->lower_final_conc Yes no_precipitate No Precipitation Proceed with Experiment check_final_conc->no_precipitate No lower_final_conc->no_precipitate

Caption: Troubleshooting workflow for this compound precipitation.

References

Refining experimental protocols for consistent Canrenoic acid results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for canrenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols for consistent and reliable results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving properly. How should I prepare my stock solution?

A1: this compound has low solubility in aqueous solutions. For consistent results, it is crucial to prepare a concentrated stock solution in an appropriate organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing this compound stock solutions for in vitro experiments.

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of pure DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • To aid dissolution, you can gently warm the solution to 37°C for 3-5 minutes and vortex thoroughly.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solution Preparation:

    • When preparing your working solution, pre-warm the cell culture medium or buffer to 37°C before adding the thawed this compound stock solution.

    • Add the stock solution dropwise while gently vortexing the medium to prevent precipitation.

    • The final concentration of DMSO in your cell culture should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1]

Q2: I am not observing any effect of this compound in my cell-based assay. What are the possible reasons?

A2: Several factors can contribute to a lack of observable effects in your experiment. Here is a checklist of potential issues to troubleshoot:

  • Compound Inactivity:

    • Degradation: Ensure your this compound stock solution has been stored correctly at -20°C and protected from light. Repeated freeze-thaw cycles can degrade the compound.

    • Purity: Verify the purity of your this compound from the supplier.

  • Suboptimal Concentration:

    • Dose-Response: You may be using a concentration that is too low to elicit a response in your specific cell line or assay. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal effective concentration.

  • Cell Line Specificity:

    • Receptor Expression: Confirm that your chosen cell line expresses the target receptor, the mineralocorticoid receptor (MR), at sufficient levels.

    • Cellular Context: The response to this compound can be cell-type specific. Consider the specific signaling pathways active in your cell line.

  • Experimental Conditions:

    • Incubation Time: The duration of treatment may be insufficient for the desired effect to manifest. Optimize the incubation time (e.g., 24, 48, or 72 hours).

    • Serum Interference: Components in the serum of your culture medium could potentially bind to this compound, reducing its effective concentration. Consider reducing the serum percentage or using serum-free media if your cell line allows.

Q3: I am observing high variability between my experimental replicates. What can I do to improve consistency?

A3: High variability can be frustrating and can mask the true effects of your compound. Here are some common sources of variability and how to address them:

  • Pipetting and Dilution Errors:

    • Ensure your pipettes are properly calibrated.

    • Use a consistent pipetting technique, especially when preparing serial dilutions.

  • Cell Seeding and Health:

    • Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well.

    • Use cells that are in the exponential growth phase and have a high viability (ideally >95%).

    • Avoid using cells that are of a high passage number, as their characteristics can change over time.

  • Edge Effects in Multi-Well Plates:

    • "Edge effects" can occur in multi-well plates due to uneven temperature and evaporation. To mitigate this, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile water or media.

  • Compound Precipitation:

    • Visually inspect your wells under a microscope after adding the this compound to ensure there is no precipitation. If precipitation occurs, you may need to adjust your solvent concentration or the final concentration of this compound.

Quantitative Data Summary

The following tables provide a summary of quantitative data for this compound from various in vitro and in vivo studies to help guide your experimental design.

Table 1: In Vitro Effective Concentrations of this compound

Assay TypeCell Line/SystemEffective Concentration/IC50Reference
HERG Channel BlockadeStably transfected CHO cells0.01 nM - 500 µM[2]
hKv1.5 Channel InhibitionStably transfected mouse fibroblasts1 nM (18.9 ± 2.7% inhibition)
Kv4.3 Channel InhibitionTransiently transfected CHO cells1 nM (27.4 ± 5.7% inhibition)
Kv7.1+minK Channel InhibitionTransiently transfected CHO cells1 nM (22.1 ± 1.4% inhibition)

Table 2: In Vivo Dosage of Potassium Canrenoate (a prodrug of this compound)

Animal ModelConditionDosageOutcomeReference
RatsNormal and hypokalemicNot specifiedIncreased ³H-noradrenaline uptake in the heart[3]
PigsIncreased intra-abdominal pressureNot specifiedIncreased urinary sodium concentration[4]
Male Rats-5 mg/day for 21 daysDid not decrease cytosolic androgen receptors[5]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on the viability of adherent cell lines.

Materials:

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Your chosen adherent cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Mineralocorticoid Receptor (MR) Binding Assay

This is a general outline for a competitive binding assay to assess the affinity of this compound for the mineralocorticoid receptor.

Materials:

  • This compound

  • A source of mineralocorticoid receptors (e.g., cytosol from a tissue known to express MR, or a commercially available MR preparation).

  • Radiolabeled aldosterone (e.g., [³H]-aldosterone)

  • Unlabeled aldosterone (for determining non-specific binding)

  • Assay buffer

  • Scintillation vials and scintillation fluid

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound and unlabeled aldosterone in the assay buffer.

  • Assay Setup:

    • In microcentrifuge tubes, combine the MR preparation, a fixed concentration of radiolabeled aldosterone, and varying concentrations of either this compound or unlabeled aldosterone.

    • Include a "total binding" tube with only the MR preparation and radiolabeled aldosterone.

    • Include a "non-specific binding" tube with the MR preparation, radiolabeled aldosterone, and a high concentration of unlabeled aldosterone.

  • Incubation:

    • Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Use a method to separate the receptor-bound radiolabel from the free radiolabel (e.g., dextran-coated charcoal, filter binding assay).

  • Quantification:

    • Transfer the bound fraction to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.

Visualizations

Canrenoic_Acid_MOA cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds MR_HSP Inactive MR-HSP Complex Canrenoic_Acid This compound Canrenoic_Acid->MR Binds & Blocks MR_Aldo_Complex Active MR-Aldosterone Complex MR->MR_Aldo_Complex Translocation HSP Heat Shock Proteins MR_HSP->MR Dissociation MR_HSP->HSP Dissociation MRE Mineralocorticoid Response Element (MRE) MR_Aldo_Complex->MRE Binds Gene_Transcription Gene Transcription MRE->Gene_Transcription Initiates Cellular_Response Cellular Response (e.g., Na+ reabsorption) Gene_Transcription->Cellular_Response Leads to

Caption: Mechanism of action of this compound as a Mineralocorticoid Receptor antagonist.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Serial_Dilution Prepare Serial Dilutions of this compound Stock_Solution->Serial_Dilution Cell_Culture Culture and Seed Cells in 96-well plate Cell_Treatment Treat Cells with this compound and Vehicle Control Cell_Culture->Cell_Treatment Serial_Dilution->Cell_Treatment Incubation Incubate for 24, 48, or 72 hours Cell_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Analyze Data and Calculate Cell Viability Absorbance_Reading->Data_Analysis

Caption: General workflow for an in vitro cell viability assay with this compound.

Troubleshooting_Logic Start Inconsistent or No Effect Observed Check_Compound Check Compound (Solubility, Storage, Purity) Start->Check_Compound Check_Concentration Check Concentration (Dose-response performed?) Check_Compound->Check_Concentration Issue Resolved? No Solution_Compound Prepare fresh stock solution. Verify purity. Check_Compound->Solution_Compound Yes Check_Cells Check Cells (MR expression, Passage #, Viability) Check_Concentration->Check_Cells Issue Resolved? No Solution_Concentration Perform dose-response experiment. Check_Concentration->Solution_Concentration Yes Check_Protocol Check Protocol (Incubation time, Serum %) Check_Cells->Check_Protocol Issue Resolved? No Solution_Cells Verify MR expression. Use low passage, healthy cells. Check_Cells->Solution_Cells Yes Solution_Protocol Optimize incubation time. Consider serum-free media. Check_Protocol->Solution_Protocol Yes

Caption: A logical troubleshooting guide for this compound experiments.

References

Validation & Comparative

A Comparative Analysis of Canrenoic Acid and Spironolactone for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of two closely related mineralocorticoid receptor antagonists, detailing their distinct pharmacological profiles, supported by experimental data.

This guide provides a comprehensive comparison of canrenoic acid and spironolactone, two steroidal mineralocorticoid receptor (MR) antagonists. While chemically related, their distinct pharmacokinetic and pharmacodynamic properties carry significant implications for clinical use and future drug development. This analysis is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Mechanism of Action: Competitive Antagonism of the Mineralocorticoid Receptor

Both spironolactone and its active metabolite, this compound (in equilibrium with canrenone), exert their primary effect by competitively binding to the mineralocorticoid receptor. This action blocks the physiological effects of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS). By inhibiting aldosterone's binding, these antagonists prevent the transcription of aldosterone-induced proteins, which are responsible for sodium and water retention and potassium excretion in the kidneys. This leads to a diuretic and antihypertensive effect.

The signaling pathway of aldosterone and its inhibition by these antagonists is depicted below.

cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Aldo Aldosterone MR Mineralocorticoid Receptor (MR) Aldo->MR Binds MR_HSP Inactive MR-HSP Complex MR->MR_HSP HSP Heat Shock Proteins HSP->MR_HSP MR_HSP->MR Dissociation Aldo_MR Active Aldosterone-MR Complex HRE Hormone Response Element (HRE) Aldo_MR->HRE Binds to Antagonists Spironolactone / This compound Antagonists->MR Competitively Blocks Transcription Gene Transcription HRE->Transcription Initiates AIP Aldosterone-Induced Proteins (AIPs) Transcription->AIP Leads to

Caption: Aldosterone signaling pathway and MR antagonist inhibition.

Pharmacokinetics: The Prodrug vs. Active Metabolite Distinction

A fundamental difference lies in their metabolic profiles. Spironolactone is a prodrug that is extensively and rapidly metabolized in the liver. Its therapeutic effects are largely attributable to its active metabolites, primarily canrenone (the lactone form of this compound) and sulfur-containing metabolites. This compound, when administered as its potassium salt (potassium canrenoate), is directly available as an active compound. This distinction significantly influences their pharmacokinetic parameters.

cluster_Metabolism Metabolism & Active Forms Spironolactone Spironolactone Metabolites Sulfur-containing Metabolites Spironolactone->Metabolites Sulfur Metabolism Canrenone Canrenone Spironolactone->Canrenone Dethioacetylation (Major Pathway) Canrenoate_K Potassium Canrenoate Canrenoic_Acid This compound Canrenoate_K->Canrenoic_Acid Dissociation Canrenone->Canrenoic_Acid Equilibrium (Hydrolysis) Canrenoic_Acid->Canrenone Equilibrium (Lactonization)

Caption: Metabolic pathways of Spironolactone and Potassium Canrenoate.
ParameterSpironolactoneThis compound (from Potassium Canrenoate)Notes
Role ProdrugActive Drug/MetaboliteSpironolactone requires hepatic conversion to become fully active.
Half-life (t½) ~1.4 hours (parent drug)~17-22 hours (as canrenone/canrenoic acid)The long half-life of its active metabolites contributes to spironolactone's sustained action.[1]
Active Metabolites Canrenone, 7α-thiomethylspironolactone, 6β-hydroxy-7α-thiomethylspironolactoneCanrenone (in equilibrium)The activity of spironolactone is attributed to multiple metabolites, not just canrenone.[2]
Bioavailability >90% (absorption)Rapidly and quantitatively absorbed.[1]Spironolactone is well-absorbed, but undergoes extensive first-pass metabolism.
Protein Binding >90%~98% (Canrenone)High protein binding is characteristic of both.

Receptor Binding and Selectivity

The clinical utility and side-effect profile of these drugs are dictated by their binding affinity and selectivity for various steroid receptors. Spironolactone's notable anti-androgenic side effects, such as gynecomastia, are a direct result of its affinity for the androgen receptor. This compound and its lactone form, canrenone, are reported to have lower anti-androgenic activity.[3]

ReceptorSpironolactoneCanrenone / this compoundImplication
Mineralocorticoid Receptor (MR) IC₅₀: 24 nM Active antagonistBoth effectively block the MR, which is the basis of their therapeutic effect.
Androgen Receptor (AR) IC₅₀: 77 nM Lower affinity than spironolactoneSpironolactone's significant AR antagonism is the primary cause of anti-androgenic side effects like gynecomastia.[4] Canrenoate is associated with a lower incidence of these effects.[2]
Progesterone Receptor (PR) BindsKᵢ: 300 nM (Canrenone)Binding to the progesterone receptor by canrenone may contribute to menstrual disturbances in female patients.[5]
Glucocorticoid Receptor (GR) Weak affinityWeak affinityBoth have low affinity for the GR, minimizing glucocorticoid-related side effects.

IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of binding affinity; lower values indicate higher affinity.

Comparative Clinical Efficacy: Experimental Data

Head-to-head clinical trials provide the most direct evidence of comparative performance. A randomized, cross-over study in patients with essential hypertension provides key insights.

Table: Efficacy in Essential Hypertension (200 mg/day for 21 days) [6]

ParameterSpironolactonePotassium CanrenoateOutcome
Effect on Blood Pressure Effective reduction in systolic and diastolic BP.Showed a greater and more rapid effect, particularly on diastolic BP.Both are effective antihypertensives, with a potential advantage in the speed and magnitude of diastolic reduction for potassium canrenoate.
Effect on Renin-Angiotensin-Aldosterone System Increased Plasma Renin Activity (PRA) and Aldosterone.Increased PRA and Aldosterone, but significantly less than spironolactone.The authors suggest the less pronounced stimulation of the RAAS by potassium canrenoate may contribute to its greater antihypertensive effect.[6]
Tolerability Generally well-tolerated. Higher incidence of gynecomastia noted in other studies.[2]Well-tolerated systemically and locally.Potassium canrenoate may offer a better tolerability profile regarding anti-androgenic side effects.

Experimental Protocols

Key Experiment: Competitive Radioligand Binding Assay for Receptor Affinity

This assay is fundamental for determining the binding affinity (Kᵢ) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand with known affinity for a specific receptor (e.g., mineralocorticoid receptor).

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for a target receptor.

Materials:

  • Receptor Source: Cell membranes or cytosol prepared from tissues or cell lines expressing the target receptor (e.g., human kidney cells for MR, rat prostate for AR).

  • Radioligand: A high-affinity, radioactively labeled ligand specific for the target receptor (e.g., [³H]-aldosterone for MR).

  • Test Compound: Unlabeled antagonist (e.g., this compound, spironolactone) at various concentrations.

  • Control for Non-specific Binding: A high concentration of an unlabeled ligand to saturate all specific binding sites.

  • Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., MgCl₂, EDTA).

  • Filtration Apparatus: 96-well harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Methodology:

  • Preparation: Prepare serial dilutions of the unlabeled test compound.

  • Incubation: In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound. Three sets of tubes are typically prepared:

    • Total Binding: Receptor + Radioligand.

    • Non-specific Binding: Receptor + Radioligand + excess unlabeled ligand.

    • Competitive Binding: Receptor + Radioligand + test compound (at each dilution).

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the receptor-ligand complexes.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The comparative analysis reveals that while spironolactone and this compound share a primary mechanism of action, they are not interchangeable.

  • Spironolactone acts as a prodrug, with its activity dependent on multiple metabolites. Its significant anti-androgenic activity is a well-documented liability, leading to side effects like gynecomastia.

  • This compound (as potassium canrenoate) acts directly, demonstrates a more favorable tolerability profile with lower anti-androgenic effects, and may offer a more potent and rapid antihypertensive effect.[6]

For drug development professionals, these differences highlight critical structure-activity relationships. The lower incidence of anti-androgenic side effects with this compound suggests that the 7α-thioacetyl group of spironolactone or its specific sulfur-containing metabolites are major contributors to androgen receptor binding. Future research could focus on developing novel, non-steroidal MR antagonists that retain the efficacy of these compounds while further improving selectivity and minimizing off-target effects, thereby offering better-tolerated therapies for hypertension, heart failure, and other conditions driven by aldosterone excess.

References

In-Vitro Efficacy of Canrenoic Acid vs. Eplerenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in-vitro comparison of the efficacy of two prominent mineralocorticoid receptor (MR) antagonists: canrenoic acid and eplerenone. The data presented herein is intended to inform preclinical research and drug development efforts in cardiovascular and renal diseases.

Executive Summary

Eplerenone demonstrates significantly higher potency in antagonizing the mineralocorticoid receptor in-vitro compared to this compound. While eplerenone exhibits a clear dose-dependent inhibition of MR activity with a quantifiable half-maximal inhibitory concentration (IC50), this compound, a metabolite of spironolactone, possesses a very low affinity for the receptor. This fundamental difference in receptor binding affinity is a critical determinant of their respective in-vitro efficacy.

Data Presentation: In-Vitro Efficacy at the Mineralocorticoid Receptor

The following table summarizes the available quantitative and qualitative data on the in-vitro efficacy of this compound and eplerenone as MR antagonists.

CompoundParameterValueReference
Eplerenone IC50 (nM)990[1]
This compound Binding AffinityVery Low[2]

Note: The IC50 value for eplerenone was determined in a functional cell-based transactivation assay using Chinese Hamster Ovary (CHO-K1) cells stably expressing the ligand-binding domain of the mineralocorticoid receptor, with aldosterone as the agonist[1]. This compound is the open E-ring metabolite of canrenone, which is a major active metabolite of spironolactone[3][4].

Mechanism of Action: Mineralocorticoid Receptor Antagonism

Both this compound and eplerenone are competitive antagonists of the mineralocorticoid receptor. In its active state, the MR, upon binding to its agonist aldosterone, translocates to the nucleus, dimerizes, and binds to hormone response elements (HREs) on the DNA. This initiates the transcription of target genes involved in sodium and water reabsorption, leading to physiological effects such as increased blood pressure.

MR antagonists like eplerenone bind to the ligand-binding domain of the MR, preventing the conformational changes necessary for receptor activation and subsequent gene transcription. This blockade inhibits the physiological effects of aldosterone.

cluster_0 Cytoplasm cluster_1 Nucleus Aldosterone Aldosterone MR_inactive Inactive MR (bound to HSPs) Aldosterone->MR_inactive Binds MR_active Active Aldosterone-MR Complex MR_inactive->MR_active Conformational Change Dimerization Dimerization MR_active->Dimerization MR_active->Dimerization Translocation Eplerenone Eplerenone Eplerenone->MR_inactive Binds & Blocks Canrenoic_Acid This compound Canrenoic_Acid->MR_inactive Binds Weakly & Blocks HRE Hormone Response Element (DNA) Dimerization->HRE Binds Transcription Gene Transcription HRE->Transcription Initiates

Figure 1: Signaling pathway of Mineralocorticoid Receptor activation and antagonism.

Experimental Protocols

The following sections detail representative methodologies for key in-vitro experiments used to assess the efficacy of MR antagonists.

Mineralocorticoid Receptor Binding Assay

A competitive binding assay is utilized to determine the affinity of a compound for the mineralocorticoid receptor.

Objective: To quantify the binding affinity (e.g., Ki or IC50) of this compound and eplerenone to the MR.

Methodology:

  • Receptor Source: A cell lysate or purified recombinant human mineralocorticoid receptor is used.

  • Radioligand: A radiolabeled MR agonist, such as [³H]-aldosterone, is used at a fixed concentration.

  • Competition: The receptor and radioligand are incubated with increasing concentrations of the unlabeled test compounds (this compound or eplerenone).

  • Separation: Bound and free radioligand are separated using methods like filtration or dextran-coated charcoal.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) can then be derived using the Cheng-Prusoff equation.

Mineralocorticoid Receptor Transactivation Assay

This functional assay measures the ability of a compound to inhibit the transcriptional activity of the MR in a cellular context.

Objective: To determine the functional antagonist potency (IC50) of this compound and eplerenone.

Methodology:

  • Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells, is used.

  • Transfection: The cells are co-transfected with two plasmids:

    • An expression vector containing the full-length human mineralocorticoid receptor cDNA.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple hormone response elements (HREs).

  • Treatment: The transfected cells are treated with a fixed concentration of an MR agonist (e.g., aldosterone) in the presence of increasing concentrations of the test compounds (this compound or eplerenone).

  • Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The concentration of the antagonist that causes a 50% reduction in the agonist-induced luciferase expression (IC50) is determined by non-linear regression analysis of the dose-response curve.

cluster_workflow Experimental Workflow: MR Transactivation Assay start Seed CHO-K1 cells in 96-well plate transfection Co-transfect with MR expression vector & Luciferase reporter plasmid start->transfection incubation1 Incubate for 24-48 hours transfection->incubation1 treatment Treat cells with Aldosterone + varying concentrations of This compound or Eplerenone incubation1->treatment incubation2 Incubate for 18-24 hours treatment->incubation2 lysis Lyse cells incubation2->lysis measurement Measure Luciferase activity (Luminometry) lysis->measurement analysis Data Analysis: Calculate IC50 values measurement->analysis

Figure 2: General experimental workflow for a Mineralocorticoid Receptor transactivation assay.

Conclusion

The in-vitro data strongly indicates that eplerenone is a potent antagonist of the mineralocorticoid receptor, while this compound exhibits very low affinity and, consequently, lower efficacy at the receptor level. For research and development purposes focused on direct MR antagonism, eplerenone presents a more promising profile in in-vitro models. Further studies would be beneficial to determine a precise binding affinity for this compound to allow for a more direct quantitative comparison.

References

A Comparative Guide to Validating Mineralocorticoid Receptor Antagonism: Canrenoic Acid in Focus

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Canrenoic acid's antagonist activity at the mineralocorticoid receptor (MR). Designed for researchers, scientists, and drug development professionals, it offers a detailed comparison with established MR antagonists, Spironolactone and Eplerenone, supported by experimental data and protocols.

Introduction to Mineralocorticoid Receptor Antagonism

The mineralocorticoid receptor (MR) is a nuclear receptor activated by steroid hormones, most notably aldosterone. The binding of aldosterone to the MR initiates a signaling cascade that regulates blood pressure and electrolyte balance. Overactivation of this pathway is implicated in various cardiovascular and renal diseases. Mineralocorticoid Receptor Antagonists (MRAs) are a class of drugs that block this activation, offering therapeutic benefits.

This compound, primarily available as its potassium salt (potassium canrenoate), is a steroidal MRA.[1] It functions as a prodrug, being metabolized to the active compound canrenone.[1] Canrenone is also a major active metabolite of spironolactone, the first-in-class MRA.[2] This guide evaluates the antagonist properties of this compound's active form in the context of other key steroidal MRAs.

Comparative Analysis of MR Antagonists

The efficacy and safety profile of an MRA is determined by its potency at the MR and its selectivity against other steroid receptors, such as the androgen (AR) and progesterone (PR) receptors. Off-target binding to AR and PR is associated with undesirable side effects.[3]

Data Presentation: In Vitro Activity and Selectivity

The following table summarizes the in vitro antagonist potency and selectivity of Canrenone (the active metabolite of this compound), Spironolactone, and Eplerenone. Potency is presented as the half-maximal inhibitory concentration (IC50) from functional assays, which measures the concentration of an antagonist required to inhibit 50% of the agonist response.

CompoundTarget ReceptorIC50 (nM)Reference(s)Notes
Spironolactone Mineralocorticoid Receptor (MR)24[4]High potency at MR.
Androgen Receptor (AR)77[4]Significant cross-reactivity with AR.
Progesterone Receptor (PR)High Affinity[3]Non-selective, leading to hormonal side effects.
Canrenone Mineralocorticoid Receptor (MR)Comparable to Spironolactone[5][6]As the active metabolite, shares similar MR activity with Spironolactone.
Eplerenone Mineralocorticoid Receptor (MR)81 - 990[2][4][7]Lower potency at MR compared to Spironolactone.
Androgen Receptor (AR)>1000-fold less affinity than Spironolactone[8]Highly selective for MR over AR and PR.
Progesterone Receptor (PR)>500-fold less affinity than Spironolactone[8]Improved side-effect profile due to high selectivity.[9]

Summary of Comparison:

  • Potency: Spironolactone and its active metabolite Canrenone are the most potent antagonists at the mineralocorticoid receptor among the three.[4][7] Eplerenone exhibits a lower binding affinity for the MR.[7][10]

  • Selectivity: Eplerenone is significantly more selective for the MR, with much lower affinity for androgen and progesterone receptors compared to Spironolactone.[3][8][11] This high selectivity translates to a lower incidence of hormone-related side effects like gynecomastia.[8] Canrenone, being the primary metabolite of Spironolactone, shares its non-selective profile.

Diagrams and Visualizations

Mineralocorticoid Receptor Signaling Pathway

The following diagram illustrates the genomic signaling pathway of aldosterone and the mechanism of action for mineralocorticoid receptor antagonists.

MR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldo Aldosterone MR_complex MR-HSP Complex Aldo->MR_complex Binds MR_bound Ligand-Bound MR MR_complex->MR_bound HSP Dissociation MRA This compound / Spironolactone / Eplerenone MRA->MR_complex Competitive Antagonism MR_dimer MR Dimer MR_bound->MR_dimer Nuclear Translocation & Dimerization MRE Mineralocorticoid Response Element (MRE) MR_dimer->MRE Binds to DNA Transcription Gene Transcription MRE->Transcription Proteins New Proteins Transcription->Proteins Translation Cellular Response Cellular Response Proteins->Cellular Response

Caption: Aldosterone pathway and MRA inhibition mechanism.

Metabolic Relationship of Steroidal MRAs

This diagram shows the metabolic conversion of Spironolactone and Potassium Canrenoate into the active antagonist, Canrenone.

MRA_Metabolism Spironolactone Spironolactone (Prodrug) Canrenone Canrenone (Active Metabolite) Spironolactone->Canrenone Metabolism (dethioacetylation) Other_Metabolites Other Active Metabolites (e.g., TMS) Spironolactone->Other_Metabolites Canrenoic_Acid Potassium Canrenoate (Prodrug of this compound) Canrenoic_Acid->Canrenone Metabolism MR_Antagonism Mineralocorticoid Receptor Antagonism Canrenone->MR_Antagonism Other_Metabolites->MR_Antagonism

Caption: Metabolic activation of steroidal MRAs.

Experimental Protocols for MRA Validation

Validating the antagonist activity of a compound like this compound involves a series of in vitro and in vivo experiments. Below are detailed methodologies for two key assays.

Radioligand Binding Assay

This assay determines the affinity of a compound for the mineralocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the MR.

Materials:

  • Human recombinant MR (or membrane preparations from cells/tissues expressing MR).

  • Radioligand: [³H]-Aldosterone.

  • Test Compounds: this compound, Spironolactone, Eplerenone.

  • Non-specific competitor: High concentration of unlabeled Aldosterone.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

  • Scintillation fluid and counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds (this compound, etc.) in the assay buffer.

  • Incubation: In a 96-well plate, incubate the MR preparation with a fixed, low concentration of [³H]-Aldosterone (typically at or below its Kd value) and varying concentrations of the test compound.

  • Controls:

    • Total Binding: MR + [³H]-Aldosterone + buffer (no competitor).

    • Non-specific Binding: MR + [³H]-Aldosterone + a saturating concentration of unlabeled Aldosterone.

  • Equilibrium: Incubate the plates for a sufficient time at a controlled temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[12]

  • Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through the glass fiber filters. The receptors and bound ligand are trapped on the filter.[13][14]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific [³H]-Aldosterone binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]

MR Antagonist Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to inhibit the transcriptional activity of the MR induced by an agonist.

Objective: To determine the functional antagonist potency (IC50) of this compound.

Materials:

  • Mammalian cell line engineered to stably express the human MR.

  • A reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter.

  • Cell culture medium and reagents.

  • MR Agonist: Aldosterone.

  • Test Compounds: this compound, Spironolactone, Eplerenone.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the MR reporter cells into a 96-well cell culture plate and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the antagonist test compounds.

  • Treatment: Treat the cells with a fixed, sub-maximal concentration of Aldosterone (e.g., an EC₈₀ concentration, such as 140 pM) simultaneously with the various concentrations of the test compounds.[5][6]

  • Controls: Include wells with:

    • Vehicle only (basal activity).

    • Aldosterone only (maximum stimulated activity).

  • Incubation: Incubate the plate for 18-24 hours to allow for gene transcription and translation of the luciferase enzyme.[6]

  • Lysis and Signal Detection: Lyse the cells and add the luciferase assay substrate. Measure the luminescence produced using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the basal activity (vehicle control) to 0% and the maximum stimulated activity (Aldosterone only) to 100%.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow: Reporter Gene Assay

Reporter_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 A1 Seed MR Reporter Cells into 96-well plate A2 Incubate overnight (allow cells to attach) A1->A2 B2 Treat cells with Aldosterone (EC80) + varying concentrations of antagonist A2->B2 B1 Prepare serial dilutions of antagonist compounds B1->B2 B3 Incubate for 18-24 hours C1 Lyse cells and add luciferase substrate B3->C1 C2 Measure luminescence with a luminometer C1->C2 C3 Analyze Data: - Normalize Results - Plot Dose-Response Curve - Calculate IC50 C2->C3

Caption: Workflow for an MR antagonist reporter assay.

References

Unveiling the Cross-Reactivity Profile of Canrenoic Acid with Steroid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of canrenoic acid, an active metabolite of spironolactone, across a panel of key steroid hormone receptors: the Mineralocorticoid Receptor (MR), Glucocorticoid Receptor (GR), Androgen Receptor (AR), and Progesterone Receptor (PR). Understanding the cross-reactivity of this compound is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of more selective pharmacotherapies. This document summarizes available experimental data, details the methodologies used for its assessment, and visualizes the associated biological pathways and experimental workflows.

Quantitative Cross-Reactivity Assessment

The binding affinity of a compound to a receptor is a critical determinant of its potency and selectivity. This is typically quantified using inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) derived from competitive binding assays. The following table summarizes the available data for canrenone, the lactone form of this compound which exists in equilibrium with it in biological systems. It is important to note that direct quantitative binding data for this compound itself is limited in the public domain; therefore, data for canrenone is presented as a close surrogate.

ReceptorLigandBinding Affinity (Ki or IC50)Notes
Progesterone Receptor (PR) CanrenoneKi: 300 x 10⁻⁹ M[1]Competitive inhibition of [³H]-progesterone binding to human uterine cytosolic progesterone receptors.[1][2]
Mineralocorticoid Receptor (MR) CanrenoneLower affinity than spironolactoneCanrenone has a 10-fold lower affinity for the MR compared to its parent compound, spironolactone.[3]
Androgen Receptor (AR) This compound/CanrenoneLower anti-androgenic activity than spironolactoneIn vivo studies suggest that potassium canrenoate (which circulates as this compound/canrenone) has a lower anti-androgenic effect compared to spironolactone, implying a lower affinity for the AR.[4]
Estrogen Receptor (ER) CanrenoneNo significant bindingCanrenone did not alter [³H]-oestradiol binding to isolated uterine cytosolic oestrogen receptors, suggesting a lack of significant affinity.[1][2]

Disclaimer: The quantitative data for canrenone's interaction with MR and AR is largely qualitative or relative. Further studies are required to establish precise Ki or IC50 values for this compound across all steroid receptors for a comprehensive cross-reactivity profile.

Experimental Protocols

The determination of a compound's binding affinity to a receptor is paramount in pharmacology. The most common method for assessing the cross-reactivity of compounds like this compound is the competitive radioligand binding assay .

Principle of the Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (the "tracer") that has a known high affinity and specificity for the target receptor. The concentration of the test compound that displaces 50% of the bound radioligand is known as the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value, providing a measure of the competitor's binding affinity.

Generalized Protocol for Steroid Receptor Binding Assay
  • Receptor Preparation:

    • The source of the receptor can be tissue homogenates (e.g., uterine cytosol for PR, kidney cytosol for MR) or cell lines engineered to express the specific steroid receptor.

    • The tissue is homogenized in a suitable buffer and centrifuged to obtain a cytosolic fraction containing the soluble receptors.

  • Assay Incubation:

    • A constant concentration of the radiolabeled steroid (e.g., [³H]-progesterone for PR, [³H]-aldosterone for MR) is incubated with the receptor preparation.

    • Increasing concentrations of the unlabeled competitor (this compound) are added to the incubation mixture.

    • A set of tubes containing only the radioligand and receptor (total binding) and another set with an excess of a known potent unlabeled ligand (non-specific binding) are included as controls.

    • The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • At the end of the incubation, the bound radioligand must be separated from the free (unbound) radioligand. Common methods include:

      • Dextran-coated charcoal (DCC) adsorption: Charcoal adsorbs the free radioligand, while the larger receptor-ligand complex remains in the supernatant after centrifugation.

      • Filter binding: The mixture is passed through a filter that traps the receptor-ligand complex, while the free radioligand passes through.

  • Quantification of Radioactivity:

    • The radioactivity of the bound fraction (in the supernatant for DCC or on the filter) is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding is plotted against the logarithm of the competitor concentration.

    • The IC50 value is determined from this curve using non-linear regression analysis.

    • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Biological Context

To better understand the implications of this compound's cross-reactivity, it is essential to visualize the signaling pathways of the steroid receptors and the experimental workflow for assessing these interactions.

Caption: Classical steroid hormone receptor signaling pathway.

Competitive_Binding_Assay_Workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_quantification 4. Quantification cluster_analysis 5. Data Analysis Receptor Receptor Source (e.g., Cytosol) Incubate Incubate Receptor, Radioligand, and varying concentrations of Competitor Receptor->Incubate Radioligand Radiolabeled Ligand ([³H]-Steroid) Radioligand->Incubate Competitor Unlabeled Competitor (this compound) Competitor->Incubate Separate Separate Bound from Free Radioligand (e.g., DCC or Filtration) Incubate->Separate Count Measure Radioactivity of Bound Fraction Separate->Count Plot Plot % Inhibition vs. [Competitor] Count->Plot Calculate Calculate IC₅₀ and Ki Plot->Calculate

References

Head-to-Head Comparison: Canrenoic Acid vs. Potassium Canrenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of canrenoic acid and its potassium salt, potassium canrenoate. Both are steroidal aldosterone antagonists belonging to the spirolactone group, primarily functioning as prodrugs for the active metabolite, canrenone. Their primary clinical application is in the management of conditions characterized by excessive aldosterone activity, such as primary hyperaldosteronism, edema associated with heart failure, and hypertension. This document will delve into their physicochemical properties, pharmacokinetics, and pharmacodynamics, supported by experimental data and detailed protocols to assist researchers in their work.

Physicochemical Properties

The most significant physicochemical difference between this compound and its potassium salt is their solubility. As is typical for a carboxylic acid and its salt, potassium canrenoate exhibits significantly higher aqueous solubility than this compound. This difference is a key determinant in their respective formulations and routes of administration.

PropertyThis compoundPotassium Canrenoate
Molecular Formula C22H30O4C22H29KO4
Molecular Weight 358.5 g/mol 396.56 g/mol
Water Solubility Poorly soluble (specific value not readily available)Very soluble in water (≥117.4 mg/mL)
Appearance -Pale yellow to yellow-brown crystalline powder

Pharmacokinetics and Metabolism

Both this compound and potassium canrenoate are metabolized to the active compound, canrenone. The metabolic pathway involves a reversible conversion between the open-ring structure of this compound and the closed-lactone ring of canrenone. Potassium canrenoate, due to its high water solubility, is the only clinically used antimineralocorticoid available for parenteral (intravenous) administration.

Following oral administration, potassium canrenoate is well absorbed. Studies comparing oral potassium canrenoate to oral spironolactone (another prodrug of canrenone) have shown that potassium canrenoate administration leads to significantly higher plasma concentrations of canrenone (Cmax and AUC are 3-5 times larger). However, the urinary excretion of canrenone is lower after potassium canrenoate administration compared to spironolactone. This suggests differences in the overall metabolic and clearance pathways. Plasma concentrations of this compound are notably higher after the administration of potassium canrenoate compared to spironolactone. This compound is primarily excreted in the urine as its glucuronide conjugate.

The metabolic interconversion between this compound and canrenone is a key aspect of their pharmacology.

Metabolic Conversion of this compound and Potassium Canrenoate Potassium Canrenoate Potassium Canrenoate This compound This compound Potassium Canrenoate->this compound Dissociation in vivo Canrenone (Active Metabolite) Canrenone (Active Metabolite) This compound->Canrenone (Active Metabolite) Lactonization Excretion Excretion This compound->Excretion Glucuronidation Canrenone (Active Metabolite)->this compound Hydrolysis Canrenone (Active Metabolite)->Excretion

Metabolic pathway of potassium canrenoate.

Pharmacodynamics and Mechanism of Action

The pharmacological activity of both this compound and potassium canrenoate is primarily attributed to their active metabolite, canrenone. Canrenone is a competitive antagonist of the mineralocorticoid receptor (MR). Aldosterone, the natural ligand for the MR, plays a crucial role in the regulation of blood pressure and electrolyte balance by promoting sodium and water retention and potassium excretion in the kidneys.

By binding to the MR, canrenone blocks the actions of aldosterone, leading to a diuretic effect characterized by increased sodium and water excretion and potassium retention. This potassium-sparing diuretic action is beneficial in the treatment of edema and hypertension.

The signaling pathway of aldosterone and its blockade by canrenone is depicted below.

Aldosterone Signaling Pathway and Antagonism by Canrenone cluster_cell Target Cell (e.g., Distal Nephron) Aldosterone Aldosterone MR Mineralocorticoid Receptor Aldosterone->MR Binds Nucleus Nucleus MR->Nucleus Translocates Canrenone Canrenone Canrenone->MR Blocks Binding Gene Transcription Gene Transcription Nucleus->Gene Transcription Ion Channels & Pumps Ion Channels & Pumps Gene Transcription->Ion Channels & Pumps Synthesis of Na+ Reabsorption, K+ Secretion Na+ Reabsorption, K+ Secretion Ion Channels & Pumps->Na+ Reabsorption, K+ Secretion

Mechanism of action of canrenone.

While the primary mechanism of action is through canrenone, it is important to note that studies comparing spironolactone and potassium canrenoate suggest that other metabolites of spironolactone may also contribute to its overall activity, particularly its anti-androgenic effects.

Experimental Protocols

Radioligand Binding Assay for Mineralocorticoid Receptor Affinity

This protocol outlines a method to determine the binding affinity of this compound, potassium canrenoate, or their active metabolite canrenone to the mineralocorticoid receptor.

Objective: To determine the inhibitory constant (Ki) of the test compounds for the mineralocorticoid receptor.

Materials:

  • Radioligand: [3H]-Aldosterone

  • Receptor Source: Cytosolic fraction from rat kidney homogenate or cells expressing the human mineralocorticoid receptor.

  • Test Compounds: this compound, potassium canrenoate, canrenone.

  • Non-specific binding control: A high concentration of unlabeled aldosterone.

  • Assay Buffer: Tris-HCl buffer with appropriate additives.

  • Scintillation cocktail and counter.

Procedure:

  • Receptor Preparation: Prepare a cytosolic fraction from the receptor source through homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, add a fixed amount of the receptor preparation to each well.

  • Competitive Binding: Add increasing concentrations of the test compound to different wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of unlabeled aldosterone (non-specific binding).

  • Incubation: Add a fixed concentration of [3H]-Aldosterone to all wells and incubate to allow binding to reach equilibrium.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay Receptor Prep Receptor Preparation Assay Setup Assay Plate Setup Receptor Prep->Assay Setup Incubation Incubation Assay Setup->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Radioligand binding assay workflow.
Cell-Based Aldosterone Antagonist Functional Assay

This protocol describes a cell-based assay to measure the functional antagonist activity of the test compounds.

Objective: To determine the IC50 value of the test compounds in inhibiting aldosterone-induced gene expression.

Materials:

  • A cell line expressing the mineralocorticoid receptor and a reporter gene (e.g., luciferase) under the control of an aldosterone-responsive promoter.

  • Aldosterone.

  • Test Compounds: this compound, potassium canrenoate, canrenone.

  • Cell culture medium and reagents.

  • Luminometer.

Procedure:

  • Cell Culture: Culture the reporter cell line in appropriate conditions.

  • Assay Plating: Seed the cells into a multi-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound.

  • Aldosterone Stimulation: Add a fixed concentration of aldosterone to stimulate the reporter gene expression. Include control wells with no aldosterone and wells with aldosterone but no test compound.

  • Incubation: Incubate the cells for a sufficient period to allow for gene expression.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) using a luminometer.

  • Data Analysis: Normalize the reporter activity to a control. Plot the percentage of inhibition of aldosterone-induced reporter activity against the logarithm of the test compound concentration to determine the IC50 value.

Clinical Efficacy and Applications

Clinical studies have demonstrated the efficacy of potassium canrenoate in treating conditions such as essential arterial hypertension and ascites in cirrhotic patients. In a comparative study with spironolactone for hypertension, oral potassium canrenoate showed a greater and more rapid effect on diastolic blood pressure. Another study in cirrhotic patients indicated that a lower dose of potassium canrenoate was needed to maintain body weight compared to spironolactone.

The primary clinical advantage of potassium canrenoate over this compound is its availability in an intravenous formulation, making it suitable for patients who cannot take oral medication.

Summary

This compound and potassium canrenoate are closely related aldosterone antagonists that exert their therapeutic effects through their common active metabolite, canrenone. The key differences lie in their physicochemical properties, which dictate their formulation and route of administration. Potassium canrenoate's high water solubility allows for intravenous use, a significant advantage in certain clinical scenarios. While both are effective in antagonizing the effects of aldosterone, subtle differences in their pharmacokinetic profiles and potential for other metabolites may lead to variations in their clinical effects and side-effect profiles, warranting further investigation for specific therapeutic applications. This guide provides a foundational understanding for researchers and drug development professionals working

Ensuring Reproducibility of Canrenoic Acid Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental data is paramount. This guide provides a comparative analysis of Canrenoic acid, a primary active metabolite of spironolactone, against its parent drug and another widely used mineralocorticoid receptor antagonist, eplerenone. By offering detailed experimental protocols and transparent data presentation, this document aims to serve as a foundational resource for ensuring the consistency and reliability of future research involving this compound.

Comparative Performance of Mineralocorticoid Receptor Antagonists

The following tables summarize the key performance indicators of this compound, Spironolactone, and Eplerenone, focusing on their primary target affinity and common off-target effects on cardiac ion channels. This data is essential for understanding the therapeutic window and potential side effects of each compound.

Table 1: Mineralocorticoid Receptor (MR) Antagonist Potency

CompoundRelative Potency (vs. Spironolactone)MR Binding AffinityNotes
This compound (as Potassium Canrenoate) 0.68 (in vivo, steady state)[1]-The potency was determined based on the reversal of fludrocortisone-induced urinary sodium/potassium ratio changes in healthy subjects.
Spironolactone 1 (Reference)HighSpironolactone itself has a high affinity for the MR and is metabolized to other active compounds, including canrenone and sulfur-containing metabolites.
Eplerenone Lower than Spironolactone~40-fold lower than Spironolactone[2]Eplerenone's lower affinity for the MR is compensated in vivo by its higher bioavailability compared to spironolactone.[2]

Table 2: Off-Target Ion Channel Activity (hERG Potassium Channel)

CompoundIC50 (µM)Experimental ConditionsNotes
This compound --This compound has been shown to block hERG channels by binding to both the closed and open states of the channel.[3]
Spironolactone 23.0 ± 1.5Whole-cell patch-clamp on stably transfected CHO cellsSpironolactone decreases hERG currents in a concentration-dependent manner.[3]
Eplerenone --Eplerenone is known for its higher selectivity for the MR with reduced affinity for other steroid receptors, suggesting a potentially better off-target profile.

Experimental Protocols

To ensure the reproducibility of the data presented, detailed methodologies for the synthesis, characterization, and key biological assays are provided below.

Synthesis of this compound from Canrenone

This protocol is adapted from established methods for the synthesis of canrenone and related steroid compounds.

Materials:

  • Canrenone

  • Potassium hydroxide (KOH)

  • Methanol

  • Water, deionized

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve Canrenone in methanol in a round-bottom flask.

  • Add a solution of potassium hydroxide in water to the flask.

  • Reflux the mixture for 4 hours.

  • After cooling to room temperature, acidify the reaction mixture with 1M HCl to pH 3-4.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the synthesized this compound.

  • Instrumentation: 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectra using appropriate software. Compare the obtained chemical shifts, coupling constants, and integration values with expected values for this compound.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the this compound molecule.

  • Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid, purified this compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as O-H (carboxylic acid), C=O (ketone and carboxylic acid), and C=C (alkene).

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of this compound.

  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Data Acquisition:

    • Inject the sample into the LC-MS system.

    • Acquire mass spectra in both positive and negative ion modes.

  • Data Analysis: Determine the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare it with the calculated molecular weight of this compound (358.48 g/mol ). Analyze the fragmentation pattern to further confirm the structure. The mass spectrum of this compound can be found in public databases such as PubChem (CID 656615) for comparison.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of this compound.

Aldosterone_Signaling_Pathway cluster_ECF Extracellular Fluid cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Protein_Synthesis Protein Synthesis Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Aldo_MR_complex Aldosterone-MR Complex Aldosterone->Aldo_MR_complex HSP Heat Shock Proteins MR->HSP Dissociates from MR->Aldo_MR_complex MRE Mineralocorticoid Response Element (MRE) on DNA Aldo_MR_complex->MRE Translocates to nucleus and binds to Transcription Transcription MRE->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation AIP Aldosterone-Induced Proteins (AIPs) (e.g., ENaC, Na+/K+ pump) Translation->AIP

Caption: Classical genomic signaling pathway of aldosterone.

Canrenoic_Acid_Antagonism cluster_ECF Extracellular Fluid cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Attempts to bind Canrenoic_Acid This compound Canrenoic_Acid->MR Competitively binds and blocks MRE Mineralocorticoid Response Element (MRE) on DNA MR->MRE Binding of Aldosterone-MR complex is prevented No_Transcription No Transcription MRE->No_Transcription Experimental_Workflow start Start synthesis Synthesis of This compound start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Characterization purification->characterization nmr NMR (¹H, ¹³C) characterization->nmr ftir FT-IR characterization->ftir ms Mass Spectrometry characterization->ms bio_assay Biological Assays characterization->bio_assay data_analysis Data Analysis and Comparison nmr->data_analysis ftir->data_analysis ms->data_analysis mr_binding MR Binding Assay bio_assay->mr_binding ion_channel Ion Channel Patch Clamp bio_assay->ion_channel mr_binding->data_analysis ion_channel->data_analysis end End data_analysis->end

References

Canrenoic Acid as a Positive Control in Competitive Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of canrenoic acid's performance as a positive control in competitive binding assays targeting the mineralocorticoid receptor (MR). It includes supporting experimental data, detailed protocols, and visualizations to aid in assay design and interpretation.

Introduction

This compound, the active metabolite of spironolactone, is a potent mineralocorticoid receptor (MR) antagonist.[1] Its well-characterized binding affinity for the MR makes it a suitable positive control for validating competitive binding assays and screening for novel MR modulators. This guide compares the binding affinity of this compound (via its active form, canrenone) with other common MR antagonists, spironolactone and eplerenone, and provides a detailed protocol for a typical competitive binding assay.

Data Presentation: Comparative Binding Affinities

The following table summarizes the half-maximal inhibitory concentration (IC50) values for canrenone (the active metabolite of this compound), spironolactone, and eplerenone against the mineralocorticoid receptor. A lower IC50 value indicates a higher binding affinity.

CompoundIC50 (nM)Reference(s)
Canrenone~24 - 48*[2]
Spironolactone24, 24.2[3][4]
Eplerenone81, 340, 990[3][5]

*Canrenone is a major metabolite of spironolactone and has been reported to have between half and a tenth of its mineralocorticoid activity.[2] The IC50 value is estimated based on the reported activity relative to spironolactone's IC50 of 24.2 nM.[4]

Experimental Protocols

Mineralocorticoid Receptor Competitive Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the mineralocorticoid receptor.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells expressing the human mineralocorticoid receptor (e.g., transfected HEK293 or CHO cells).

  • Radioligand: [³H]-Aldosterone or [³H]-Dexamethasone.

  • Positive Control: this compound (or its active metabolite, canrenone), Spironolactone.

  • Test Compounds: Unlabeled compounds to be tested.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: e.g., Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

2. Membrane Preparation:

  • Culture cells expressing the mineralocorticoid receptor to a sufficient density.

  • Harvest the cells and centrifuge to obtain a cell pellet.

  • Resuspend the pellet in ice-cold lysis buffer and homogenize.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet with assay buffer and resuspend in a known volume.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

3. Assay Procedure:

  • In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound or positive control.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Determine the non-specific binding by including wells with a high concentration of an unlabeled competitor (e.g., unlabeled aldosterone).

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the specific binding as a function of the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Mineralocorticoid Receptor Signaling Pathway

The following diagram illustrates the genomic signaling pathway of the mineralocorticoid receptor.

MR_Signaling_Pathway cluster_nucleus Nucleus Aldosterone Aldosterone MR_complex MR-HSP90 Complex Aldosterone->MR_complex Binds MR_active Activated MR MR_complex->MR_active Conformational Change HSP90 HSP90 MR_complex->HSP90 Dissociates MR_dimer MR Dimer MR_active->MR_dimer Dimerization & Nuclear Translocation MRE Mineralocorticoid Response Element (MRE) MR_dimer->MRE Binds Transcription Transcription MRE->Transcription mRNA mRNA Transcription->mRNA Competitive_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor-Containing Membranes Incubation Incubation (Binding Equilibrium) Membranes->Incubation Radioligand Radioligand ([³H]-Aldosterone) Radioligand->Incubation Competitor Unlabeled Competitor (e.g., this compound) Competitor->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantify Bound Radioligand) Filtration->Counting Plotting Plot Binding vs. [Competitor] Counting->Plotting CurveFit Non-linear Regression (Sigmoidal Curve) Plotting->CurveFit IC50 Determine IC50 CurveFit->IC50

References

A Comparative Guide to Statistical Methods for Analyzing Canrenoic Acid Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of statistical methods for analyzing the dose-response relationship of Canrenoic acid, a primary active metabolite of spironolactone. We present a detailed examination of parametric and non-parametric approaches, supported by experimental data and protocols, to assist researchers in selecting the most appropriate analytical techniques for their studies.

Comparison of Statistical Methods

The analysis of dose-response data is crucial for determining key pharmacological parameters such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). The two primary statistical approaches are parametric and non-parametric methods.

Table 1: Comparison of Parametric vs. Non-Parametric Methods for Dose-Response Analysis

FeatureParametric Methods (e.g., Four-Parameter Logistic Model)Non-Parametric Methods (e.g., Isotonic Regression)
Underlying Assumption Assumes the data follows a specific distribution and the dose-response relationship can be described by a mathematical equation (e.g., sigmoidal).Makes no assumptions about the underlying distribution of the data or the shape of the dose-response curve, other than monotonicity (the response consistently increases or decreases with the dose).[1][2]
Data Requirements Requires sufficient data points to accurately estimate the model parameters (typically at least 5-7 concentrations with replicates).Can be applied with smaller sample sizes and is more robust to outliers.
Key Parameters Derived IC50/EC50, Hill slope (steepness of the curve), top and bottom plateaus of the response.Provides a smoothed, monotonic fit to the data. Specific parameters like IC50 may need to be interpolated.
Goodness-of-Fit Assessed using statistical tests like the F-test to compare the fit of different models or by examining the R-squared value.Goodness-of-fit is visually assessed, and confidence intervals are often generated using bootstrapping techniques.[1]
Advantages Provides a complete characterization of the dose-response relationship with interpretable parameters. Widely used and implemented in many software packages.More flexible and less prone to errors from misspecified models. Ideal for data that does not follow a clear sigmoidal pattern.[1][2]
Disadvantages Can produce inaccurate results if the data does not fit the chosen model well. Sensitive to outliers.Does not provide a simple mathematical equation to describe the relationship. Interpretation of the results can be less straightforward.

Experimental Data: this compound Inhibition of hERG Channels

This compound has been shown to block the human Ether-a-go-go-Related Gene (hERG) potassium channels, an important consideration in cardiac safety assessment. The following table summarizes dose-response data from a study investigating this effect.[3][4]

Table 2: Dose-Response Data for this compound on hERG Channel Current

This compound Concentration (µM)Mean Percentage of Tail-Current Block (%)Standard Error of the Mean (SEM)
0.00001~5N/A
0.001~5N/A
0.1~5N/A
1~5N/A
10~20N/A
100~50N/A
300~80N/A
500~90N/A

Data extracted and estimated from graphical representations in Caballero et al. (2003).[4] The reported IC50 value from fitting the Hill equation to the data was 104.3 ± 1.2 µmol/L.[4]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Analysis

This protocol outlines the methodology for assessing the effect of this compound on hERG channels expressed in a stable cell line (e.g., HEK-293 or CHO cells).

Methodology:

  • Cell Culture: Maintain cells stably expressing hERG channels in appropriate culture medium and conditions.

  • Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution and resuspend them in an external recording solution.

  • Electrophysiological Recording:

    • Use an automated or manual patch-clamp system.

    • The external solution should contain (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4.

    • The internal pipette solution should contain (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 Mg-ATP, adjusted to pH 7.2.

  • Voltage Protocol:

    • Hold the cell membrane potential at -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.

    • Repolarize to -50 mV to elicit the hERG tail current.

  • Compound Application:

    • After establishing a stable baseline recording, perfuse the cells with increasing concentrations of this compound.

    • Record the steady-state block at each concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Normalize the data to the control (vehicle) response.

    • Plot the percentage of current inhibition against the logarithm of the this compound concentration.

    • Fit the data using a suitable statistical model (e.g., four-parameter logistic) to determine the IC50.

Androgen Receptor (AR) Competitive Binding Assay

This protocol describes a method to determine the binding affinity of this compound to the androgen receptor.

Methodology:

  • Receptor Preparation: Prepare a source of androgen receptors, either from rat prostate cytosol or using a recombinant human AR protein.

  • Radioligand: Use a high-affinity radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881.

  • Assay Procedure:

    • In a multi-well plate, combine the AR preparation with a fixed concentration of the radioligand.

    • For total binding wells, add assay buffer.

    • For non-specific binding wells, add a saturating concentration of a non-labeled androgen (e.g., dihydrotestosterone).

    • For experimental wells, add increasing concentrations of this compound.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal or filtration.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a competitive binding model in software like GraphPad Prism to determine the Ki (inhibition constant).

Visualization of Pathways and Workflows

Signaling Pathways

This compound is known to interact with both the mineralocorticoid and androgen receptor signaling pathways.

cluster_MR Mineralocorticoid Receptor Signaling cluster_AR Androgen Receptor Signaling Aldosterone Aldosterone MR_cytoplasm MR (cytoplasm) Aldosterone->MR_cytoplasm Binds HSP HSP MR_cytoplasm->HSP Dissociates from MR_active Activated MR (Dimer) MR_cytoplasm->MR_active Dimerizes Nucleus_MR Nucleus MR_active->Nucleus_MR Translocates to MRE MRE Nucleus_MR->MRE Binds to Gene_Transcription_MR Gene Transcription (e.g., ENaC, SGK1) MRE->Gene_Transcription_MR Regulates Canrenoic_Acid_MR This compound Canrenoic_Acid_MR->MR_cytoplasm Antagonizes Androgen Androgen (e.g., DHT) AR_cytoplasm AR (cytoplasm) Androgen->AR_cytoplasm Binds HSP_AR HSP AR_cytoplasm->HSP_AR Dissociates from AR_active Activated AR (Dimer) AR_cytoplasm->AR_active Dimerizes Nucleus_AR Nucleus AR_active->Nucleus_AR Translocates to ARE ARE Nucleus_AR->ARE Binds to Gene_Transcription_AR Gene Transcription (e.g., PSA) ARE->Gene_Transcription_AR Regulates Canrenoic_Acid_AR This compound Canrenoic_Acid_AR->AR_cytoplasm Antagonizes

Caption: Simplified signaling pathways for the Mineralocorticoid Receptor (MR) and Androgen Receptor (AR).

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for a this compound dose-response study, from experimental setup to data analysis.

cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Prepare Cell Line (e.g., hERG-expressing cells) C Perform Assay (e.g., Patch-Clamp) A->C B Prepare this compound Serial Dilutions B->C D Acquire Raw Data (e.g., Current Amplitude) C->D E Data Normalization (% of Control) D->E F Log Transform Concentration E->F G Statistical Analysis F->G H Parametric Fit (4-Parameter Logistic) G->H I Non-Parametric Fit (Isotonic Regression) G->I J Parameter Estimation (IC50, Hill Slope) H->J K Goodness-of-Fit (R-squared, F-test) H->K L Generate Dose-Response Curve Plot I->L J->L

Caption: Workflow for this compound dose-response analysis.

References

Independent Verification of the Anti-hypertensive Effects of Canrenoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-hypertensive effects of canrenoic acid, an active metabolite of spironolactone and potassium canrenoate, against other established anti-hypertensive agents. The information presented is supported by data from clinical and experimental studies to aid in the independent verification of its therapeutic potential.

Mechanism of Action: Mineralocorticoid Receptor Antagonism

This compound exerts its anti-hypertensive effect primarily by acting as a competitive antagonist of the mineralocorticoid receptor (MR).[1][2] Aldosterone, a mineralocorticoid hormone, plays a crucial role in blood pressure regulation by promoting sodium and water reabsorption in the kidneys.[3][4] By blocking the binding of aldosterone to the MR in the distal convoluted tubules and collecting ducts of the nephron, this compound inhibits this reabsorption process, leading to increased sodium and water excretion (diuresis) and potassium retention.[1][2][3] This reduction in extracellular fluid volume contributes to a decrease in blood pressure.[1]

The signaling pathway is illustrated below:

cluster_ECF Extracellular Fluid cluster_Cell Kidney Epithelial Cell cluster_Nucleus Nucleus cluster_Blood Blood Vessel Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to Aldosterone_MR Aldosterone-MR Complex Canrenoic_Acid This compound Canrenoic_Acid->MR Blocks Transcription Gene Transcription Aldosterone_MR->Transcription Translocates to nucleus and induces Proteins Sodium & Water Reabsorption Proteins Transcription->Proteins Leads to synthesis of Na_H2O_Reabsorption Increased Sodium & Water Reabsorption Proteins->Na_H2O_Reabsorption Increases BP Increased Blood Pressure Na_H2O_Reabsorption->BP Results in

Caption: Aldosterone Signaling Pathway and this compound Inhibition.

Comparative Efficacy: Human Clinical Trials

Multiple clinical studies have evaluated the anti-hypertensive efficacy of this compound (administered as potassium canrenoate or its active metabolite, canrenone) in comparison to other diuretics and as an add-on therapy.

This compound vs. Spironolactone

A cross-over study involving patients with primary arterial hypertension demonstrated that both potassium canrenoate (200 mg/day) and spironolactone (200 mg/day) were effective in reducing systolic and diastolic blood pressure.[5] However, potassium canrenoate exhibited a more rapid and pronounced effect, particularly on diastolic blood pressure.[5] This enhanced effect was attributed to a lower stimulation of the renin-angiotensin-aldosterone system.[5]

ParameterPotassium Canrenoate (200 mg/day)Spironolactone (200 mg/day)
Effect on Diastolic Blood Pressure Greater and more rapid reductionEffective reduction
Plasma Renin Activity Increase Significantly lower increaseIncreased
Aldosteronemia Increase Significantly lower increaseIncreased

Table 1: Comparison of Potassium Canrenoate and Spironolactone in Primary Arterial Hypertension.[5]

This compound vs. Hydrochlorothiazide (HCTZ)

In a randomized, double-blind clinical trial, canrenone was compared to hydrochlorothiazide (HCTZ) as an add-on therapy for hypertensive patients with type 2 diabetes already receiving angiotensin II receptor blockers (ARBs).[6] Both treatments resulted in a similar decrease in blood pressure.[6] However, canrenone demonstrated a more favorable metabolic profile.[6]

ParameterCanrenone (50-100 mg/day) + ARBHCTZ (12.5-25 mg/day) + ARB
Blood Pressure Reduction Significant decreaseSignificant decrease (similar to canrenone)
Fasting Plasma Glucose Significant decreaseSignificant increase
Post-prandial Glucose Significant decreaseSignificant increase
HOMA Index Significant decreaseSignificant increase
Glycated Hemoglobin (HbA1c) No changeWorsened
Total Cholesterol & Triglycerides No changeWorsened
Serum Potassium Neutral effectDecreased
Plasma Aldosterone DecreasedIncreased
Estimated Glomerular Filtration Rate (eGFR) ImprovedSlightly decreased

Table 2: Comparison of Canrenone and HCTZ as Add-on Therapy in Hypertensive Diabetic Patients.[6]

Canrenone as Add-on Therapy in Resistant Hypertension

A randomized, open-label trial evaluated the efficacy of canrenone (50 mg and 100 mg) as an add-on therapy in hypertensive patients not adequately controlled with a combination of ACE inhibitors or ARBs and hydrochlorothiazide.[7] Both dosages of canrenone led to a significant reduction in blood pressure, with a greater effect observed with the 100 mg dose.[7]

ParameterCanrenone 50 mg (add-on)Canrenone 100 mg (add-on)
Systolic Blood Pressure Reduction -20.26 mmHg-23.68 mmHg
Diastolic Blood Pressure Reduction -10.58 mmHg-12.38 mmHg
Serum Potassium No clinically relevant increaseNo clinically relevant increase
Serum Creatinine No significant changeSlight, not clinically relevant increase

Table 3: Efficacy of Canrenone as Add-on Therapy in Resistant Hypertension.[7]

Experimental Protocols

Detailed methodologies for the key comparative clinical trials are outlined below.

Experimental Workflow: Canrenone vs. HCTZ Trial[6]

cluster_workflow Clinical Trial Workflow start Enroll 182 Hypertensive Patients with Type 2 Diabetes on ARBs randomization Randomization (Double-Blind) start->randomization groupA Group A: Canrenone 50 mg/day (n=91) randomization->groupA groupB Group B: HCTZ 12.5 mg/day (n=91) randomization->groupB month1_eval 1-Month Evaluation: Assess Blood Pressure Control groupA->month1_eval groupB->month1_eval dose_titration Dose Up-Titration if BP Not Controlled month1_eval->dose_titration groupA_up Canrenone 100 mg/day dose_titration->groupA_up Group A groupB_up HCTZ 25 mg/day dose_titration->groupB_up Group B follow_up Follow-up for 12 Months dose_titration->follow_up BP Controlled groupA_up->follow_up groupB_up->follow_up end_eval Final Evaluation at 6 & 12 Months: BP, Metabolic & Renal Parameters follow_up->end_eval

Caption: Workflow for the Canrenone vs. HCTZ Clinical Trial.

  • Study Design: A randomized, double-blind, parallel-group clinical trial.[6]

  • Participants: 182 Caucasian patients with hypertension and type 2 diabetes mellitus who were already receiving angiotensin II receptor blockers (ARBs).[6]

  • Intervention: Patients were randomized to receive either canrenone (50 mg once daily) or hydrochlorothiazide (HCTZ, 12.5 mg once daily) for one month.[6] If blood pressure was not adequately controlled after the first month, the doses were up-titrated to canrenone 100 mg or HCTZ 25 mg once daily for the remainder of the 12-month study.[6]

  • Primary Endpoints: Blood pressure, fasting and post-prandial glucose, fasting plasma insulin, HOMA-IR, lipid profile, serum potassium, plasma aldosterone, urine albumin excretion rate, and estimated glomerular filtration rate (eGFR).[6]

  • Data Collection: Parameters were evaluated at baseline, 6 months, and 12 months.[6]

Experimental Workflow: Canrenone in Resistant Hypertension Trial[7]

cluster_workflow Clinical Trial Workflow start Enroll 175 Patients with Uncontrolled Essential Hypertension on ACE-I/ARB + HCTZ randomization Randomization (Open-Label) start->randomization groupA Group A: Add Canrenone 50 mg/day (n=87) randomization->groupA groupB Group B: Add Canrenone 100 mg/day (n=88) randomization->groupB treatment_period 3-Month Treatment Period groupA->treatment_period groupB->treatment_period end_eval Final Evaluation at 3 Months: BP, Metabolic & Renal Parameters treatment_period->end_eval

Caption: Workflow for the Canrenone in Resistant Hypertension Trial.

  • Study Design: A randomized, open-label, controlled trial.[7]

  • Participants: 175 Caucasian patients with essential hypertension not well controlled by concomitant ACE inhibitors or ARBs and hydrochlorothiazide.[7]

  • Intervention: Patients were randomized to receive either canrenone 50 mg or canrenone 100 mg once a day for 3 months as an add-on therapy.[7]

  • Primary Endpoints: Blood pressure, pulse pressure, heart rate, fasting plasma glucose, HOMA Index, lipid profile, electrolytes, uric acid, eGFR, plasma urea, aldosterone, B-type natriuretic peptide (BNP), and galectin-3.[7]

  • Data Collection: Parameters were evaluated at baseline and after 3 months. All plasma parameters were determined after a 12-hour overnight fast.[7]

Conclusion

The available evidence from comparative clinical trials indicates that this compound is an effective anti-hypertensive agent. Its efficacy is comparable to that of spironolactone and hydrochlorothiazide in reducing blood pressure. Notably, this compound demonstrates a favorable metabolic profile compared to HCTZ, making it a potentially advantageous option for hypertensive patients with metabolic comorbidities such as type 2 diabetes. As an add-on therapy in resistant hypertension, canrenone has been shown to provide significant additional blood pressure reduction. Further research is warranted to fully elucidate its long-term benefits and safety profile in diverse patient populations.

References

Safety Operating Guide

Proper Disposal of Canrenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and drug development professionals handling canrenoic acid must adhere to strict safety and disposal protocols due to its classification as a hazardous substance. This guide provides essential, step-by-step procedures for the safe handling and proper disposal of this compound and its potassium salt, potassium canrenoate, in a laboratory setting.

Immediate Safety and Handling Precautions

This compound and its potassium salt are categorized as hazardous materials, primarily due to their oral toxicity.[1][2][3][4] Some safety data sheets (SDS) also indicate that it is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[5] Furthermore, it is recognized as being toxic to aquatic organisms.[4][6] Therefore, stringent adherence to safety protocols is mandatory to minimize exposure and environmental contamination.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a respirator should be used.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.

Step-by-Step Disposal Protocol

The disposal of this compound and its potassium salt is regulated and must be conducted as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

  • Waste Identification and Classification:

    • While this compound is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), it must be treated as hazardous due to its toxic properties.[1][2][4][5][6][7]

    • All waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, must be collected as hazardous chemical waste.

  • Waste Collection and Segregation:

    • Solid Waste: Collect all solid this compound waste, including contaminated consumables, in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Labeling and Storage:

    • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound" or "Potassium Canrenoate"), and the specific hazards (e.g., "Toxic").

    • Store the sealed waste containers in a designated satellite accumulation area or central hazardous waste storage area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

    • Disposal will be conducted at an approved and licensed waste disposal facility, typically via incineration.[1][2]

Spill Management Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the necessary personal protective equipment as outlined above.

  • Contain the Spill:

    • For solid spills: Carefully sweep or scoop up the material, avoiding dust generation. A HEPA-filtered vacuum can also be used.[6]

    • For liquid spills: Use an inert absorbent material to contain and absorb the liquid.

  • Collect Cleanup Debris: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.

Quantitative Data Summary

Currently, there is no specific quantitative data, such as concentration limits for disposal, available in the reviewed public documentation for this compound. The general guideline is to treat any concentration of this compound as hazardous waste.

ParameterValueSource
RCRA Hazardous Waste Code Not specifically listed. Dispose of as a toxic hazardous waste.[1][2][4][5][6][7]
Primary Hazards Harmful if swallowed, Suspected of causing cancer, May cause damage to organs through prolonged or repeated exposure, Toxic to aquatic organisms.[1][2][3][4][5][6]

This compound Disposal Workflow

This compound Disposal Decision Pathway cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Storage & Disposal cluster_3 Non-Contaminated Waste Start This compound Waste Generated Assess Is the waste contaminated with this compound? Start->Assess Collect_HW Collect in a labeled Hazardous Waste Container Assess->Collect_HW Yes Dispose_NonHW Dispose as non-hazardous waste (Follow standard lab procedures) Assess->Dispose_NonHW No Store Store in designated Satellite Accumulation Area Collect_HW->Store Contact_EHS Contact Environmental Health & Safety (EHS) for pickup Store->Contact_EHS Dispose Disposal by licensed hazardous waste contractor Contact_EHS->Dispose

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Canrenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Canrenoic acid, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE and safety engineering controls.

Equipment/ControlSpecificationPurpose
Hand Protection Chemical-impermeable gloves (e.g., Nitrile)Prevents skin contact.
Eye Protection Tightly fitting safety goggles with side-shieldsProtects eyes from splashes and dust.
Skin and Body Protection Fire/flame resistant and impervious clothing; lab coatProtects against skin exposure and contamination of personal clothing.[1]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experiencedPrevents inhalation of dust or aerosols.
Engineering Controls Handle in a well-ventilated place, preferably under a fume hoodMinimizes the concentration of airborne contaminants.[1][2]

Experimental Protocol: Preparation of a this compound Stock Solution

A common procedure in a research setting is the preparation of a stock solution for use in cell-based assays.

Materials:

  • This compound (or Potassium canrenoate) powder

  • Dimethyl sulfoxide (DMSO) or sterile water

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (as specified above)

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of DMSO or water to the tube to achieve the desired stock concentration. Potassium canrenoate is soluble in water (≥117.4mg/mL), while its solubility in DMSO is lower (<3.97mg/mL).[1]

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid in the solubilization of some compounds in DMSO.

  • Storage: Store the stock solution in clearly labeled, tightly sealed aliquots at -20°C to avoid repeated freeze-thaw cycles.[3]

Operational Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.

Workflow for safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including unused product, empty containers, and contaminated PPE, should be collected in designated, labeled, and sealed containers.

  • Disposal Method: Dispose of contents and containers at an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[1] Do not allow the chemical to enter drains.[1] For significant spills, collect residues and place them in sealed plastic bags or other suitable containers for disposal.[2]

  • Container Decontamination: Empty containers should be decontaminated before disposal. Observe all label safeguards until containers are cleaned and destroyed.[2] If recycling is an option, consult the manufacturer or a licensed waste management authority.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Canrenoic acid
Reactant of Route 2
Canrenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.